molecular formula C8H11BrClN B1291642 4-Bromo-N-ethylaniline hydrochloride CAS No. 855949-09-6

4-Bromo-N-ethylaniline hydrochloride

Cat. No.: B1291642
CAS No.: 855949-09-6
M. Wt: 236.53 g/mol
InChI Key: HIRALFFVIHHMOX-UHFFFAOYSA-N
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Description

4-Bromo-N-ethylaniline hydrochloride is an organic compound with the molecular formula C8H11BrClN and a molecular weight of 236.54 g/mol . This aniline derivative is supplied as a hydrochloride salt, which typically offers improved stability and handling properties compared to the free base. It is characterized by a melting point of approximately 222°C (decomposition) . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The molecule features both a bromo substituent and an ethylated amine group, making it a valuable intermediate for various coupling reactions, including Suzuki and Buchwald-Hartwig amination, which are instrumental in constructing complex molecular architectures. Its primary research value lies in its role as a precursor in the synthesis of more advanced chemical entities, particularly in the development of pharmaceutical intermediates and functional materials . Researchers utilize this compound to explore structure-activity relationships (SAR) and to introduce specific aniline derivatives into target molecules. The presence of the ethyl group on the nitrogen atom can significantly influence the compound's lipophilicity and electronic characteristics, which are critical parameters in drug design. As with all reagents of this nature, this compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-ethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRALFFVIHHMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622902
Record name 4-Bromo-N-ethylaniline--hydrogen chloride (1/1)
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Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855949-09-6
Record name Benzenamine, 4-bromo-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855949-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-ethylaniline--hydrogen chloride (1/1)
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-N-ethylaniline Hydrochloride from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 4-Bromo-N-ethylaniline hydrochloride, a valuable intermediate in the pharmaceutical and specialty chemical industries.[1] We will delve into the prevalent synthetic methodologies, focusing on the rationale behind procedural choices to ensure both high yield and purity. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible protocol.

Strategic Overview: Pathways to N-Ethylation

The conversion of a primary aromatic amine, such as 4-bromoaniline, to its N-mono-ethylated derivative presents a common synthetic challenge: controlling the degree of alkylation. Two primary strategies are typically considered:

  • Direct Alkylation: This classic approach involves treating the primary amine with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base. While straightforward, this method often suffers from a lack of selectivity, leading to a mixture of the desired secondary amine, unreacted starting material, and over-alkylated products (tertiary amine and quaternary ammonium salts).[2] Achieving high yields of the mono-alkylated product can be challenging and often requires extensive purification.

  • Reductive Amination: A more controlled and widely preferred method for synthesizing mono-alkylated amines is reductive amination.[3] This one-pot reaction proceeds in two stages: first, the reaction of the primary amine (4-bromoaniline) with an aldehyde (acetaldehyde) to form an imine intermediate, followed by the in-situ reduction of this imine to the target secondary amine (4-Bromo-N-ethylaniline).[4][5] This strategy circumvents the issue of over-alkylation, making it the focus of our detailed protocol.[3]

For the synthesis of 4-Bromo-N-ethylaniline, reductive amination offers superior control and typically results in higher, more reproducible yields of the desired product.

Part 1: Synthesis of 4-Bromo-N-ethylaniline via Reductive Amination

Core Principle and Mechanism

The reductive amination of 4-bromoaniline with acetaldehyde is a cornerstone of amine synthesis.[4] The process begins with the nucleophilic attack of the amine on the carbonyl carbon of acetaldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base, or imine. A carefully chosen reducing agent, present in the same reaction vessel, selectively reduces the imine's carbon-nitrogen double bond to yield the final secondary amine.

The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, a milder agent like sodium cyanoborohydride (NaBH₃CN) is often employed because it is selective for the protonated imine (iminium ion) over the starting aldehyde, minimizing the wasteful reduction of acetaldehyde.[3] For this guide, we will detail the use of the more common and cost-effective sodium borohydride, with procedural controls to ensure selectivity.

Reaction Mechanism: Reductive Amination ```dot digraph "Reductive Amination Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

}

Caption: Overall workflow for the synthesis of the target compound.

Purification and Characterization

For obtaining high-purity material, the final hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Data Summary

AnalysisExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₈H₁₁BrClN
Molecular Weight 236.54 g/mol [1]
¹H NMR (DMSO-d₆) δ ~7.4 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~3.1 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃). N-H proton signal may be broad.
Mass Spec (ESI+) m/z ≈ 200.0/202.0 [M+H]⁺ (for free base), showing characteristic bromine isotope pattern. [6]
Melting Point Literature values should be consulted for comparison.

Safety and Handling Precautions

The synthesis involves hazardous materials and must be conducted with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. [7]* Ventilation: Perform all steps in a certified chemical fume hood to avoid inhalation of volatile and toxic fumes. [7]* Reagent Hazards:

    • 4-Bromoaniline: Toxic if swallowed or in contact with skin, and is a skin/eye irritant. [8][9] * Acetaldehyde: Highly flammable liquid and vapor, causes serious eye irritation.

    • Sodium Borohydride: Flammable solid, which releases flammable gases (hydrogen) upon contact with acid or water.

    • Solvents (Methanol, Diethyl Ether): Highly flammable and toxic.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from 4-bromoaniline is most effectively and selectively achieved through reductive amination with acetaldehyde, followed by conversion to the hydrochloride salt. This method provides a reliable pathway to a key chemical intermediate, and by understanding the causality behind each procedural step, researchers can consistently obtain high yields of a pure product. Strict adherence to safety protocols is mandatory throughout the process.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Ahmad, A. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Available at: [Link]

  • Google Patents. (1990). US4918230A - Process for the preparation 4-bromoaniline hydrobromides. Google Patents.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. inno-pharmchem.com. Available at: [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Wikipedia. Available at: [Link]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. Available at: [Link]

  • Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives. Google Patents.
  • vibzz lab. (2024). 4 bromoaniline : Organic Synthesis. YouTube. Available at: [Link]

  • PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-bromo-N-ethylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223-2224. Available at: [Link]

  • NIST. (n.d.). 4-Bromo-2-ethylaniline. NIST WebBook. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-N-ethylaniline Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-N-ethylaniline hydrochloride, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, analytical characterization, and significant applications, with a focus on facilitating its effective use in the laboratory.

Core Compound Identity and Properties

This compound is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure features a bromine atom at the para-position of the benzene ring and an ethyl group attached to the nitrogen atom, which imparts specific reactivity and physical properties. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

PropertyValueSource
CAS Number 855949-09-6
Molecular Formula C₈H₁₁BrClN
Molecular Weight 236.5 g/mol
Synonyms 4-Bromo-N-ethylbenzenamine hydrochlorideN/A
Appearance Off-white to pale yellow solid (expected)General knowledge
Storage Room temperature, in a dry, sealed container

Synthesis and Mechanism

The synthesis of 4-Bromo-N-ethylaniline typically proceeds through a two-step sequence: N-ethylation of 4-bromoaniline, followed by conversion to its hydrochloride salt.

N-Ethylation of 4-Bromoaniline

The introduction of an ethyl group onto the nitrogen atom of 4-bromoaniline can be achieved via reductive amination. This method is often preferred due to its high selectivity and mild reaction conditions.

Reaction Scheme:

G 4-Bromoaniline 4-Bromoaniline Imine_Intermediate Imine_Intermediate 4-Bromoaniline->Imine_Intermediate Acetaldehyde 4-Bromo-N-ethylaniline 4-Bromo-N-ethylaniline Imine_Intermediate->4-Bromo-N-ethylaniline Reducing Agent (e.g., NaBH4)

Caption: Reductive amination pathway for the synthesis of 4-Bromo-N-ethylaniline.

Causality of Experimental Choices:

  • Starting Material: 4-Bromoaniline is a commercially available and relatively inexpensive starting material.

  • Ethylating Agent: Acetaldehyde is a common and reactive aldehyde used for introducing the ethyl group.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for reducing the intermediate imine without affecting the aromatic bromine.

  • Solvent: A protic solvent like ethanol or methanol is typically used to facilitate both the imine formation and the reduction step.

Formation of the Hydrochloride Salt

The conversion of the synthesized 4-Bromo-N-ethylaniline (a free base) to its hydrochloride salt is a straightforward acid-base reaction.

Reaction Scheme:

G 4-Bromo-N-ethylaniline 4-Bromo-N-ethylaniline 4-Bromo-N-ethylaniline_hydrochloride 4-Bromo-N-ethylaniline_hydrochloride 4-Bromo-N-ethylaniline->4-Bromo-N-ethylaniline_hydrochloride HCl

Caption: Formation of this compound.

Causality of Experimental Choices:

  • Acid: Hydrochloric acid is used to protonate the basic nitrogen atom of the aniline, forming the corresponding ammonium salt. Using HCl dissolved in an organic solvent (e.g., diethyl ether or isopropanol) allows for the precipitation of the salt in a pure, crystalline form.

  • Solvent: A non-polar organic solvent in which the free base is soluble but the hydrochloride salt is not is ideal for isolating the product via filtration.

Detailed Experimental Protocol (Adapted from similar procedures)

Part A: Synthesis of 4-Bromo-N-ethylaniline

  • To a solution of 4-bromoaniline (1 equivalent) in methanol, add acetaldehyde (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the corresponding imine.

  • Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Bromo-N-ethylaniline.

  • Purify the crude product by column chromatography on silica gel.

Part B: Synthesis of this compound

  • Dissolve the purified 4-Bromo-N-ethylaniline in a minimal amount of diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • A precipitate will form. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. Below are the expected spectral data based on the free base and related compounds.

TechniqueExpected Data for 4-Bromo-N-ethylaniline (Free Base)
¹H NMR Aromatic protons as two doublets in the range of δ 6.5-7.5 ppm. A quartet for the -CH₂- group around δ 3.1-3.3 ppm and a triplet for the -CH₃ group around δ 1.2-1.4 ppm. The N-H proton will appear as a broad singlet.
¹³C NMR Six distinct signals for the aromatic carbons, with the carbon attached to bromine showing a characteristic lower chemical shift. Two signals for the ethyl group carbons. For 4-bromoaniline, characteristic peaks are observed at δ 110.22, 116.72, 132.02, and 145.41.[2]
FT-IR (cm⁻¹) N-H stretching vibration around 3400 cm⁻¹. C-H stretching of the aromatic ring and ethyl group between 2850-3100 cm⁻¹. C=C stretching of the aromatic ring around 1500-1600 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹. C-Br stretching in the fingerprint region.
Mass Spec (m/z) The molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a bromine-containing compound. For the free base (C₈H₁₀BrN), the expected molecular ion peaks would be around 199 and 201 g/mol .

Note: For the hydrochloride salt, a downfield shift in the ¹H NMR signals of the protons on and near the nitrogen is expected due to the positive charge. The N-H proton signal will be more pronounced and may show coupling to the adjacent -CH₂- group.

Applications in Drug Development and Organic Synthesis

The synthetic utility of this compound lies in the reactivity of its two functional handles: the secondary amine and the aryl bromide.[1]

Cross-Coupling Reactions

The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular scaffolds.

The Suzuki coupling reaction forms a new carbon-carbon bond by reacting the aryl bromide with an organoboron species.[3][4][5]

Mechanism Overview:

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-Br Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-B(OR)2 Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Base Reductive_Elimination->Pd(0) Ar-R

Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.

This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceutical agents.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, where the aryl bromide is coupled with an amine.[6][7]

Mechanism Overview:

G cluster_1 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-Br Amine_Coordination Amine_Coordination Oxidative_Addition->Amine_Coordination R2NH Reductive_Elimination Reductive_Elimination Amine_Coordination->Reductive_Elimination Base Reductive_Elimination->Pd(0) Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

This reaction allows for the synthesis of more complex aniline derivatives, which are prevalent in medicinal chemistry.

Modification of the Amino Group

The secondary amine of 4-Bromo-N-ethylaniline can undergo various transformations, such as acylation, alkylation, and sulfonylation, to introduce further diversity into the molecular structure.

Safety and Handling

As with all halogenated anilines, this compound should be handled with care.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • Precautionary Measures: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Avoid breathing dust.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the construction of complex target molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

  • Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • MySkinRecipes. This compound. [Link]

  • Sharma, V., et al. Supporting Information. New Journal of Chemistry. [Link]

  • PubChem. 4-bromo-N-ethylaniline. National Institutes of Health. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 4-Bromo-2-ethylaniline. National Institutes of Health. [Link]

  • Khan, K. M., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 2021. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Sources

solubility of 4-Bromo-N-ethylaniline hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-N-ethylaniline Hydrochloride in Organic Solvents

Executive Summary

This compound is a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its utility in these processes is fundamentally governed by its solubility in various reaction media. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for understanding and determining the solubility of this compound in organic solvents. We delve into the physicochemical properties of the molecule, explore the factors influencing its solubility, and present a qualitative framework for predicting its behavior in different solvent classes. Crucially, this document furnishes a detailed, field-proven experimental protocol for quantitative solubility determination using the isothermal shake-flask method, coupled with HPLC analysis. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, purification processes, and formulation development involving this compound.

Introduction to this compound

Understanding the fundamental properties of an active pharmaceutical ingredient (API) or intermediate is the first step in any successful development program.[2] Solubility, in particular, is a critical physicochemical parameter that influences bioavailability, processability, and formulation design.[3]

Physicochemical Properties

This compound is the salt form of the parent aromatic amine, 4-Bromo-N-ethylaniline. The hydrochloride form is often chosen to enhance stability and modify physical properties. Key identifying information is summarized below.

PropertyValueSource(s)
Chemical Name This compound[1][4]
Molecular Formula C₈H₁₁BrClN[1][5]
Molecular Weight 236.5 g/mol [1]
CAS Number 855949-09-6[1]
Appearance Typically an off-white to gray powder[6]
Parent Compound 4-Bromo-N-ethylaniline[7]
The Critical Role of Solubility in Research and Development

The solubility of a compound is not merely an academic data point; it is a cornerstone of process chemistry and pharmaceutical science.[3][8]

  • Reaction Kinetics: For a substance to react, it must typically be in the solution phase. Solubility dictates the maximum concentration achievable in a given solvent, directly impacting reaction rates and efficiency.

  • Purification: Crystallization, a common purification technique, is a solubility-driven process. Knowledge of solubility in various solvents and anti-solvents is essential for developing effective crystallization protocols to achieve high purity.[8]

  • Formulation Development: In drug development, the solubility of an API is a primary determinant of its dissolution rate and subsequent bioavailability.[3] Poor solubility is a major hurdle that formulators must overcome.[3]

  • Analytical Method Development: Creating reliable analytical methods, such as those using HPLC, requires dissolving the analyte in a suitable solvent (the mobile phase or a diluent) without precipitation.

Theoretical Principles of Solubility

The solubility of a salt like this compound is a result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated ions in solution.[9] This balance is governed by several key principles.

"Like Dissolves Like": The Role of Polarity and Intermolecular Forces

The adage "like dissolves like" is a useful heuristic. This compound is an ionic salt. In the solid state, it exists as an ionic lattice of protonated 4-bromo-N-ethylanilinium cations ([C₈H₁₁BrN]⁺) and chloride anions (Cl⁻). To dissolve this salt, a solvent must overcome the strong electrostatic forces (lattice energy) holding the crystal together.

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents have high dielectric constants and can effectively solvate the individual ions. The positive pole of the solvent dipole interacts with the chloride anion, and the negative pole interacts with the anilinium cation, stabilizing them in solution. Protic solvents, which can donate hydrogen bonds, are particularly effective at solvating the chloride anion.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity to effectively solvate the ions and cannot overcome the crystal lattice energy. Consequently, ionic salts have very low solubility in nonpolar solvents.

The Impact of the Hydrochloride Salt Form

The parent compound, 4-bromo-N-ethylaniline, is a weakly basic amine.[10] Its solubility is dictated by the hydrophobic benzene ring and the moderately polar N-ethylamino group.[11] Converting it to the hydrochloride salt dramatically alters its solubility profile. The introduction of full ionic charges makes the molecule significantly more polar, thereby increasing its affinity for polar solvents.[12] This is a common strategy in pharmaceutical development to improve the aqueous solubility of basic drug candidates.[3][12]

The process of dissolution in a polar solvent can be visualized as the dissociation of the ionic lattice into solvated ions.

Caption: Dissociation of the hydrochloride salt in a polar solvent.

A Qualitative Guide to Solvent Selection

While precise quantitative data requires experimental determination, a qualitative prediction based on chemical principles can guide initial solvent screening. The expected solubility of this compound in common organic solvent classes is summarized below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to Moderate These solvents are highly polar and can form hydrogen bonds, effectively solvating both the anilinium cation and the chloride anion. Solubility is expected to be highest in this class.[11][13]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to Low These solvents are polar and can solvate the cation well, but are less effective at solvating the chloride anion without hydrogen bonding capability. Solubility is generally lower than in protic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to Insoluble Ethers have low polarity and are poor solvents for ionic salts. The energy required to break the crystal lattice is not compensated by solvation energy.[10]
Halogenated Dichloromethane (DCM), ChloroformLow to Insoluble While slightly polar, these solvents are generally not effective at dissolving ionic compounds.
Hydrocarbons Hexane, Toluene, BenzeneInsoluble These are nonpolar solvents and cannot effectively solvate ions. They are excellent anti-solvents for precipitating ionic salts.[14]

Experimental Determination of Equilibrium Solubility

Theoretical predictions must be validated by empirical data.[15] The "shake flask" method is the gold standard for determining equilibrium solubility due to its reliability and directness.[8][16]

Detailed Protocol: Isothermal Shake-Flask Method

This protocol describes the steps to determine the equilibrium solubility of this compound at a specified temperature (e.g., 25 °C).

Pillar of Trustworthiness: This protocol incorporates an equilibrium check by sampling at multiple time points. A stable concentration measurement over time validates that equilibrium has been reached, ensuring the data is reliable.[16]

Step 1: Preparation

  • Select a series of desired organic solvents.

  • Add an excess amount of this compound to several vials for each solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Add a precise volume of the chosen solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in an isothermal environment, such as an orbital shaker or rotator, set to a constant temperature (e.g., 25 °C ± 1 °C).

  • Agitate the samples at a constant speed sufficient to keep the solid suspended.

  • Allow the system to equilibrate. To confirm equilibrium, sample at multiple time points (e.g., 24, 48, and 72 hours).[16] Equilibrium is reached when consecutive measurements are statistically identical (e.g., within 5%).

Step 3: Sample Separation

  • Once equilibrium is achieved, stop agitation and allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent artificially high results.

Step 4: Dilution and Analysis

  • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

Step 5: Calculation

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Express the solubility in standard units, such as mg/mL or g/100 mL.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification: A General HPLC-UV Method

A reversed-phase HPLC method is suitable for quantifying the concentration of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid to ensure the amine remains protonated).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at an appropriate wavelength (e.g., 254 nm).

  • Quantification: A calibration curve must be prepared using standards of known concentration to ensure accurate measurement.[17]

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for the hydrochloride was not found, data for the parent compound and related anilines provide essential guidance. 4-Bromo-N-ethylaniline and related brominated anilines are classified as harmful if swallowed, harmful in contact with skin, and causing skin and serious eye irritation.[7][18][19][20]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[20]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transfer.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a complex property driven by its ionic nature. It exhibits favorable solubility in polar protic solvents like alcohols and limited solubility in nonpolar media. While theoretical principles provide a strong foundation for initial solvent selection, they are not a substitute for rigorous experimental measurement. The isothermal shake-flask method, detailed herein, represents a robust and reliable approach for generating the high-quality quantitative data needed to advance chemical and pharmaceutical development projects. Future work could explore more complex systems, including co-solvent mixtures and the application of thermodynamic models for more advanced predictive power.[21][22]

References

  • Kolker, A. R., & de Pablo, J. J. (1997). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 36(3), 876–882. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11745656, 4-bromo-N-ethylaniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1010. Retrieved from [Link]

  • Lovette, M. A., et al. (2020). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 20(7), 4435–4445. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Sun, S., & Li, Z. (2012). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data, 57(1), 219-226. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Abraham, M. H., & Acree, W. E. (2015). Prediction of solubility of drugs and other compounds in organic solvents. New Journal of Chemistry, 39(8), 5838-5844. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045–11073. [Link]

  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. [Link]

  • Solubility of Things. (n.d.). Solubility of Aniline (C6H7N). Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Bio-Science. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ResearchGate. (2011). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N-ethylaniline, HCl, 97% Purity. Retrieved from [Link]

  • Quora. (2017). Why is aniline soluble in hydrochloric acid? Retrieved from [Link]

  • Reddit. (2021). Solubility of 4-bromo aniline in solvents? Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-2-ethylaniline. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-Bromo-N-ethylaniline Hydrochloride: An In-depth ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-N-ethylaniline hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of spectral data, predicted chemical shifts, and coupling constants. Furthermore, it outlines a robust experimental protocol for sample preparation and data acquisition, ensuring scientific integrity and reproducibility.

Introduction

This compound is a substituted aniline derivative of significant interest in organic synthesis. Its structure combines an aromatic ring bearing a bromine atom and an N-ethylamino group, which upon protonation forms the hydrochloride salt. The precise characterization of this compound is paramount for quality control and for understanding its reactivity in subsequent chemical transformations. NMR spectroscopy provides an unparalleled, non-destructive method to probe the molecular structure, offering detailed information about the chemical environment of each proton and carbon atom.

This guide will first delve into a predictive analysis of the ¹H and ¹³C NMR spectra of the parent free base, 4-Bromo-N-ethylaniline, by considering the electronic effects of its substituents. Subsequently, it will explore the spectral changes anticipated upon protonation to form the hydrochloride salt, a crucial aspect for researchers working with this compound in its common salt form.

Molecular Structure and Electronic Effects

The NMR spectra of aromatic compounds are profoundly influenced by the electronic properties of the substituents on the ring. In 4-Bromo-N-ethylaniline, we have two key groups influencing the electron density distribution:

  • N-ethylamino group (-NHCH₂CH₃): This is an activating group, meaning it donates electron density to the aromatic ring through resonance (+R effect). This effect is most pronounced at the ortho and para positions, leading to an upfield shift (lower ppm) of the corresponding proton and carbon signals.

  • Bromo group (-Br): As a halogen, bromine is an electronegative atom and thus withdraws electron density through the inductive effect (-I effect). However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+R effect). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring.

The interplay of these effects governs the precise chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum of this compound

A detailed prediction of the ¹H NMR spectrum requires consideration of the individual substituent effects and the significant impact of protonation on the nitrogen atom. For the hydrochloride salt, the lone pair on the nitrogen is protonated, forming an anilinium ion. This drastically alters the electronic properties of the N-ethylamino group, converting it from an electron-donating to a strong electron-withdrawing group (-I effect). This change leads to a significant downfield shift of all nearby protons.

The spectrum is predicted to exhibit the following signals, with DMSO-d₆ as the solvent to allow for the observation of the exchangeable N-H protons:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2, H-6 (Aromatic)~7.5 - 7.7Doublet~8-9These protons are ortho to the bromine and meta to the now electron-withdrawing -NH₂⁺(CH₂CH₃) group. They will be significantly deshielded and appear as a doublet due to coupling with H-3 and H-5.
H-3, H-5 (Aromatic)~7.3 - 7.5Doublet~8-9These protons are meta to the bromine and ortho to the strongly deshielding -NH₂⁺(CH₂CH₃) group. They will also be shifted downfield and appear as a doublet from coupling to H-2 and H-6.
-NH ₂⁺-~10 - 12Broad Singlet-The acidic protons on the nitrogen will appear as a broad signal at a very downfield chemical shift due to proton exchange and the positive charge.
-CH₂- (Ethyl)~3.4 - 3.6Quartet~7The methylene protons are adjacent to the positively charged nitrogen, leading to a strong deshielding effect. They will be split into a quartet by the three neighboring methyl protons.
-CH₃ (Ethyl)~1.3 - 1.5Triplet~7The terminal methyl protons are further from the nitrogen and thus less deshielded. They will appear as a triplet due to coupling with the two methylene protons.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. Similar to the proton spectrum, the chemical shifts are heavily influenced by the substituents and the protonation state of the nitrogen.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-1 (C-NH₂⁺)~135 - 140The ipso-carbon attached to the nitrogen will be deshielded due to the electron-withdrawing nature of the anilinium group.
C-2, C-6~118 - 122These carbons are ortho to the nitrogen group and will be significantly influenced by its inductive withdrawal.
C-3, C-5~132 - 135These carbons are meta to the nitrogen group and ortho to the bromine. Their chemical shift will be a composite of the effects of both substituents.
C-4 (C-Br)~115 - 120The carbon bearing the bromine atom typically appears in this region.
-CH₂- (Ethyl)~40 - 45The methylene carbon, being directly attached to the positively charged nitrogen, will experience a significant downfield shift.
-CH₃ (Ethyl)~13 - 16The methyl carbon is further from the nitrogen and will be the most upfield of the carbon signals.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for amine hydrochloride salts.[1] Its ability to form hydrogen bonds helps in observing the exchangeable N-H protons, which might otherwise be broadened or exchanged with protic solvents like D₂O or CD₃OD.[1]

  • Procedure:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the salt.

    • Using a clean Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.

    • Number of Scans: 1024 scans or more may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-220 ppm.

3. Data Processing:

  • Apply a gentle exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase the spectra carefully to obtain a flat baseline.

  • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as an internal reference.

Visualizing Structural Relationships

The following diagrams illustrate the molecular structure and the key relationships discussed in this guide.

Figure 1: Molecular structure of this compound.

G H_arom_ortho H-2, H-6 (~7.5-7.7 ppm) H_arom_meta H-3, H-5 (~7.3-7.5 ppm) H_arom_ortho->H_arom_meta J-coupling H_NH2 -N⁺H₂- (~10-12 ppm) H_CH2 -CH₂- (~3.4-3.6 ppm) H_CH3 -CH₃ (~1.3-1.5 ppm) H_CH2->H_CH3 J-coupling C_ipso_N C-1 (~135-140 ppm) C_ortho C-2, C-6 (~118-122 ppm) C_meta C-3, C-5 (~132-135 ppm) C_ipso_Br C-4 (~115-120 ppm) C_CH2 -CH₂- (~40-45 ppm) C_CH3 -CH₃ (~13-16 ppm)

Sources

FT-IR and mass spectrometry data for 4-Bromo-N-ethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-N-ethylaniline Hydrochloride

Foreword: The Analytical Imperative in Modern Drug Development

In the landscape of pharmaceutical research and development, the unambiguous identification and characterization of chemical entities are paramount. Synthetic intermediates, such as this compound, form the foundational building blocks for more complex active pharmaceutical ingredients (APIs).[1] Ensuring the structural integrity and purity of these precursors is a critical control point that dictates the success of a synthetic route and the safety of the final product. This guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Our focus extends beyond mere data presentation to elucidate the underlying principles and experimental rationale, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed. The resulting spectrum is a unique molecular fingerprint, revealing the functional groups present within the structure. For this compound, FT-IR is instrumental in confirming the presence of the secondary amine salt, the substituted aromatic ring, and the alkyl and aryl-halide moieties.

Experimental Protocol: FT-IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

The ATR technique is favored for its minimal sample preparation and high reproducibility.

  • Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) and its ATR crystal (typically diamond) are clean.[2]

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for ambient atmospheric conditions (e.g., CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a standard range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to achieve an optimal signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background by the instrument's software to produce the final absorbance or transmittance spectrum.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Clean_Crystal->Run_Background Apply_Sample Apply Sample Run_Background->Apply_Sample Acquire_Spectrum Acquire Spectrum (16-32 Scans) Apply_Sample->Acquire_Spectrum Process_Data Process Data (FT & Baseline Correction) Acquire_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum Process_Data->Interpret_Spectrum

Caption: A streamlined workflow for acquiring an FT-IR spectrum using the ATR method.

Spectral Interpretation of this compound

The hydrochloride salt structure significantly influences the spectrum, particularly in the N-H stretching region. The protonated amine (R₂N⁺H₂) exhibits broad absorptions at lower frequencies than a free secondary amine (R₂NH).

Wavenumber (cm⁻¹)Vibrational ModeExpected Appearance & Rationale
~3050 - 3100Aromatic C-H StretchPeaks of medium to weak intensity appearing just above 3000 cm⁻¹, characteristic of C-H bonds on the benzene ring.
~2900 - 2980Aliphatic C-H StretchMedium intensity peaks from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group (-CH₂CH₃).
~2400 - 2800N⁺-H Stretch (Ammonium Salt)A very broad and strong absorption band, often with multiple small peaks (castellated appearance). This is a hallmark feature of an amine hydrochloride salt and replaces the sharp, single N-H stretch seen around 3300-3400 cm⁻¹ in the free amine.[3]
~1580 - 1610Aromatic C=C Ring StretchTwo or more sharp bands of variable intensity, confirming the presence of the aromatic ring.
~1500 - 1550N⁺-H BendingA medium, broad band associated with the bending vibration of the protonated amine group.
~1250 - 1350Aromatic C-N StretchA strong band characteristic of the bond between the aromatic ring and the nitrogen atom. Aromatic amines absorb at higher frequencies than aliphatic amines.[3]
~810 - 840Aromatic C-H Out-of-Plane BendA strong peak in this region is highly indicative of 1,4-disubstitution (para) on the benzene ring. This is a key diagnostic feature for the positional isomer.
~500 - 600C-Br StretchA medium to strong absorption in the far-IR region, confirming the presence of the bromo-substituent.[4]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. This fragmentation pattern provides a detailed structural roadmap of the analyte.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like 4-Bromo-N-ethylaniline (the free base). The hydrochloride salt is typically dissociated to the more volatile free amine in the hot GC inlet.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.

  • GC Separation: Inject 1 µL of the solution into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~100 °C and ramps to ~280 °C to ensure elution of the analyte.

  • Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is subjected to electron ionization (typically at 70 eV).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Mass Spectrum Interpretation of 4-Bromo-N-ethylaniline

The spectrum will correspond to the free base, C₈H₁₀BrN, as the HCl is lost upon volatilization.

  • The Nitrogen Rule: The free base contains one nitrogen atom, an odd number. Therefore, its molecular ion will have an odd nominal mass, a key diagnostic feature.[5][6]

  • Bromine Isotope Pattern: A critical confirmation is the presence of a pair of peaks for every bromine-containing fragment. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal height separated by 2 m/z units (e.g., M⁺ and M⁺+2).[7]

Molecular Ion (M⁺): The molecular weight of C₈H₁₀⁷⁹BrN is 199.00 Da, and for C₈H₁₀⁸¹BrN it is 201.00 Da.[8] Therefore, the spectrum will exhibit prominent peaks at m/z 199 and 201 .

Major Fragmentation Pathways: The fragmentation of aromatic amines is dominated by cleavage of the bond beta to the aromatic ring, known as α-cleavage relative to the nitrogen atom.[9][10]

  • α-Cleavage (Base Peak): The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group. This results in a highly stable, resonance-stabilized iminium cation. This fragment is often the most abundant in the spectrum (the base peak).

    • [M - 15]⁺: C₈H₁₀BrN⁺• → C₇H₇BrN⁺ + •CH₃

    • Expected peaks at m/z 184 and 186 .

  • Loss of Ethene: A secondary fragmentation pathway can involve the loss of ethene (C₂H₄) via a rearrangement, leading to the 4-bromoaniline radical cation.

    • [M - 28]⁺: C₈H₁₀BrN⁺• → C₆H₆BrN⁺• + C₂H₄

    • Expected peaks at m/z 171 and 173 .[11][12]

  • Loss of Bromine: Cleavage of the C-Br bond can occur, though it may be less favorable than α-cleavage.

    • [M - 79/81]⁺: C₈H₁₀BrN⁺• → C₈H₁₀N⁺ + •Br

    • Expected peak at m/z 120 .

Proposed Mass Spectrometry Fragmentation of 4-Bromo-N-ethylaniline

Caption: Key fragmentation pathway of 4-Bromo-N-ethylaniline via α-cleavage.

Summary of Mass Spectral Data
m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
199 / 201[C₈H₁₀BrN]⁺•Molecular Ion (M⁺)
184 / 186 [C₇H₇BrN]⁺ α-Cleavage: Loss of a methyl radical (•CH₃)
171 / 173[C₆H₆BrN]⁺•Loss of ethene (C₂H₄)
120[C₈H₁₀N]⁺Loss of a bromine radical (•Br)
91[C₆H₅]⁺Loss of HBr from the [M-28] fragment, forming C₆H₅N⁺•

Bold indicates the likely base peak.

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a robust and definitive characterization of this compound. FT-IR confirms the presence of all key functional groups, with the broad N⁺-H stretch being a clear indicator of the hydrochloride salt form. Mass spectrometry corroborates the molecular weight and elemental composition through the odd nominal mass of the molecular ion and the characteristic 1:1 isotopic signature of bromine. Furthermore, the predictable α-cleavage leading to the base peak at m/z 184/186 provides unequivocal structural confirmation. These orthogonal techniques, when used in concert, establish a validated analytical protocol for the identification and quality control of this important synthetic intermediate, ensuring the integrity of downstream processes in drug discovery and chemical manufacturing.

References

  • JoVE. (2023). Mass Spectrometry of Amines.
  • Chegg.com. (2016). Solved The following IR spectra is of .4-bromoanilinr.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
  • PubChem. (n.d.). 4-Bromo-2-ethylaniline.
  • PubChem. (n.d.). 4-Bromoaniline.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). 4-bromo-N-ethylaniline.
  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-Bromoaniline(106-40-1) MS spectrum.
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.

Sources

A Comprehensive Technical Guide to 4-Bromo-N-ethylaniline Hydrochloride for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Bromo-N-ethylaniline Hydrochloride in Modern Synthesis

In the landscape of pharmaceutical and specialty chemical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of multi-step synthetic campaigns. This compound (CAS No. 855949-09-6) has emerged as a pivotal intermediate, valued for its unique combination of functionalities that offer synthetic versatility.[1][2] This guide provides an in-depth exploration of its commercial availability, robust synthesis protocols, stringent quality control methodologies, and key applications, tailored for researchers, scientists, and drug development professionals. The presence of a bromine atom on the aromatic ring provides a reactive handle for a multitude of cross-coupling reactions, while the N-ethylamino group can be integral to the final molecular scaffold or serve as a directing group.[2] Understanding the nuances of sourcing, synthesizing, and validating this compound is critical for seamless integration into complex synthetic workflows.

Commercial Availability and Supplier Overview

The accessibility of high-quality starting materials is a critical first step in any research and development endeavor. This compound is commercially available from a range of suppliers, catering to different scales, from laboratory research quantities to bulk industrial manufacturing. The typical purity offered by most vendors is ≥97%. When sourcing this material, it is crucial to verify the CAS number and obtain a certificate of analysis to confirm its identity and purity.

Supplier Reported Purity CAS Number Notes
MySkinRecipes97%855949-09-6Offered for research purposes as an intermediate in pharmaceuticals and agrochemicals.[1][2]
CP Lab Safetymin 97%855949-09-6Available in gram quantities for laboratory use.[3]
GuidechemVaries by supplier855949-09-6A platform connecting various global manufacturers and suppliers.
Angene International LimitedVaries855949-09-6A supplier listed on chemical sourcing platforms.

It is imperative for researchers to consider not just the purity but also the supplier's quality management systems and their ability to provide consistent material across different batches. For drug development applications, sourcing from suppliers who can provide detailed impurity profiles and adhere to Good Manufacturing Practices (GMP) is essential.

Synthesis of this compound: A Multi-Step Approach

While commercially available, an in-house synthesis of this compound may be desirable for reasons of cost, scale, or the need for specific isotopic labeling. The following is a logical and robust multi-step synthetic pathway, derived from established chemical principles for aniline derivatization.

Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection (Ac₂O) Bromoacetanilide 4-Bromoacetanilide Acetanilide->Bromoacetanilide Bromination (Br₂) Bromoaniline 4-Bromoaniline Bromoacetanilide->Bromoaniline Deprotection (Acid Hydrolysis) Ethylbromoaniline 4-Bromo-N-ethylaniline Bromoaniline->Ethylbromoaniline N-Ethylation (EtI, Base) FinalProduct 4-Bromo-N-ethylaniline HCl Ethylbromoaniline->FinalProduct Salt Formation (HCl)

Caption: A multi-step workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 4-Bromoaniline

This initial phase involves the protection of the amino group of aniline, followed by regioselective bromination at the para position, and subsequent deprotection.

  • Protection of Aniline:

    • To a solution of aniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise while stirring in an ice bath.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield acetanilide.

  • Bromination of Acetanilide:

    • Dissolve the synthesized acetanilide (1.0 eq) in a suitable solvent such as glacial acetic acid.

    • To this solution, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring. Maintain the temperature below 20°C.

    • After the addition, stir the mixture for an additional 1-2 hours at room temperature.

    • Pour the reaction mixture into a large volume of cold water to precipitate the 4-bromoacetanilide.

    • Collect the product by filtration, wash thoroughly with water to remove any remaining acid, and dry.

  • Hydrolysis of 4-Bromoacetanilide:

    • Reflux the 4-bromoacetanilide (1.0 eq) in an excess of aqueous hydrochloric acid (e.g., 5-6 M) for 2-3 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

    • The 4-bromoaniline will precipitate out of the solution.

    • Collect the solid by filtration, wash with water, and dry.

Part 2: N-Ethylation and Salt Formation

  • N-Ethylation of 4-Bromoaniline:

    • Dissolve 4-bromoaniline (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

    • Add a non-nucleophilic base, such as potassium carbonate or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

    • To the stirred suspension, add ethyl iodide (1.2-1.5 eq) dropwise.

    • Heat the reaction mixture (e.g., to 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude 4-Bromo-N-ethylaniline by column chromatography on silica gel.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 4-Bromo-N-ethylaniline in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

    • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.

Quality Control and Analytical Validation

Ensuring the identity, purity, and consistency of this compound is crucial for its application in research and drug development. A comprehensive quality control workflow should be implemented.

QC_Workflow cluster_Initial_Checks Initial Characterization cluster_Spectroscopy Spectroscopic Identification cluster_Purity_Analysis Purity and Impurity Profiling MeltingPoint Melting Point Determination COA Certificate of Analysis Generation MeltingPoint->COA Appearance Visual Appearance Appearance->COA NMR NMR Spectroscopy (¹H and ¹³C) NMR->COA FTIR FT-IR Spectroscopy FTIR->COA MS Mass Spectrometry MS->COA HPLC HPLC-UV/MS HPLC->COA GC GC-MS (for volatile impurities) GC->COA Titration Acid-Base Titration (for HCl content) Titration->COA FinalProduct 4-Bromo-N-ethylaniline HCl Batch FinalProduct->MeltingPoint Initial Checks FinalProduct->Appearance Initial Checks FinalProduct->NMR Structural Confirmation FinalProduct->FTIR Structural Confirmation FinalProduct->MS Structural Confirmation FinalProduct->HPLC Purity Assessment FinalProduct->GC Purity Assessment FinalProduct->Titration Purity Assessment

Caption: A comprehensive quality control workflow for this compound.

Detailed Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of this compound and to identify and quantify any impurities.

  • Methodology:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

    • Mobile Phase: A gradient elution is often employed for optimal separation. For example, a gradient of acetonitrile and water (both containing 0.1% formic acid or phosphoric acid) can be used.

    • Flow Rate: A standard flow rate of 1.0 mL/min is generally appropriate.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm) is common.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound.

  • Methodology:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents for the hydrochloride salt.

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the aromatic protons. The integration of these signals should correspond to the number of protons in the molecule. The N-H proton may appear as a broad signal.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and aliphatic carbons.

3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Objective: To confirm the molecular weight of the free base form of the compound.

  • Methodology:

    • Ionization Technique: Electrospray ionization (ESI) is a suitable method.

    • Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (4-Bromo-N-ethylaniline), which would have a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of a wide array of more complex molecules.[1][2] Its utility stems from the ability to perform selective chemical transformations at its functional groups.

  • Pharmaceutical Synthesis: The bromo-substituent is a key feature for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of many active pharmaceutical ingredients (APIs). The N-ethylaniline moiety itself can be a critical part of a pharmacophore, interacting with biological targets.

  • Agrochemicals and Dyes: Similar to its use in pharmaceuticals, this compound is an intermediate in the production of certain pesticides and herbicides.[1] It is also used in the synthesis of specialized dyes.[1]

  • Material Science: The anilinic scaffold can be incorporated into polymers and other materials to impart specific electronic or physical properties.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in research and development, particularly in the pharmaceutical industry. A thorough understanding of its commercial availability, synthesis, and analytical validation is essential for its effective utilization. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers and scientists to source, synthesize, and qualify this important building block, thereby facilitating the development of novel chemical entities.

References

  • MySkinRecipes. This compound. [Link]

  • CP Lab Safety. 4-Bromo-N-ethylaniline, HCl, min 97%, 1 gram. [Link]

Sources

Stability and Storage of 4-Bromo-N-ethylaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Bromo-N-ethylaniline hydrochloride (CAS No. 855949-09-6). As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its physicochemical properties is paramount to ensure its integrity, shelf-life, and performance in downstream applications.[1] This document synthesizes available data and established principles of chemical stability to provide field-proven insights for researchers and drug development professionals. We will delve into the molecular characteristics that influence its stability, potential degradation pathways, and detailed protocols for handling and storage to maintain product quality and ensure laboratory safety.

Introduction: The Role of this compound in Synthesis

This compound is a halogenated aniline derivative. Its molecular structure, featuring a bromine-substituted benzene ring and an ethylamino group, makes it a versatile building block in organic synthesis. The presence of the bromo- and amino- functional groups allows for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions.[1] These reactions are fundamental in the construction of more complex molecules, particularly in the development of novel dyes and pharmaceutical agents.[1] The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.

Physicochemical Properties and Stability Profile

The inherent stability of this compound is dictated by its molecular structure and its existence as a salt.

PropertyValueSource
CAS Number 855949-09-6[1][2]
Molecular Formula C₈H₁₁BrClN[1][2]
Molecular Weight 236.54 g/mol [3]
Appearance Solid
Storage Temperature Room Temperature[1]

While specific stability studies on this compound are not extensively available in public literature, the stability of related aromatic amines and their salts provides a strong basis for understanding its behavior.[4] Aromatic amines, in general, are susceptible to oxidation and degradation, which can be influenced by factors such as light, air, and humidity.[4][5] The hydrochloride salt form mitigates some of these issues by protonating the amino group, making it less susceptible to oxidation.

Potential Degradation Pathways

Understanding potential degradation pathways is critical for establishing appropriate storage and handling protocols. For halogenated anilines, several degradation routes can be anticipated, particularly under suboptimal conditions.

Caption: Recommended workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile gloves may be suitable for short-term use, but always consult the manufacturer's guidelines), safety goggles, and a lab coat. [6] * All handling of the solid compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust particles. [6]

  • Dispensing:

    • If the container is stored in a cooler environment, allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

    • Minimize the time the container is open to the atmosphere.

    • Use clean, dry spatulas and weighing instruments.

  • Post-Handling:

    • After dispensing, tightly reseal the container, ensuring the cap is secure. For long-term storage, consider using paraffin film to further seal the container.

    • Return the container to its designated storage location, away from incompatible materials.

    • Clean any spills immediately according to your laboratory's standard operating procedures for chemical spills.

    • Dispose of any waste containing this compound in accordance with local, state, and federal regulations.

Incompatible Materials

To prevent chemical reactions that could degrade the product or create hazardous situations, avoid storing this compound with the following:

  • Strong Oxidizing Agents: Can cause vigorous reactions with anilines.

  • Strong Bases: Will deprotonate the anilinium hydrochloride, liberating the free aniline base which is more susceptible to oxidation.

  • Strong Acids: While it is a hydrochloride salt, contact with stronger acids could potentially lead to unwanted reactions.

Conclusion

The stability and longevity of this compound are best maintained by adhering to stringent storage and handling protocols. By controlling its exposure to light, air, and moisture, and by preventing contact with incompatible materials, researchers can ensure the quality and reliability of this important synthetic intermediate. The recommendations provided in this guide are grounded in established chemical principles and are designed to provide a framework for the safe and effective use of this compound in a research and development setting.

References

  • CP Lab Safety. (n.d.). 4-Bromo-N-ethylaniline, HCl, 97% Purity, C8H11BrClN, 10 grams. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: aniline. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 4-Bromo-3-ethoxyaniline hydrochloride. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). SOP: Aniline. Retrieved from [Link]

Sources

The Strategic Application of 4-Bromo-N-ethylaniline Hydrochloride in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-N-ethylaniline hydrochloride (CAS No. 855949-09-6), a versatile chemical intermediate poised for significant applications in medicinal chemistry.[1][2][3][4][5] While not as widely documented in late-stage clinical candidates as some other aniline derivatives, its unique structural features—a reactive bromine atom, a secondary ethylamine group, and an aniline core—make it a highly valuable building block for the synthesis of novel therapeutic agents. This document will explore the compound's synthetic utility, focusing on its role in the generation of privileged scaffolds for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols, structure-activity relationship (SAR) insights derived from analogous compounds, and data-driven perspectives on its potential are provided to empower researchers in drug discovery and development.

Introduction: Unveiling the Potential of a Versatile Scaffolding Reagent

This compound presents itself to the discerning medicinal chemist not as a final drug entity, but as a foundational element ripe with synthetic possibilities. Its primary utility lies in its role as a chemical intermediate for the synthesis of pharmaceuticals and agrochemicals.[2] The presence of both a halogenated aromatic ring and a secondary amine provides two distinct and strategically important points for molecular elaboration.[2]

The bromo- and N-alkylaniline motifs are recurrent pharmacophoric elements in a multitude of clinically relevant molecules. The aniline substructure, in particular, is a well-established "structural alert" that can sometimes lead to metabolic liabilities; however, its strategic incorporation remains a cornerstone of modern drug design, particularly in the realm of kinase inhibitors where it often forms critical hydrogen bond interactions with the hinge region of the kinase domain. The strategic derivatization of the 4-Bromo-N-ethylaniline core can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 855949-09-6[1][3][4][5]
Molecular Formula C₈H₁₁BrClN[1][2][3]
Molecular Weight 236.5 g/mol [1][2]
Appearance White to beige crystals[4]
Storage Room temperature, sealed, dry[2]

Synthetic Utility: A Gateway to Privileged Pharmacological Scaffolds

The true value of this compound is realized through its versatile reactivity in a range of powerful synthetic transformations that are central to contemporary drug discovery. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the N-ethylamino group can be further functionalized or act as a key pharmacophoric element.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the 4-position of the aniline ring is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the construction of complex molecular architectures from simple, commercially available building blocks.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, which are prevalent in many classes of therapeutic agents. 4-Bromo-N-ethylaniline can be readily coupled with a diverse range of aryl and heteroaryl boronic acids or esters to introduce new functionalities that can modulate the biological activity and physicochemical properties of the resulting molecule.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 4-Bromo-N-ethylaniline 4-Bromo-N-ethylaniline Coupled_Product N-ethyl-4-(hetero)arylaniline 4-Bromo-N-ethylaniline->Coupled_Product Suzuki Coupling Boronic_Acid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Boronic_Acid->Coupled_Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Coupled_Product

A generalized workflow for the Suzuki-Miyaura coupling of 4-Bromo-N-ethylaniline.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromoaniline Derivative

This protocol is adapted from a procedure for a similar substrate and should be optimized for this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While 4-Bromo-N-ethylaniline already possesses an amino group, this reaction can be employed in a reverse sense, where a different amine is coupled to an aryl bromide. More relevant to our starting material, the bromine atom can be substituted by a variety of nitrogen-containing heterocycles, which are key components of many kinase inhibitors.

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 4-Bromo-N-ethylaniline 4-Bromo-N-ethylaniline Coupled_Product 4-(N-heterocyclic)-N-ethylaniline 4-Bromo-N-ethylaniline->Coupled_Product Buchwald-Hartwig Amination Amine R₂NH (e.g., Heterocycle) Amine->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Coupled_Product Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Coupled_Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Coupled_Product

Generalized Buchwald-Hartwig amination of 4-Bromo-N-ethylaniline.

Representative Experimental Protocol: Buchwald-Hartwig Amination of a Bromoaniline

This protocol is a general representation and requires optimization for specific substrates.[6]

  • Catalyst Pre-formation (optional): In a glovebox, pre-form the active catalyst by stirring the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in an anhydrous, deoxygenated solvent for 15-30 minutes.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the amine or heterocycle to be coupled (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

  • Catalyst and Solvent Addition: Add the pre-formed catalyst or the palladium source and ligand directly, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the mixture under an inert atmosphere to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Synthesis of Quinazoline Scaffolds: A Cornerstone of Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a privileged structure in a multitude of approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib. This compound can serve as a key building block in the synthesis of novel 4-anilinoquinazoline derivatives. A common synthetic route involves the initial synthesis of a 4-chloroquinazoline, followed by nucleophilic aromatic substitution with the aniline derivative.

Quinazoline_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Chloroquinazoline 4-Chloroquinazoline Anilinoquinazoline 4-(4-Bromo-N-ethylanilino)quinazoline 4-Chloroquinazoline->Anilinoquinazoline Nucleophilic Aromatic Substitution 4-Bromo-N-ethylaniline 4-Bromo-N-ethylaniline 4-Bromo-N-ethylaniline->Anilinoquinazoline Solvent Solvent (e.g., Isopropanol) Solvent->Anilinoquinazoline Base Base (optional) (e.g., DIPEA) Base->Anilinoquinazoline

Synthesis of a 4-anilinoquinazoline derivative.

Representative Experimental Protocol: Synthesis of 4-Anilinoquinazolines

This protocol is adapted from general procedures for the synthesis of 4-anilinoquinazolines.[7]

  • Reaction Setup: In a round-bottom flask, suspend the 4-chloroquinazoline (1.0 mmol) and this compound (1.1 mmol) in a suitable solvent such as isopropanol or n-butanol (10 mL).

  • Base Addition: If starting with the hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 mmol) to neutralize the acid.

  • Reaction Execution: Heat the reaction mixture to reflux (80-120 °C) for 2-16 hours. Monitor the reaction's progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Potential Applications in Medicinal Chemistry

The synthetic versatility of this compound positions it as a valuable starting material for the discovery of novel therapeutics in several key areas.

Kinase Inhibitors: Targeting Oncogenic Signaling

Protein kinases are a major class of drug targets, particularly in oncology. The 4-anilinoquinazoline and related scaffolds are well-established frameworks for ATP-competitive kinase inhibitors. The N-ethyl-4-bromoanilino moiety can be strategically employed to occupy the ATP-binding pocket of various kinases. The bromine atom provides a vector for further modification via cross-coupling reactions to explore the solvent-exposed regions of the kinase, potentially enhancing potency and selectivity.

Table 2: Representative Kinase Inhibitory Activity of Bromoaniline-Containing Kinase Inhibitors

Compound/DerivativeKinase TargetIC₅₀ (nM)Reference(s)
4-(3-Bromoanilino)-6,7-dimethoxyquinazolineEGFR0.025[8]
Ponatinib (derived from a bromo-trifluoromethylaniline)BCR-ABL0.37[7]
Ponatinib (derived from a bromo-trifluoromethylaniline)BCR-ABL (T315I mutant)2.0[7]
Ponatinib (derived from a bromo-trifluoromethylaniline)VEGFR21.5[7]
Nilotinib (derived from a bromo-trifluoromethylaniline)BCR-ABL20[7]

Note: The data presented are for structurally related compounds and serve to illustrate the potential of the bromoaniline scaffold.

The structure-activity relationship (SAR) for this class of compounds is often steep, with small modifications leading to significant changes in activity. The N-ethyl group of this compound can provide a different steric and electronic profile compared to the more common N-methyl or unsubstituted anilines, potentially leading to altered kinase selectivity profiles.

GPCR Modulators: Fine-Tuning Cellular Signaling

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. While traditional GPCR drugs target the orthosteric site where the endogenous ligand binds, there is growing interest in the discovery of allosteric modulators that bind to a topographically distinct site. Allosteric modulators can offer greater subtype selectivity and a more nuanced modulation of receptor function.[9][10] The substituted aniline scaffold is present in a number of known GPCR modulators. The ability to diversify this compound at both the bromine and nitrogen positions makes it an attractive starting point for the synthesis of libraries of compounds for screening against GPCR targets.

Conclusion and Future Perspectives

This compound is a chemical intermediate with significant, yet largely untapped, potential in medicinal chemistry. Its synthetic tractability, particularly in palladium-catalyzed cross-coupling reactions and in the construction of privileged scaffolds such as quinazolines, makes it a valuable tool for the modern drug discovery scientist. While direct examples of its incorporation into late-stage clinical candidates are not yet prominent in the public domain, the wealth of data on the biological activity of structurally related bromoaniline and N-alkylaniline derivatives strongly supports its potential for the development of novel kinase inhibitors and GPCR modulators. This guide has provided a framework for its synthetic manipulation and has highlighted its most promising therapeutic applications. It is anticipated that the strategic use of this compound will contribute to the discovery of the next generation of targeted therapeutics.

References

  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095.
  • Nolan, S. P., & Organ, M. G. (2015). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11745656, 4-bromo-N-ethylaniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13113820, 4-Bromo-N-ethyl-N-methylaniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • de Paiva, G. R., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 568-578.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dakhil, O. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Chemical Reviews, 1(3), 164-185.
  • LookChem. (n.d.). 4-Bromo-N-ethylaniline, HCl CAS NO.855949-09-6. Retrieved from [Link]

  • Kumar, A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6466-6485.
  • Google Patents. (1990). US4918230A - Process for the preparation 4-bromoaniline hydrobromides.
  • Kumar, A., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(1), 245-252.
  • ResearchGate. (n.d.). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2801283, 4-Bromo-2-ethylaniline. Retrieved from [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4478.
  • ResearchGate. (n.d.). IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,.... Retrieved from [Link]

  • Al-Suwaidan, F. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3845-3854.
  • Freire, T. S., et al. (2024). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment.
  • Duong, M. M., & Tanski, J. M. (2011). 4-Bromo-N-(4-bromophenyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o755.
  • Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific reports, 13(1), 15844.
  • Diva-Portal.org. (2024). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 4-Bromo-N-ethylaniline Hydrochloride: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of 4-Bromo-N-ethylaniline hydrochloride, a key intermediate in the synthesis of complex organic molecules. We will move beyond simple procedural descriptions to offer field-proven insights into the causality behind experimental choices, focusing on leveraging this molecule's unique reactivity in critical C-C and C-N bond-forming reactions. The protocols and mechanistic discussions herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Characteristics and Strategic Value

This compound serves as a valuable bifunctional building block.[1] The molecule incorporates a brominated aromatic ring, primed for a variety of palladium-catalyzed cross-coupling reactions, and an N-ethylamino group, which can be used for further derivatization or to modulate the electronic properties of the core structure. Its hydrochloride salt form often enhances stability and simplifies handling.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 855949-09-6[1][2][3]
Molecular Formula C₈H₁₁BrClN[1][2][3][4]
Molecular Weight 236.5 g/mol [1][2]
Appearance White to beige crystals[4]
Purity Typically ≥97%[2]
Storage Room temperature, sealed, dry conditions[1][2][4]

The strategic importance of this reagent lies in its two primary reactive sites. The bromine atom is an excellent leaving group for forming new carbon-carbon or carbon-nitrogen bonds, which are foundational transformations in the synthesis of pharmaceuticals and agrochemicals.[1][5][6][7]

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds. For a substrate like 4-Bromo-N-ethylaniline, this reaction provides a direct pathway to introduce new aryl or vinyl substituents at the C4 position, dramatically increasing molecular complexity.

Mechanistic Rationale

The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. A Pd(0) species is the active catalyst, typically generated in situ from a Pd(II) precatalyst. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aniline derivative. This is often the rate-limiting step.

  • Transmetalation: The organic moiety from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, reforming the C-C bond and regenerating the Pd(0) catalyst.[8]

The ligand stabilizes the palladium center and modulates its reactivity. For this type of substrate, a bulky, electron-rich phosphine ligand like tetrakis(triphenylphosphine)palladium(0) is often effective.[9][10]

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a representative, self-validating protocol for the coupling of 4-Bromo-N-ethylaniline with an arylboronic acid. Note: the hydrochloride salt must first be neutralized or the reaction run with a sufficient excess of base.

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocol: Synthesis of N-ethyl-4-phenylaniline
  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-N-ethylaniline (from the hydrochloride salt, neutralized, 1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv.).[9][11]

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add 1,4-dioxane (5 mL) and water (1 mL).

  • Degassing: Sparge the resulting suspension with argon gas for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) to the flask under a stream of argon.[9][12]

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Application in Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[13][14] Using 4-Bromo-N-ethylaniline as the aryl halide allows for the introduction of a second, often more complex, nitrogen-containing group, a common strategy in the synthesis of pharmaceutical scaffolds.

Mechanistic Rationale

The catalytic cycle for Buchwald-Hartwig amination is similar to the Suzuki coupling but differs in the nucleophilic partner.[14][15]

  • Oxidative Addition: A Pd(0) complex adds to the 4-Bromo-N-ethylaniline, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is paramount to prevent catalyst decomposition and promote the reductive elimination step. Bulky, electron-rich phosphine ligands, particularly biarylphosphines, are the standard for this transformation as they facilitate the crucial, often difficult, reductive elimination step.[16][17]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Protocol: Synthesis of N1-ethyl-N4,N4-dimethylbenzene-1,4-diamine
  • Reagent Preparation: In a glovebox or under a positive pressure of argon, add to an oven-dried Schlenk tube: a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable biarylphosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Substrate Addition: Add 4-Bromo-N-ethylaniline (free base, 1.0 mmol, 1 equiv.) and a solution of dimethylamine (2.0 M in THF, 1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 100°C for 18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter the mixture through a pad of Celite, washing the pad with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the target diamine.

Safety and Handling

As with all halogenated anilines, proper safety protocols are mandatory.

  • Hazards: 4-Bromo-N-ethylaniline and its derivatives can be harmful if swallowed or in contact with skin and may cause skin and serious eye irritation.[18][19][20][21]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][22]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1][4]

Conclusion

This compound is a highly effective and versatile building block for organic synthesis. Its dual functionality allows for sequential, controlled modifications, making it an ideal starting material for constructing complex molecular architectures. A thorough understanding of the mechanisms of key transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows the research scientist to rationally select conditions and troubleshoot reactions, accelerating the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • MySkinRecipes. (n.d.). This compound.
  • CP Lab Safety. (n.d.). 4-Bromo-N-ethylaniline, HCl, min 97%, 1 gram.
  • Sigma-Aldrich. (n.d.). This compound.
  • LookChem. (n.d.). 4-Bromo-N-ethylaniline, HCl CAS NO.855949-09-6.
  • ResearchGate. (n.d.). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids.
  • PubMed Central. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Thermo Fisher Scientific. (2025). 4-Bromo-N,N-dimethylaniline Safety Data Sheet.
  • ResearchGate. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • Sigma-Aldrich. (2025). 4-Bromo-N,N-dimethylaniline Safety Data Sheet.
  • PubMed. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • Fisher Scientific. (2025). 4-Bromoaniline Safety Data Sheet.
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Sigma-Aldrich. (2024). 4-Bromoaniline Safety Data Sheet.
  • Sigma-Aldrich. (2021). 4-Bromo-N,N-dimethylaniline Safety Data Sheet.
  • YouTube. (2023). Buchwald-Hartwig amination.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry.
  • Scite.ai. (2006). Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline.
  • ChemicalBook. (2023). 4-Bromoaniline: properties, applications and safety.
  • Ketone Pharma. (2024). 4-Bromoaniline: Properties, Applications, Safety & Insights.

Sources

Methodological & Application

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-N-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven experimental protocol for the successful Suzuki coupling of 4-Bromo-N-ethylaniline hydrochloride with arylboronic acids. We address the specific challenges posed by the amine hydrochloride salt, including base stoichiometry and potential catalyst inhibition. This guide offers researchers a comprehensive workflow, from reagent selection and reaction setup to workup and troubleshooting, ensuring reliable and high-yielding synthesis of N-ethyl-4-arylanilines, key intermediates in pharmaceutical and materials science research.

Introduction: The Challenge of Amine Salts in Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organohalide with an organoboron compound.[3][4] Its widespread use is due to the mild reaction conditions, commercial availability of reagents, and the low toxicity of boron-containing byproducts.[2][5]

While the reaction is broadly applicable, substrates containing acidic protons or basic functional groups can introduce significant challenges. This compound is a case in point. The presence of the hydrochloride salt means the starting material is acidic. This directly conflicts with the fundamental requirement of a base to facilitate the catalytic cycle.[1][3] Furthermore, the free amine, once generated in situ, can potentially coordinate to the palladium center, impacting catalytic activity.[6]

This protocol is designed to navigate these issues by employing a carefully selected catalyst system and a precise base stoichiometry to ensure both neutralization of the hydrochloride salt and efficient execution of the catalytic cycle.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][7] Understanding this cycle is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-N-ethylaniline, forming a Pd(II) intermediate. This is often the rate-determining step.[4][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5][8]

Core Principles for Coupling with this compound

The Critical Role of the Base

The primary challenge with using an aniline hydrochloride salt is that it will consume one equivalent of the base before the base can participate in the catalytic cycle.

  • Dual Function: The base serves two essential purposes:

    • Neutralization: An initial equivalent of base neutralizes the hydrochloride salt to generate the free aniline in situ.

    • Catalysis: Subsequent equivalents of the base are required to activate the boronic acid for the transmetalation step.[1][11]

  • Stoichiometry: Therefore, a minimum of 3 equivalents of base is recommended: 1 equivalent for neutralization and 2 equivalents for the catalytic cycle.

  • Base Selection: While carbonates like K₂CO₃ or Cs₂CO₃ are common, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) often give superior results for challenging substrates by accelerating transmetalation.[1]

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is paramount for achieving high yields, especially with potentially coordinating substrates like anilines.

  • Pre-catalyst: Air-stable Pd(II) pre-catalysts are convenient. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and highly effective catalyst for coupling aryl bromides, including bromoanilines, due to its high stability and efficiency.[2][12]

  • Ligands: For less reactive aryl chlorides, or to improve yields with bromides, using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate the oxidative addition step.[13] However, for this specific bromo-aniline substrate, Pd(dppf)Cl₂ is an excellent starting point.

Solvent System

A polar, aprotic solvent system that can facilitate the dissolution of both the organic substrates and the inorganic base is required.

  • Aqueous Mixtures: A mixture of an organic solvent with water is standard. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[8]

  • Recommended Solvents: 1,4-Dioxane/water or 2-Methyltetrahydrofuran (2-MeTHF)/water are excellent choices. 2-MeTHF is a more environmentally friendly alternative to dioxane and can sometimes improve yields.[14]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentFormula Weight ( g/mol )Molar Eq.Moles (mmol)Amount
4-Bromo-N-ethylaniline HCl254.551.01.0255 mg
Arylboronic Acid-1.21.2(Varies)
Pd(dppf)Cl₂731.730.030.0322 mg
K₃PO₄ (Potassium Phosphate)212.273.03.0637 mg
1,4-Dioxane (Anhydrous, Degassed)---5.0 mL
Water (Degassed)---1.0 mL
Experimental Workflow Diagram

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: Aryl Halide HCl, Boronic Acid, Base (K3PO4), Catalyst (Pd(dppf)Cl2) setup Combine solid reagents in a flame-dried Schlenk flask reagents->setup Add solids solvents Degas Solvents: (1,4-Dioxane, Water) via sparging with Argon add_solvents Add degassed solvents via syringe solvents->add_solvents Prepare liquids inert Seal, evacuate, and backfill flask with Argon (3x cycles) setup->inert inert->add_solvents heat Heat reaction to 90-100 °C with vigorous stirring add_solvents->heat monitor Monitor progress via TLC or LC-MS heat->monitor cool Cool reaction to RT monitor->cool Reaction Complete extract Dilute with Ethyl Acetate, wash with Water and Brine cool->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry purify Purify crude product via flash column chromatography dry->purify analysis Characterize pure product (NMR, MS, etc.) purify->analysis

Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Procedure
  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (255 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (5.0 mL) and degassed water (1.0 mL). The mixture will typically turn dark red or brown.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-ethyl-4-arylaniline product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient base.3. Poor quality boronic acid.1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[7]2. Use freshly opened or purified base. Ensure at least 3 equivalents are used.3. Use a fresh bottle of boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[5]
Dehalogenation The bromo-aniline is reduced to N-ethylaniline.This can be caused by hydride sources in the reaction. Ensure the solvent is high purity and consider changing the base to a weaker, non-coordinating one like KF, though this may slow the reaction.[6][15]
Homocoupling The boronic acid couples with itself to form a biaryl byproduct.This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[7] Improve degassing procedures. Using a direct Pd(0) source can sometimes mitigate this.[13]
Protodeboronation The boronic acid is replaced by a proton, reducing its effective concentration.Minimize the amount of water or use anhydrous conditions if feasible. Using boronic esters (e.g., pinacol esters) significantly increases stability against this side reaction.[6]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Alonso, F., et al. (2005). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]

  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]

  • Yu, D., & Xu, B. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]

Sources

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 4-Bromo-N-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First established in the 1990s by professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods like the Ullmann condensation or nucleophilic aromatic substitution less favorable.[1]

This guide provides a detailed protocol and the underlying scientific rationale for the Buchwald-Hartwig amination of 4-Bromo-N-ethylaniline hydrochloride. A key challenge presented by this substrate is its formulation as a hydrochloride salt. The protonated amine is non-nucleophilic and must be neutralized in situ before it can participate in the catalytic cycle. This necessitates a careful selection of base and stoichiometry, a critical aspect that this protocol will address in detail.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][7] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species.[7][8] This is often the rate-determining step.

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[6][9]

  • Reductive Elimination : The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pd_amido_complex L-Pd(II)(Ar)(NR₂) pd0->pd_amido_complex oxidative_addition Oxidative Addition pd_complex L-Pd(II)(Ar)(Br) pd_complex->pd0 amine_coordination Amine Coordination pd_amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺ Br⁻ pd_amine_complex->pd_complex deprotonation Deprotonation (Base) base_h [Base-H]⁺ pd_amido_complex->pd_amine_complex reductive_elimination Reductive Elimination product Ar-NR₂ aryl_halide Ar-Br amine R₂NH base Base

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental Design: Rationale for Key Parameters

A successful cross-coupling reaction is not merely a matter of mixing reagents; it is a carefully orchestrated interplay of catalyst, ligand, base, and solvent.

The Catalyst System: Palladium and Ligand Synergy
  • Palladium Source : While simple palladium salts like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective, modern protocols increasingly favor well-defined, air-stable palladium precatalysts.[9][10] These complexes, such as XPhos Pd G3 or RuPhos Pd G4, contain the palladium source and the ligand in the optimal ratio, offering superior reproducibility, convenience, and activity at lower catalyst loadings. They activate under basic conditions to generate the active Pd(0) species in situ.[11]

  • Ligand Choice : The ligand is arguably the most critical component. Bulky, electron-rich monophosphine biaryl ligands (e.g., XPhos, RuPhos, SPhos) are the gold standard.[12] Their steric bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the initial oxidative addition of the aryl halide.[1] For the coupling of an aryl bromide, these ligands provide the high activity needed for efficient turnover.

The Base: A Dual-Purpose Reagent

The choice and amount of base are paramount when using an amine hydrochloride salt. A strong, non-nucleophilic base is required to prevent side reactions.[6]

  • Why a Strong Base? The catalytic cycle requires a base to deprotonate the coordinated amine, forming the crucial palladium-amido intermediate.[9] Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[7][9]

  • Stoichiometry for Hydrochloride Salts : This is the most critical consideration for this specific protocol. Two distinct deprotonation events must occur:

    • Neutralization : The first equivalent of base neutralizes the hydrochloride salt, liberating the free N-ethylaniline.

    • Catalysis : The second equivalent of base participates in the catalytic cycle to deprotonate the palladium-coordinated amine.

    Therefore, a minimum of 2.2-2.5 equivalents of base relative to the hydrochloride salt is recommended to ensure both processes occur efficiently.

Solvent and Reaction Conditions
  • Solvent : Anhydrous, aprotic polar solvents are standard. Toluene and 1,4-dioxane are excellent choices due to their ability to dissolve the organic reagents and their high boiling points, which allows for heating to drive the reaction to completion.[2][10]

  • Inert Atmosphere : The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation.[2][11] Therefore, the reaction must be assembled and run under an inert atmosphere of nitrogen or argon. Standard Schlenk techniques or the use of a glovebox are essential for consistent results.[11]

  • Temperature : Reaction temperatures typically range from 80 °C to 110 °C.[6] The coupling of aryl bromides often requires heating to achieve a reasonable reaction rate.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic secondary amine (morpholine is used as a representative example).

Table 1: Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier Example
4-Bromo-N-ethylaniline HClC₈H₁₁BrClN236.54N/ACustom Synthesis
MorpholineC₄H₉NO87.12110-91-8Sigma-Aldrich
XPhos Pd G3C₄₅H₆₂NO₃PPdS868.491445085-87-9Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10865-48-5Sigma-Aldrich
Toluene, AnhydrousC₇H₈92.14108-88-3Sigma-Aldrich
Equipment
  • Oven-dried Schlenk flask or reaction vial with a PTFE-lined cap

  • Magnetic stir bar

  • Magnetic stirrer/hotplate

  • Nitrogen or Argon gas line with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up

Experimental Workflow Diagram

Caption: A step-by-step workflow for the Buchwald-Hartwig amination procedure.

Step-by-Step Procedure

Note : All operations should be performed under an inert atmosphere using standard Schlenk techniques.[11]

  • Reaction Setup : To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (237 mg, 1.0 mmol, 1.0 equiv), sodium tert-butoxide (231 mg, 2.4 mmol, 2.4 equiv), and XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

  • Inerting : Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Solvent and Reagent Addition : Through the septum, add anhydrous toluene (5 mL) via syringe, followed by morpholine (96 µL, 1.1 mmol, 1.1 equiv).

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing via GC-MS.

  • Work-up : Once the reaction is complete (disappearance of starting material), cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Table 2: Summary of Reaction Parameters
ParameterRecommended ValueRationale
Aryl Halide1.0 equivLimiting reagent
Amine1.1 - 1.2 equivA slight excess ensures complete consumption of the aryl halide.
Base (NaOtBu)2.4 equiv1 equiv to neutralize HCl salt, ~1.4 equiv for the catalytic cycle.
Catalyst Loading1-2 mol %Modern precatalysts are highly active, allowing for low loadings.[2]
SolventAnhydrous Toluene (~0.2 M)Good solubility and high boiling point.
Temperature100 °CSufficient thermal energy for efficient catalysis with aryl bromides.
AtmosphereInert (Nitrogen or Argon)Protects the active Pd(0) catalyst and ligand from oxidation.[11]

Safety Precautions

  • Chemical Hazards : Palladium catalysts are heavy metals; handle with care. Phosphine ligands can be toxic and air-sensitive. Sodium tert-butoxide is a strong, corrosive base. Toluene is a flammable and volatile organic solvent.[5]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : All manipulations should be conducted in a well-ventilated fume hood. Handle solid reagents in a glovebox or under a positive flow of inert gas where possible.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Vecht, A. R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Vecht, A. R., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

Sources

using 4-Bromo-N-ethylaniline hydrochloride in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 4-Bromo-N-ethylaniline Hydrochloride

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the application of this compound in palladium-catalyzed cross-coupling reactions. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible application of these powerful synthetic methodologies.

Introduction: The Versatility of this compound

4-Bromo-N-ethylaniline is a valuable substituted aniline building block in organic synthesis, particularly for constructing the core structures of pharmacologically active compounds and advanced materials. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling, while the N-ethylamino group offers a site for further functionalization or can be a critical pharmacophore itself.

The compound is frequently supplied as a hydrochloride salt, which enhances its stability and shelf-life. However, this salt form necessitates specific considerations in reaction design. The protonated amine must be neutralized in situ for the substrate to be competent for most cross-coupling reactions. This requires careful selection and stoichiometry of the base, which must be sufficient to both deprotonate the aniline hydrochloride and facilitate the primary catalytic cycle.

Critical First Step: In Situ Neutralization

Before 4-Bromo-N-ethylaniline can participate in a palladium-catalyzed catalytic cycle, it must be converted to its free base form. The hydrochloride salt is unreactive in the oxidative addition step and the protonated amine can interfere with the catalyst's electronic properties. Therefore, the addition of a base is the critical first step. At least one equivalent of base is required for this neutralization, with additional equivalents needed to drive the catalytic reaction itself.

cluster_0 Initial Deprotonation Salt 4-Bromo-N-ethylaniline Hydrochloride FreeAniline 4-Bromo-N-ethylaniline (Free Base) Salt->FreeAniline Neutralization Base Base (≥ 2 eq.) ToCycle Enters Catalytic Cycle FreeAniline->ToCycle

Caption: Workflow for the essential in situ generation of the free aniline.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, coupling aryl halides with organoboron compounds.[1] It is renowned for its mild conditions and high functional group tolerance, making it ideal for the synthesis of complex biaryl structures.[1][2]

Reaction Principle & Mechanism

The reaction involves the palladium-catalyzed coupling of 4-Bromo-N-ethylaniline with a suitable boronic acid or boronic ester. The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the activated boronate species, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1]

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂ | Br Pd0->ArPdBr OA_label Oxidative Addition ArPdR Ar-Pd(II)L₂ | R' ArPdBr->ArPdR TM_label Transmetalation ArPdR->Pd0 RE_label Reductive Elimination OA_label->ArPdBr Ar-Br TM_label->ArPdR R'-B(OR)₂ Base RE_label->Pd0 Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of N-ethyl-4-phenylaniline
  • Reagent Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as K₃PO₄ (3.0 eq.).[3]

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).[3][4] For more challenging couplings, a pre-catalyst like Pd(OAc)₂ (2 mol%) with a specialized ligand such as SPhos (4 mol%) may be used.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.[4]

  • Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Optimization
  • Catalyst/Ligand: For simple aryl bromides, Pd(PPh₃)₄ is often sufficient.[3] However, electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step and are often necessary for more sterically hindered or electronically challenging substrates.[5]

  • Base: A base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates transmetalation.[1] K₃PO₄ is a moderately strong base effective for many Suzuki couplings, while stronger bases like Cs₂CO₃ or weaker ones like Na₂CO₃ can also be employed depending on substrate sensitivity.[3][4]

  • Solvent: A biphasic system (e.g., Toluene/Water) is common, as the base is often inorganic and requires an aqueous phase for solubility, while the organic reagents and catalyst reside in the organic phase.

Coupling PartnerPalladium SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/MeOH/H₂O8082[4]
Arylboronic AcidsPd(PPh₃)₄K₃PO₄Dioxane9031-46[3][6]
4-Fluorophenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100~50 (analogous)[7]

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with amines.[8] This reaction is exceptionally useful for synthesizing diarylamines or N-aryl alkylamines. In the context of 4-Bromo-N-ethylaniline, this would typically involve a self-coupling or coupling with another amine, though it's more commonly used with the bromoaniline as the electrophile. For this guide, we will consider its coupling with a secondary amine.

Reaction Principle & Mechanism

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to furnish the C-N bond.[8][9]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂ | Br Pd0->ArPdBr Ar-Br ArPdAmine [Ar-Pd(II)L₂(HNR'₂)]⁺ ArPdBr->ArPdAmine HNR'₂ ArPdAmido Ar-Pd(II)L₂(NR'₂) ArPdAmine->ArPdAmido -H⁺ (Base) ArPdAmido->Pd0 Ar-NR'₂ (Reductive Elim.)

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Application Note: Strategic N-Alkylation of 4-Bromoaniline for the Synthesis of N-Ethyl-4-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the N-alkylation of 4-bromoaniline to produce its N-ethyl derivative, a key intermediate in pharmaceutical and materials science. We delve into the mechanistic rationale behind different synthetic strategies, presenting detailed, field-proven protocols for both direct alkylation and the more selective reductive amination pathway. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to select and execute the optimal reaction conditions, troubleshoot potential issues, and ensure high-purity synthesis.

Introduction and Strategic Overview

N-alkylated aromatic amines are foundational building blocks in organic synthesis. Specifically, N-ethyl-4-bromoaniline serves as a versatile precursor, leveraging the reactivity of the secondary amine and the utility of the bromine atom as a handle for further modifications, such as cross-coupling reactions. The synthesis of this target molecule, however, presents a classic chemical selectivity challenge.

Direct alkylation of a primary arylamine, such as 4-bromoaniline, with an ethyl halide is often complicated by over-alkylation.[1] The mono-alkylated product, N-ethyl-4-bromoaniline, is typically more nucleophilic than the starting primary amine, leading to a competitive secondary alkylation that yields the undesired N,N-diethyl-4-bromoaniline.[1] This often results in a mixture of products that is difficult to separate, reducing the overall yield of the desired compound.

To circumvent this issue, two primary strategies are considered:

  • Direct Alkylation: A classical nucleophilic substitution approach using an ethyl halide. While straightforward, it requires careful control to minimize the formation of dialkylated byproducts.

  • Reductive Amination: A highly selective, modern alternative that involves the in-situ formation and reduction of an imine intermediate.[2][3] This method offers superior control over mono-alkylation and is often the preferred route for clean, high-yield synthesis.[3][4]

This guide will explore the causality behind these experimental choices and provide robust protocols for both methods.

Mechanistic Considerations and Rationale

The Challenge of Direct N-Alkylation

The direct N-alkylation of 4-bromoaniline with an agent like ethyl iodide or ethyl bromide proceeds via a nucleophilic substitution (S_N_2) mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the ethyl halide. A base, such as potassium or sodium carbonate, is essential to neutralize the hydrohalic acid (H-X) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The primary challenge, as illustrated below, is the increased reactivity of the product. The ethyl group is electron-donating, which increases the electron density on the nitrogen atom of N-ethyl-4-bromoaniline, making it a stronger nucleophile than 4-bromoaniline itself. Consequently, it reacts readily with another molecule of the ethyl halide, leading to the N,N-diethyl byproduct.

G cluster_main Direct N-Alkylation Pathway and Side Reaction start 4-Bromoaniline product N-Ethyl-4-bromoaniline (Desired Product) start->product + C₂H₅-X - H-X side_product N,N-Diethyl-4-bromoaniline (Over-alkylation) product->side_product + C₂H₅-X - H-X caption Fig 1. Desired vs. side reaction in direct alkylation.

Fig 1. Desired vs. side reaction in direct alkylation.
The Selectivity of Reductive Amination

Reductive amination provides an elegant solution to the over-alkylation problem.[2][3] This one-pot reaction proceeds in two stages:

  • Imine Formation: 4-Bromoaniline reacts with an aldehyde (acetaldehyde) to form an intermediate iminium ion.

  • In-Situ Reduction: A mild, selective reducing agent is used to reduce the iminium ion to the secondary amine.

The key to this method's success lies in the choice of the reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine (iminium ion) intermediate.[4][5] This chemoselectivity prevents unwanted side reactions and ensures that the reaction stops cleanly at the mono-alkylated stage.

Comparative Reaction Conditions

The choice of methodology significantly impacts reaction outcomes. The following table summarizes various conditions reported for the N-alkylation of anilines, providing a comparative overview for experimental design.

Method Alkylating Agent Catalyst / Base / Reagent Solvent Temperature Yield (%) Reference
Reductive Amination Aldehyde/KetoneSodium Triacetoxyborohydride1,2-Dichloroethane (DCE)Room Temp.High (Typical)[4]
Reductive Amination ParaformaldehydeSodium CyanoborohydrideAcetic Acid or THF0 - 65°CUp to 99%[6]
Direct Alkylation Ethyl IodideK₂CO₃DMF80°CVariable[7]
Catalytic (Borrowing H₂) EthanolRuthenium-Triphos / Al(OTf)₃--Good[8]
Visible-Light Induced 4-Hydroxybutan-2-oneNH₄Br (20 mol%)HexaneRoom Temp.78% (for 4-Br)[9][10]
Copper-Catalyzed OctyltrifluoroborateCupric Acetatetert-ButanolHeat48% (for 4-Br)[10]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-Bromoaniline is toxic and should be handled with care.

Protocol 1: N-Ethylation via Reductive Amination (Recommended)

This protocol is optimized for high selectivity and yield, minimizing the formation of dialkylated impurities.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-bromoaniline (1.0 eq). Dissolve the amine in anhydrous DCE (approx. 0.1 M concentration).

  • Imine Formation: Add acetaldehyde (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until complete (typically 2-6 hours).

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.[4] Stir the biphasic mixture vigorously for 20 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.[6]

  • Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure N-ethyl-4-bromoaniline.

G cluster_workflow Experimental Workflow: Reductive Amination setup 1. Reaction Setup - Dissolve 4-bromoaniline in anhydrous DCE under N₂ imine 2. Imine Formation - Add acetaldehyde - Stir at RT for 30 min setup->imine reduction 3. Reduction - Add NaBH(OAc)₃ portion-wise - Monitor by TLC imine->reduction workup 4. Aqueous Work-up - Quench with NaHCO₃ - Extract with Ethyl Acetate reduction->workup purify 5. Purification - Wash, dry, and concentrate - Flash Column Chromatography workup->purify product Product Characterization (NMR, MS) purify->product caption Fig 2. Step-by-step workflow for reductive amination.

Fig 2. Step-by-step workflow for reductive amination.
Protocol 2: Direct N-Alkylation with Ethyl Iodide

This method can be effective but requires careful monitoring to avoid significant byproduct formation.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Ethyl iodide (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Deionized water

  • Ethyl acetate and Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq) and powdered potassium carbonate (2.0 eq) in anhydrous DMF.

  • Reagent Addition: Add ethyl iodide (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 60-80°C. Monitor the reaction closely by TLC, tracking the disappearance of the starting material and the appearance of both the mono- and di-ethylated products. The reaction should be stopped once the starting material is consumed or when the formation of the di-alkylated product becomes significant.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of water and stir.

  • Extraction: Extract the aqueous suspension three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash repeatedly with water to remove DMF, then wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. The crude product will likely be a mixture. A thorough purification by flash column chromatography is essential to separate N-ethyl-4-bromoaniline from the N,N-diethyl derivative and any unreacted starting material.

Troubleshooting and Scientific Insights

  • Issue: Low Yield in Reductive Amination.

    • Cause: Moisture in the solvent or reagents can hydrolyze the iminium intermediate and decompose the borohydride reagent.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous grade solvents.

  • Issue: Significant Over-alkylation in Protocol 2.

    • Cause: The product is more reactive than the starting material. Reaction time or temperature may be too high.

    • Solution: Monitor the reaction frequently by TLC and stop it before the di-alkylated product becomes the major component. Using a less reactive alkylating agent (e.g., ethyl bromide instead of iodide) or a lower temperature may slow the second alkylation more than the first. However, the most reliable solution is to switch to Protocol 1.

  • Issue: Difficult Purification.

    • Cause: The polarity of the mono- and di-alkylated products can be very similar.

    • Solution: Use a shallow solvent gradient during column chromatography (e.g., starting with 1% Ethyl Acetate/Hexanes and slowly increasing to 5-10%). A long column can also improve separation.

References

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

  • Study.com. (n.d.). Synthesis for 4-bromoacetanilide from aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of p-Bromoaniline. Retrieved from [Link]

  • Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3600413A - N-alkylation of aromatic amines.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

Sources

Introduction: The Strategic Value of 4-Bromo-N-ethylaniline Hydrochloride in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Compounds Using 4-Bromo-N-ethylaniline Hydrochloride

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with their unique scaffolds appearing in a vast majority of pharmaceuticals and biologically active natural products. The ability to efficiently construct these complex architectures from readily available starting materials is a paramount objective for researchers in drug discovery and development. This compound emerges as a particularly strategic building block in this endeavor. Its molecular framework is endowed with three key reactive sites: a nucleophilic secondary amine (after neutralization), an aromatic ring primed for electrophilic substitution or C-H functionalization, and a versatile bromine atom that serves as a robust handle for a multitude of cross-coupling reactions.[1][2]

This application note provides an in-depth guide to leveraging this compound for the synthesis of three prominent classes of N-heterocycles: indoles, quinolines, and phenazines. The protocols detailed herein are designed not merely as procedural steps but as a framework for understanding the chemical logic behind each transformation. We will explore the causality of experimental choices, from catalyst selection to reaction conditions, to empower researchers to adapt and innovate upon these foundational methods.

Part 1: Synthesis of 6-Bromo-1-ethylindole Scaffolds via Palladium-Catalyzed Annulation

The indole nucleus is a quintessential privileged scaffold in pharmacology. Modern synthetic methods, particularly those employing transition-metal catalysis, have revolutionized access to this ring system. Palladium-catalyzed C-H activation and annulation strategies offer a powerful, atom-economical route to N-alkylindoles directly from N-alkylanilines.[3][4][5] This approach circumvents the often harsh conditions and limited substrate scope of classical methods like the Fischer synthesis.

The core principle involves a dual, site-selective C-H functionalization: one on the α-carbon of the N-ethyl group (a C(sp³)–H bond) and the other at the ortho-position of the aniline ring (a C(sp²)–H bond).[3][4] This [4+1] annulation with a carbyne equivalent, such as a sulfonyl diazo compound, forges the pyrrole ring of the indole system in a single, elegant step.

G cluster_workflow Experimental Workflow: Pd-Catalyzed Indole Synthesis A 4-Bromo-N-ethylaniline (from Hydrochloride salt) B Addition of Sulfonyl Diazo Reagent A->B Step 1 C Palladium Catalyst (e.g., Pd(OAc)2) B->C Step 2 D Reaction under Inert Atmosphere C->D Step 3 E Thermal Decarboxylation (if applicable) D->E Step 4 F Purification (Column Chromatography) E->F Step 5 G 6-Bromo-1-ethylindole Product F->G Step 6 G cluster_mechanism Quinoline Synthesis via Electrophilic Cyclization Start 4-Bromo-N-ethylaniline Precursor N-alkylation with Propargyl Bromide Start->Precursor Alkynyl N-(2-Alkynyl)aniline Intermediate Precursor->Alkynyl Electrophile Addition of Electrophile (e.g., ICl) Alkynyl->Electrophile Cyclization 6-endo-dig Cyclization Electrophile->Cyclization Product 3-Iodo-6-bromo-1-ethyl- quinolinium salt Cyclization->Product Final Deprotonation/ Neutralization Product->Final FinalProduct Substituted Quinoline Final->FinalProduct G cluster_phenazine Phenazine Synthesis via Jourdan-Ullmann Coupling Start_A 4-Bromo-N-ethylaniline Coupling Cu-promoted Jourdan-Ullmann Coupling Start_A->Coupling Start_B 2-Bromo-3-nitrobenzoic acid Start_B->Coupling Intermediate Diarylamine Intermediate Coupling->Intermediate Reduction Reductive Ring Closure (NaBH4) Intermediate->Reduction Product 7-Bromo-9-ethyl-phenazine- 1-carboxylic acid Reduction->Product

Sources

Application Notes & Protocols: 4-Bromo-N-ethylaniline Hydrochloride as a Versatile Precursor for Advanced Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

4-Bromo-N-ethylaniline hydrochloride is a pivotal starting material in the synthesis of a wide array of dyes and pigments.[1] Its molecular architecture, featuring a reactive N-ethylamino group and a bromine substituent on the aromatic ring, offers a unique combination of properties for chromophore development. The amino group serves as a handle for the critical diazotization reaction, the first step in producing azo dyes.[2] Concurrently, the presence of the bromine atom, a halogen substituent, plays a crucial role in modifying the electronic properties of the resulting dye molecule. This modification can influence the final color, enhance lightfastness, and improve the overall stability and performance of the dye, making it less prone to fading upon exposure to sunlight.[2] This guide provides an in-depth exploration of the core chemical principles and detailed, field-proven protocols for leveraging this compound in the synthesis of azo dyes, a dominant class of synthetic colorants used across the textile, printing, and coatings industries.[2][3][4][5][6]

Core Principles: The Chemistry of Chromophore Construction

The transformation of this compound into a vibrant dye relies on a well-established, two-stage reaction sequence: diazotization followed by azo coupling. Understanding the causality behind each step is critical for achieving high yields and desired colorimetric properties.

Stage 1: Diazotization - Activating the Precursor

Diazotization is the process of converting a primary aromatic amine, in this case, 4-Bromo-N-ethylaniline, into a diazonium salt.[7][8] This reaction is paramount as the resulting diazonium ion is a weak electrophile, primed to react with electron-rich coupling components.

Mechanism Deep Dive: The reaction is typically initiated by generating nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7][9] The nitrous acid is then protonated by the excess acid, leading to the loss of a water molecule and the formation of the highly reactive nitrosonium ion (NO⁺).[7][10] The lone pair of electrons on the nitrogen of the 4-Bromo-N-ethylaniline then attacks the nitrosonium ion.[7][10] A series of proton transfer steps and the elimination of a water molecule ultimately yields the stable 4-bromo-N-ethylbenzene diazonium chloride.[7][9]

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, often explosively when dry, to release nitrogen gas and form undesired phenol byproducts.[11] Performing the reaction in an ice bath ensures the stability of the diazonium salt for the subsequent coupling step.

  • Excess Acid: A surplus of strong acid is necessary to prevent the newly formed diazonium salt from coupling with the unreacted parent amine, which would lead to the formation of an unwanted diazoamino compound.

Stage 2: Azo Coupling - Building the Chromophore

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and reacts with an electron-rich aromatic compound, known as the coupling component.[12] This reaction forms the characteristic azo group (-N=N-), which is the fundamental chromophore responsible for the intense color of these dyes.[2]

Mechanism and pH Control: The success of the coupling reaction is highly dependent on the pH of the reaction medium, which dictates the reactivity of the coupling component.

  • Coupling with Phenols (e.g., 2-Naphthol): These reactions are carried out in mildly alkaline conditions (pH 9-10). The alkaline medium deprotonates the hydroxyl group of the phenol to form a highly reactive phenoxide ion. This ion is significantly more electron-rich than the neutral phenol, making it a much stronger nucleophile for the weakly electrophilic diazonium ion.[13]

  • Coupling with Anilines: These reactions are performed in weakly acidic conditions. The acidity must be carefully controlled to be high enough to prevent diazoamino compound formation but low enough to ensure a sufficient concentration of the free amine, which is the active nucleophilic species.[13]

The bromine and N-ethyl groups on the diazonium salt component influence the electron density of the system, thereby fine-tuning the resulting dye's absorption spectrum and, consequently, its color.[2]

Experimental Workflows & Protocols

The following diagram illustrates the general workflow for synthesizing an azo dye from this compound.

G cluster_0 Preparation & Diazotization cluster_1 Azo Coupling cluster_2 Purification & Analysis Precursor 4-Bromo-N-ethylaniline Hydrochloride Solution Reagents_D NaNO₂ / HCl (aq) 0-5 °C Precursor->Reagents_D Add dropwise Diazonium Diazonium Salt Solution (in situ) Reagents_D->Diazonium Forms Coupling_Comp Coupling Component (e.g., 2-Naphthol in NaOH) Diazonium->Coupling_Comp Add slowly with stirring Crude_Dye Crude Azo Dye (Precipitate) Coupling_Comp->Crude_Dye Purification Filtration & Recrystallization Crude_Dye->Purification Pure_Dye Pure Dye Product Purification->Pure_Dye Analysis Characterization (UV-Vis, etc.) Pure_Dye->Analysis

Caption: General workflow for azo dye synthesis.

Protocol 1: Synthesis of a Monoazo Dye (4-(4-Bromo-N-ethylphenylazo)-1-naphthol)

This protocol details the synthesis of a vibrant orange-red azo dye using 2-naphthol as the coupling component.

Safety Precautions:

  • This compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.[14]

  • Sodium nitrite is an oxidizer and is toxic if swallowed.

  • Concentrated HCl is corrosive.

  • 2-Naphthol is harmful.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] All procedures should be performed in a well-ventilated fume hood.

Materials & Reagents:

  • This compound (MW: 236.54 g/mol )

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (beta-naphthol)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

  • Beakers, Erlenmeyer flasks, magnetic stirrer, Buchner funnel

Step-by-Step Methodology:

Part A: Diazotization of 4-Bromo-N-ethylaniline

  • In a 250 mL beaker, dissolve 2.37 g (0.01 mol) of this compound in 20 mL of distilled water and 5 mL of concentrated HCl.

  • Cool the resulting solution to 0-5 °C in an ice-water bath with continuous magnetic stirring.

  • In a separate 50 mL beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution over 10 minutes. Use a Pasteur pipette for controlled addition. Maintain the temperature strictly below 5 °C.

  • After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. The resulting clear solution contains the 4-bromo-N-ethylbenzene diazonium chloride and is used immediately in the next step.

Part B: Azo Coupling

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 2 M sodium hydroxide solution.[13]

  • Cool this solution to below 5 °C in an ice-water bath.

  • While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • An intense orange-red precipitate of the azo dye should form immediately.[13]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

Part C: Purification and Isolation

  • Collect the crude dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with several portions of cold distilled water until the filtrate is neutral.

  • Purify the crude dye by recrystallization. Dissolve the solid in a minimum amount of hot ethanol in an Erlenmeyer flask. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

  • Weigh the final product and calculate the percent yield.

The following diagram illustrates the chemical pathway for this synthesis.

Caption: Reaction pathway for an azo dye.

Protocol 2: General Method for Triphenylmethane Dye Precursors

4-Bromo-N-ethylaniline can also be used to synthesize precursors for triphenylmethane dyes, which constitute another important class of colorants.[16][17] The synthesis typically involves the condensation of the aniline derivative with a carbonyl compound, followed by oxidation.

General Procedure Outline:

  • Condensation: Two equivalents of 4-Bromo-N-ethylaniline are condensed with one equivalent of an aromatic aldehyde (e.g., benzaldehyde) in the presence of an acid catalyst. This reaction forms a colorless "leuco" base.

  • Oxidation: The leuco base is then oxidized to form the final colored triphenylmethane dye. Common oxidizing agents include manganese dioxide or lead dioxide.[18] The oxidation step generates the extended conjugated system responsible for the dye's intense color.[16][19]

This class of dyes is known for its exceptional brilliance and is used in applications like inks and copying papers.[17]

Data Presentation and Characterization

After synthesis and purification, the identity and properties of the dye must be confirmed.

Characterization Techniques:

  • UV-Visible Spectroscopy: The primary method for characterizing dyes. The solution of the dye in a suitable solvent (e.g., ethanol) is analyzed to determine its maximum absorbance wavelength (λmax), which corresponds to its color.

  • Melting Point: A sharp melting point is a good indicator of the purity of the crystalline dye product.

  • Chromatography (TLC/HPLC): Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized dye and separate it from any unreacted starting materials or byproducts.[20][21]

Table 1: Representative Spectroscopic Data for a Synthesized Azo Dye

PropertyValueDescription
λmax ~480 nm (in Ethanol)Wavelength of maximum absorbance, corresponding to an orange-red color.
Appearance Orange-Red Crystalline SolidVisual confirmation of the product.
Purity (by HPLC) >95%Indicates successful purification from starting materials and byproducts.

References

  • Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. Retrieved from [Link]

  • NCERT. Amines. Retrieved from [Link]

  • YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]

  • CHIMIA. (1959). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. Retrieved from [Link]

  • NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • Freeman, H., Williard, C., & Hsu, W. (1986).
  • Google Patents. (1993). US5198558A - Process for the preparation of triphenylmethane dyes.
  • Britannica. Dye - Synthetic, Organic, Colorants. Retrieved from [Link]

  • RTI International. (1987). Purification Procedures for Synthetic Dyes: Part 3 - HPLC Separation of the Components of 1,4-Bis(2,6-diiisopropylanilino)anthraquinone. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Bromoaniline in Azo Dye Manufacturing. Retrieved from [Link]

  • Unknown Source. The Synthesis of Azo Dyes.
  • Google Patents. (1928). US1694057A - Process of making triphenylmethane dyes.
  • Britannica. (2025, December 12). Triphenylmethane dye. Retrieved from [Link]

  • Google Patents. (1986). EP0181226A2 - Method for purification of dyes.
  • Knowde. Industrial Applications of Aniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 19).
  • Knowde. High-Purity Aniline for Dyes & Pigments: Industrial Applications and Benefits. Retrieved from [Link]

  • BYJU'S. Diazotization Reaction Mechanism. Retrieved from [Link]

  • Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry.
  • National Center for Biotechnology Information. 4-bromo-N-ethylaniline. PubChem Compound Database. Retrieved from [Link]

  • Unknown Source. The chemistry of synthetic dyes.
  • Patel, K., et al. (2012). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Journal of Saudi Chemical Society.
  • Tzidamis, T., et al. (2016).
  • YouTube. (2021, December 23). Diazotization reaction mechanism. Retrieved from [Link]

  • Guerrouani, A., et al. (2020).
  • ChemAnalyst. (2025, April 2). The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. Retrieved from [Link]

  • Organic Chemistry Portal. Diazotisation. Retrieved from [Link]

  • Filo. (2025, May 30). Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa... Retrieved from [Link]

  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Vinner Labs. Usage in several industries. Retrieved from [Link]

  • Journal of Chemical Reviews. (2022, August 4). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • Google Patents. (2014, May 14). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • ResearchGate. (2024, September 10).
  • ResearchGate. (2025, August 7). Spectroscopic study of squaraines as protein-sensitive fluorescent dyes.
  • ResearchGate. (2020, February 4).
  • PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

Sources

The Strategic Role of 4-Bromo-N-ethylaniline Hydrochloride in Agrochemical Innovation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the continuous quest for novel and effective crop protection agents, the strategic selection of starting materials is paramount. 4-Bromo-N-ethylaniline hydrochloride emerges as a significant, yet underexplored, intermediate in the synthesis of next-generation agrochemicals. Its unique structural features—a brominated aromatic ring and an N-ethylamino group—offer a versatile scaffold for the development of targeted herbicides and fungicides. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in agrochemical research, complete with detailed application notes and experimental protocols.

Chemical Profile and Strategic Importance

This compound (CAS No. 855949-09-6) is a stable, crystalline solid that serves as a key building block in organic synthesis.[1] The presence of the bromine atom at the para-position and the N-ethyl group are critical for its utility in agrochemical design. The bromine atom can act as a leaving group in cross-coupling reactions or influence the electronic properties of the final molecule, potentially enhancing its biological activity. The N-ethyl group can contribute to the molecule's lipophilicity, which may improve its uptake and translocation within the target pest or plant.

PropertyValueSource
CAS Number 855949-09-6[1]
Molecular Formula C₈H₁₁BrClN[1]
Molecular Weight 236.5 g/mol [1]
Appearance Crystalline solid
General Use Intermediate in pharmaceutical and agrochemical synthesis[1]

Application in the Synthesis of Anilide Agrochemicals: A Mechanistic Perspective

Aniline derivatives are foundational to a significant class of agrochemicals, particularly anilide herbicides and carboxanilide fungicides.[2] this compound is a prime candidate for the synthesis of novel analogues within these classes.

Anilide Herbicides: Targeting Photosynthesis

Many anilide herbicides function by inhibiting photosynthesis at the photosystem II (PSII) level.[3][4][5][6][7] Propanil, a widely used herbicide for rice crops, is a classic example of this class.[3][5][6][7] The proposed mechanism involves the binding of the anilide herbicide to the D1 protein of the PSII complex, disrupting the electron transport chain and leading to the death of the weed.

DOT Script for the Mechanism of Action of Anilide Herbicides

anilide_moa Sunlight Sunlight PSII Photosystem II (PSII) D1 Protein Sunlight->PSII excites Electron_Transport Electron Transport Chain PSII->Electron_Transport initiates ATP_Production ATP & NADPH Production Electron_Transport->ATP_Production drives Weed_Growth Weed Growth ATP_Production->Weed_Growth fuels Anilide_Herbicide Anilide Herbicide (e.g., Propanil analogue) Anilide_Herbicide->PSII binds to & inhibits

Caption: Mechanism of action of anilide herbicides targeting Photosystem II.

Carboxanilide Fungicides: Disrupting Respiration

Carboxanilide fungicides, such as Carboxin, target the mitochondrial respiratory chain in fungi.[2][8][9][10] Specifically, they inhibit the enzyme succinate dehydrogenase (SDHI), also known as complex II.[2][8][10] This inhibition blocks the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.

DOT Script for the Mechanism of Action of Carboxanilide Fungicides

carboxanilide_moa cluster_mitochondrion Fungal Mitochondrion Succinate Succinate SDHI Succinate Dehydrogenase (Complex II) Succinate->SDHI substrate for ETC Electron Transport Chain SDHI->ETC donates electrons to ATP_Synthase ATP Synthase ETC->ATP_Synthase powers ATP ATP (Energy) ATP_Synthase->ATP produces Fungal_Growth Fungal Growth ATP->Fungal_Growth fuels Carboxanilide_Fungicide Carboxanilide Fungicide (e.g., Carboxin analogue) Carboxanilide_Fungicide->SDHI binds to & inhibits

Caption: Mechanism of action of carboxanilide fungicides targeting succinate dehydrogenase.

Experimental Protocols: Synthesis of Novel Agrochemical Candidates

The following protocols are illustrative and provide a foundational methodology for the synthesis of novel anilide and carboxanilide agrochemicals using this compound as the starting material.

Protocol 1: Synthesis of a Propanil Analogue (Illustrative Herbicide)

This protocol describes the N-acylation of 4-Bromo-N-ethylaniline with propanoyl chloride to yield an analogue of the herbicide Propanil.

DOT Script for the Synthesis of a Propanil Analogue

propanil_synthesis start 4-Bromo-N-ethylaniline Hydrochloride product N-(4-bromophenyl)-N-ethylpropanamide (Propanil Analogue) start->product Acylation (Base, Solvent) reagent1 Propanoyl Chloride reagent1->product

Caption: Synthetic pathway for a Propanil analogue.

Materials:

  • This compound

  • Propanoyl chloride

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, suspend this compound (1.0 eq) in DCM. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes to generate the free aniline in situ.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add propanoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-(4-bromophenyl)-N-ethylpropanamide.

Protocol 2: Synthesis of a Carboxin Analogue (Illustrative Fungicide)

This protocol outlines the synthesis of a carboxanilide by reacting 4-Bromo-N-ethylaniline with a suitable heterocyclic carboxylic acid chloride, analogous to the synthesis of Carboxin.

Materials:

  • This compound

  • 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carbonyl chloride (or a similar heterocyclic acyl chloride)

  • Pyridine or another suitable base/solvent

  • Anhydrous toluene or other suitable solvent

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water and basify with a suitable base (e.g., NaOH) to a pH of >10. Extract the free aniline into a suitable organic solvent like ethyl acetate, dry the organic layer, and concentrate to obtain the free base. Alternatively, the free base can be generated in situ as described in Protocol 1.

  • Amide Formation: Dissolve the 4-Bromo-N-ethylaniline free base (1.0 eq) in anhydrous toluene. Add pyridine (1.1 eq) to the solution.

  • Acylation: Slowly add a solution of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carbonyl chloride (1.0 eq) in toluene to the reaction mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, wash the reaction mixture with dilute HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting solid by recrystallization or column chromatography to obtain the desired carboxanilide product.

Analytical Considerations for Reaction Monitoring and Product Characterization

Robust analytical methods are crucial for monitoring the progress of the synthesis and for the characterization of the final products.

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction kinetics and product purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile starting materials, products, and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and intermediates.
Infrared (IR) Spectroscopy Confirmation of functional group transformations (e.g., formation of the amide bond).

Scientific Integrity: Ecotoxicological Profile and Environmental Fate

A critical aspect of agrochemical research is the evaluation of the environmental impact and safety of new compounds. While specific data for this compound-derived agrochemicals is not available, the ecotoxicological profile of bromoanilines provides important insights.

ParameterFindingImplication for Agrochemical Design
Aquatic Toxicity Bromoanilines are generally considered toxic to aquatic life.[3]Derivatives should be designed to have low water solubility and be readily biodegradable to minimize aquatic exposure.
Biodegradation The biodegradation of halogenated anilines in soil and water is a key factor in their environmental persistence. The position of the halogen can influence the rate of degradation.The N-ethyl group may alter the metabolic pathway compared to unsubstituted anilines, requiring specific biodegradation studies.
Bioaccumulation The lipophilic nature of bromoanilines suggests a potential for bioaccumulation.The overall logP of the final agrochemical should be optimized to balance efficacy with a low potential for bioaccumulation.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the discovery of novel herbicides and fungicides. Its strategic use in the synthesis of anilide and carboxanilide derivatives allows for the exploration of new chemical space and the potential development of more effective and safer crop protection solutions. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to build upon, encouraging the rational design and synthesis of the next generation of agrochemicals. Further research should focus on the synthesis of a diverse library of derivatives and their subsequent biological evaluation, coupled with a thorough assessment of their toxicological and environmental profiles.

References

  • Propanil. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Carboxin. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Show how to bring about each step in this synthesis of the herbicide propranil. (n.d.). Study.com. Retrieved from [Link]

  • Carboxin. (n.d.). PubChem. Retrieved from [Link]

  • Bromoxynil. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Mechanism of action of carboxin and the development of resistance in yeast. (1983). Journal of Biosciences, 5(2), 135-140.
  • Chemical structure of propanil and its primary detoxification is due to... (n.d.). ResearchGate. Retrieved from [Link]

  • Propanil (Ref: FW 734). (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]

  • Propanil - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved from [Link]

  • Bromoxynil - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved from [Link]

  • How does Carboxin affect the quality of agricultural products? (2025, October 31). Rayfull Chemicals. Retrieved from [Link]

  • Bromoxynil. (n.d.). The Merck Index online. Retrieved from [Link]

  • Propanil 80%. (n.d.). Behn Meyer. Retrieved from [Link]

  • New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. (1995). Journal of the Chemical Society, Perkin Transactions 1, (16), 2051-2055.
  • A Comprehensive Guide to Pesticide Residue Analysis. (n.d.). SCION Instruments. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Bromoxynil. (n.d.). PubChem. Retrieved from [Link]

  • Analytical methods for Pesticide residue analysis. (n.d.). ALS Life Sciences Europe. Retrieved from [Link]

  • Analytical Methods to Analyze Pesticides and Herbicides. (2020). Water Environment Research, 92(10), 1637-1659.
  • Systemic fungicides. The synthesis of certain pyrazole analogues of carboxin. (1983). Australian Journal of Chemistry, 36(1), 135-147.
  • Testing for and Deactivating Herbicide Residues. (n.d.). PennState Extension. Retrieved from [Link]

  • Analytical Methods for Measuring Pesticide Residues. (2025, January 29). US EPA. Retrieved from [Link]

  • Fate of anilide and aniline herbicides in plant-materials-amended soils. (2008).
  • Health effects of herbicides and its current removal str
  • One-pot synthesis of anilides, herbicidal activity and molecular docking study. (2018). Pest Management Science, 74(7), 1637-1645.
  • US Patent No. US4994616A. (1991). Anilide herbicides.
  • One-pot synthesis of anilides, herbicidal activity and molecular docking study. (2018). Pest Management Science, 74(7), 1637-1645.
  • Fate of anilide and aniline herbicides in plant-materials-amended soils. (2008).
  • JP Patent No. JPS5874670A. (1983).
  • Degradation of Anilide Herbicides by Propham-Adapted Microorganisms. (1974). Weed Science, 22(4), 323-329.
  • Investigation and Analysis of the Residual Status and Distribution of Long-Lasting-Effect Herbicides in Field Soil: A Case Study of Henan Province, a Major Agricultural Producing Area in China. (2023). Agronomy, 13(7), 1883.
  • Herbicide Formulations. (n.d.). Colorado State University Extension. Retrieved from [Link]

Sources

laboratory scale synthesis of 4-Bromo-N-ethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Laboratory Scale Synthesis of 4-Bromo-N-ethylaniline Hydrochloride

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of this compound (C₈H₁₁BrClN, M.W.: 236.54 g/mol ). This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, serving as a versatile building block for more complex organic molecules.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and methods for analytical validation. The synthesis is approached in two primary stages: the N-alkylation of 4-bromoaniline followed by conversion to its stable hydrochloride salt.

Introduction and Synthesis Rationale

This compound is a functionalized aniline derivative whose utility stems from its dual reactive sites: the secondary amine and the aryl bromide.[1] These groups allow for subsequent chemical modifications such as cross-coupling reactions, nucleophilic substitutions, and further functionalization of the amino group.[1]

Our synthetic strategy is a classic two-step process designed for efficiency and purity:

  • N-Ethylation of 4-Bromoaniline: This step involves a nucleophilic substitution reaction where the nitrogen atom of 4-bromoaniline attacks an ethylating agent. This process, known as N-alkylation, is a fundamental method for forming C-N bonds.

  • Hydrochlorination: The resulting 4-Bromo-N-ethylaniline free base is an oily substance that can be difficult to handle and store. Conversion to its hydrochloride salt via reaction with hydrochloric acid yields a stable, crystalline solid that is easier to purify, weigh, and store long-term.

The causality behind our experimental choices is rooted in established reaction mechanisms. We will employ ethyl iodide as the ethylating agent due to its high reactivity. A mild inorganic base, sodium bicarbonate, is selected to neutralize the hydroiodic acid byproduct, which shifts the reaction equilibrium towards the product, as dictated by Le Châtelier's principle.[2] The entire process is designed to be self-validating through in-process monitoring and final product characterization.

Safety and Hazard Management

A thorough understanding and mitigation of chemical hazards are paramount for the safe execution of this protocol. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.[3][4]

  • 4-Bromoaniline (CAS: 106-40-1): Toxic if swallowed, inhaled, or in contact with skin.[3][4][5] It causes serious skin and eye irritation and may cause respiratory irritation.[5][6] Handle as a hazardous powder, avoiding dust formation.[4]

  • Ethyl Iodide (CAS: 75-03-6): A flammable liquid.[7] It is harmful if inhaled and can cause confusion, dizziness, and drowsiness.[7] It should be handled in a well-ventilated area away from ignition sources.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Use with extreme care.

Refer to the Material Safety Data Sheets (MSDS) for each reagent before commencing any experimental work.[3][4][6]

Reaction Scheme and Workflow Visualization

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Salt Formation A 4-Bromoaniline C 4-Bromo-N-ethylaniline A->C B Ethyl Iodide B->C D 4-Bromo-N-ethylaniline Base NaHCO3 (Base) Base->C Solvent1 Acetonitrile, Reflux F 4-Bromo-N-ethylaniline Hydrochloride (Product) D->F E HCl (in Diethyl Ether) E->F Solvent2 Diethyl Ether, 0°C

Caption: Overall reaction scheme for the synthesis.

The experimental process follows a logical sequence from reaction to purification and final isolation.

G Start Start: Reagent Preparation Setup Reaction Setup: Combine 4-bromoaniline, NaHCO3, and acetonitrile Start->Setup Addition Add Ethyl Iodide Setup->Addition Reflux Heat to Reflux (Monitor by TLC) Addition->Reflux Workup Aqueous Workup: Filter solids, remove solvent Reflux->Workup Extraction Liquid-Liquid Extraction (Ethyl Acetate & Water) Workup->Extraction Dry Dry Organic Layer (Anhydrous Na2SO4) Extraction->Dry Purify Purification: Flash Column Chromatography Dry->Purify Salt Salt Formation: Dissolve in Ether, add HCl Purify->Salt Isolate Isolate Product: Vacuum Filtration & Washing Salt->Isolate End Dry Final Product (Yield & Characterization) Isolate->End

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Part A: Synthesis of 4-Bromo-N-ethylaniline (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (10.0 g, 58.1 mmol), sodium bicarbonate (9.76 g, 116.2 mmol, 2.0 equiv.), and acetonitrile (100 mL).

  • Reagent Addition: Begin stirring the suspension. Add ethyl iodide (10.9 g or 5.6 mL, 69.7 mmol, 1.2 equiv.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-bromoaniline spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove sodium bicarbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (brine) solution (1 x 50 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Bromo-N-ethylaniline.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes.[2] Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain pure 4-Bromo-N-ethylaniline as a pale yellow oil.

Part B: Formation of this compound
  • Dissolution: Dissolve the purified 4-Bromo-N-ethylaniline (assuming ~8.0 g, ~40 mmol from the previous step) in anhydrous diethyl ether (100 mL) in an Erlenmeyer flask.

  • Precipitation: Cool the solution in an ice bath. While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until precipitation ceases and the solution becomes slightly acidic (test with pH paper). A voluminous white precipitate will form.

  • Isolation: Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The final product is a stable, white to off-white crystalline solid.

Data Summary and Characterization

The identity and purity of the final product must be confirmed through analytical methods.

Quantitative Data Summary
Parameter4-BromoanilineEthyl IodideNaHCO₃4-Bromo-N-ethylaniline HCl
Molar Mass ( g/mol ) 172.03155.9784.01236.54
Amount Used (g) 10.010.99.76N/A
Amount Used (mmol) 58.169.7116.2N/A
Equivalents 1.01.22.0N/A
Theoretical Yield (g) N/AN/AN/A13.74
Appearance White/Yellow SolidColorless LiquidWhite PowderWhite Crystalline Solid
Analytical Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.

    • Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.25 (d, 2H, Ar-H), ~6.55 (d, 2H, Ar-H), ~3.80 (br s, 1H, N-H), 3.15 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃). The spectrum for the starting 4-bromoaniline would show two aromatic doublets and a broad singlet for the two -NH₂ protons.[8]

  • FTIR Spectroscopy: Infrared spectroscopy is used to identify key functional groups.

    • Expected Peaks (cm⁻¹): A single N-H stretch around 3400 cm⁻¹ (characteristic of a secondary amine), C-H stretches (aliphatic and aromatic) around 2850-3100 cm⁻¹, aromatic C=C stretching around 1500-1600 cm⁻¹, and a C-Br stretch in the fingerprint region (< 1000 cm⁻¹).[9][10]

  • Melting Point: A sharp melting point for the final hydrochloride salt indicates high purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. The ESI-MS spectrum should show a prominent peak for the [M+H]⁺ ion of the free base at m/z ~200.0 and 202.0, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

References

  • Techno PharmChem (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • ResearchGate (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Available at: [Link]

  • Subashini, A., et al. (2011). Synthesis, growth and characterization of 4-bromo-4'chloro benzylidene aniline--a third order non linear optical material. PubMed. Available at: [Link]

  • Google Patents (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • MySkinRecipes (n.d.). This compound. Available at: [Link]

  • National Institutes of Health (NIH), PubChem. 4-bromo-N-ethylaniline. Available at: [Link]

  • NCERT (n.d.). Amines. Available at: [Link]

  • Google Patents (n.d.). CN102993022A - Preparation method of bromoaniline.
  • PrepChem.com (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Available at: [Link]

  • YouTube (2024). 4 bromoaniline : Organic Synthesis. Available at: [Link]

  • National Institute of Standards and Technology (NIST). N-Allylaniline. Available at: [Link]

  • ResearchGate (n.d.). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available at: [Link]

  • ACS Publications (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

  • National Institutes of Health (NIH), PMC (2020). Determination of Loline Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics. Available at: [Link]

  • YouTube (2021). Lec15 - IR Spectra of Alkynes and Nitriles. Available at: [Link]

  • ResearchGate (n.d.). IR spectra of the polymers: (a) polyaniline, (b) poly-n-ethylaniline,.... Available at: [Link]

  • SpectraBase (n.d.). 4-Bromoaniline. Available at: [Link]

  • ILO and WHO (2021). ICSC 0479 - ETHYL IODIDE. Available at: [Link]

  • ChemistryViews (2021). Iron-Catalyzed Synthesis of N-Alkyl Anilines. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Recovery of 4-Bromo-N-ethylaniline Hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-N-ethylaniline hydrochloride is a pivotal intermediate in the synthesis of specialized pharmaceuticals, agrochemicals, and functional dyes.[1] The stringent purity requirements of these advanced applications necessitate a robust and reproducible purification methodology. This document provides a comprehensive guide to the purification of crude this compound, leveraging the principles of recrystallization. We delve into the theoretical underpinnings of solvent selection, provide a detailed, step-by-step protocol for the recrystallization process, and offer troubleshooting guidance to address common experimental challenges. The methodologies described herein are designed to be self-validating, ensuring researchers and process chemists can achieve high purity and acceptable yields.

Introduction: The Imperative for Purity

Substituted anilines are foundational building blocks in modern chemistry.[2] Impurities present in these starting materials, even at low levels, can propagate through a synthetic sequence, leading to deleterious side reactions, diminished yields, and the formation of difficult-to-remove byproducts. Recrystallization is a powerful and widely adopted technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3][4] This application note provides an in-depth protocol for the purification of this compound, a salt form that presents unique considerations for solvent choice compared to its free-base aniline counterpart.

Physicochemical Profile & Safety Considerations

A thorough understanding of the material's properties is critical for procedural safety and success.

Table 1: Physicochemical Properties of 4-Bromo-N-ethylaniline and its Hydrochloride Salt

Property4-Bromo-N-ethylaniline (Free Base)This compound (Salt)Data Source(s)
Molecular Formula C₈H₁₀BrNC₈H₁₁BrClN[5]
Molecular Weight 200.08 g/mol 236.54 g/mol [1][5]
Appearance SolidCrystalline Solid[6]
Melting Point Not widely reportedNot specified, but expected to be higher than the free base
Solubility Soluble in organic solvents like ether, chloroform, and ethyl acetate.[7][8]Expected to have higher solubility in polar solvents (e.g., alcohols, water) due to its ionic nature.[9][10]
Safety First: Handling this compound

This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[11]

  • Handling: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • In case of exposure:

    • Skin: Immediately wash with plenty of water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

The Science of Recrystallization: Solvent Selection

The success of recrystallization hinges on the choice of solvent. An ideal solvent should exhibit the following characteristics[4][9]:

  • High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the crude this compound near its boiling point.

  • Low Solubilizing Power at Low Temperatures: As the solution cools, the target compound's solubility should decrease significantly, promoting crystallization.

  • Favorable Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

  • Non-reactive: The solvent must be chemically inert towards the compound.[9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

For amine hydrochlorides, which are ionic salts, polar solvents are the primary candidates. A mixed solvent system, often referred to as a solvent-antisolvent or solvent pair, is particularly effective.[9] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble. For this compound, an ethanol/water system is an excellent starting point.

Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting an optimal solvent system.

cluster_0 Solvent Selection A Start: Crude 4-Bromo-N-ethylaniline HCl B Test Solubility in Polar Solvents (e.g., Ethanol, IPA, Water) A->B C Is it soluble in a single solvent when hot & insoluble when cold? B->C D Use Single Solvent (e.g., Ethanol) C->D Yes E Select a 'Good' Solvent (e.g., Ethanol) C->E No F Select a 'Poor' Solvent (Antisolvent, e.g., Water) E->F G Develop Mixed Solvent System F->G

Caption: Decision tree for selecting a suitable recrystallization solvent.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5-10 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials & Equipment
  • Crude this compound

  • Ethanol (Reagent grade)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

Step-by-Step Procedure
  • Dissolution of the Crude Solid:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat the primary solvent (ethanol) on a hot plate.

    • Add the minimum amount of hot ethanol to the crude solid to create a slurry. Heat the slurry on the hot plate with stirring.

    • Continue adding small portions of hot ethanol until the solid just dissolves completely. Causality: Using the minimum volume of hot solvent is crucial for maximizing the recovery yield upon cooling.[9] An excess of solvent will keep more of the product dissolved at low temperatures.

  • Decolorization with Activated Charcoal (Optional):

    • If the resulting solution is colored, remove it from the heat source and allow it to cool slightly.

    • Add a small amount (approx. 1-2% of the solute's weight) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

    • Gently swirl the flask and then reheat the mixture to boiling for a few minutes. The charcoal will adsorb high molecular weight colored impurities.

  • Hot Gravity Filtration:

    • This step is necessary to remove insoluble impurities or the added activated charcoal.

    • Set up a hot gravity filtration apparatus: place a stemless funnel with fluted filter paper into the neck of a clean receiving Erlenmeyer flask.

    • Heat the receiving flask on the hot plate to fill it with solvent vapor, which prevents premature crystallization in the funnel.

    • Pour the hot solution through the fluted filter paper in portions. Work quickly to minimize cooling.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[3]

  • Isolation by Vacuum Filtration:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent (or the solvent mixture).

    • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. This will remove any residual mother liquor that contains dissolved impurities. Causality: The solvent must be cold to prevent the purified crystals from re-dissolving.

    • Break the vacuum and gently press the crystals with a clean spatula or stopper to remove excess solvent. Reapply the vacuum.

  • Drying:

    • Allow air to be pulled through the crystals in the funnel for 15-20 minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and spread them out to facilitate drying.

    • Dry the crystals to a constant weight, either in a desiccator or a vacuum oven at a modest temperature.

Recrystallization Workflow Diagram

A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities or Color Present? A->B C 2. Add Activated Charcoal (if colored) B->C Yes (Color) E 4. Slow Cooling & Ice Bath B->E No D 3. Hot Gravity Filtration C->D D->E F 5. Vacuum Filtration (Isolate Crystals) E->F G 6. Wash with Cold Solvent F->G H 7. Dry Crystals G->H I Pure Product H->I

Caption: Step-by-step workflow for the recrystallization protocol.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

IssuePotential Cause(s)Recommended Solution(s)
Compound fails to dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small increments. If still insoluble, the solvent is inappropriate and a new one must be selected.[9]
No crystals form on cooling Too much solvent was used; Solution is supersaturated.Boil off some of the solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
"Oiling out" occurs The boiling point of the solvent is higher than the melting point of the solute; The solution is cooling too rapidly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low recovery yield Too much solvent was used; Premature crystallization during hot filtration; Incomplete precipitation.Ensure minimum solvent is used. Ensure filtration apparatus is pre-heated. Increase cooling time in the ice bath.

Purity Assessment

The efficacy of the purification should be confirmed by analytical methods.

  • Melting Point Determination: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the purified sample to the crude material. The purified sample should ideally show a single spot.

  • Spectroscopic Methods (NMR, IR): For definitive structural confirmation and purity analysis.

References

  • Efficacy of different purification methods for substituted anilines. (2025). BenchChem.
  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Recrystallization of Substituted Anilines. (2025). BenchChem Technical Support Center.
  • 4-BROMO-N,N-DIETHYLANILINE CAS#: 2052-06-4. ChemicalBook.
  • 4-Bromo-N,N-dimethylaniline Safety D
  • 4-bromo-N-ethylaniline.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallisation Technique Guide. University of Technology Sydney.
  • 4-bromo-N,N-diethylaniline. ChemSynthesis.
  • Green Synthesis: Novel method for Substituted Anilines
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • 4-Bromo-N,N-dimethylaniline Safety D
  • How do I remove aniline
  • 4-Bromoaniline Safety D
  • 4-Bromo-N,N-dimethylaniline Safety D
  • 4-Bromoaniline: Properties, Applications, Safety & Insights. Ketone Pharma.
  • 4-BROMO-N-METHYLANILINE CAS#: 211060-12-7. ChemicalBook.
  • This compound. MySkinRecipes.
  • Solubility of 4-bromo aniline in solvents? Reddit r/chemhelp.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for In-Process Monitoring of 4-Bromo-N-ethylaniline Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

4-Bromo-N-ethylaniline hydrochloride is a key starting material and intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals.[1][2] The efficiency of synthetic routes involving this compound is critical for maximizing yield, minimizing impurities, and ensuring the final product's safety and efficacy. Real-time, in-process monitoring of chemical reactions provides invaluable data for process understanding, optimization, and control. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for this purpose, offering the specificity and quantitative power to resolve and measure reactants, intermediates, products, and by-products within a complex reaction matrix.[3][4]

This application note presents a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method developed for the routine monitoring of reactions involving this compound. The scientific rationale behind each methodological choice is detailed, providing researchers with not only a protocol but also a framework for adapting the method to their specific reaction conditions. The method is designed to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[5][6]

Foundational Principles: Method Development Strategy

The development of a reliable HPLC method is predicated on the physicochemical properties of the analyte and the principles of chromatography.[4] Our strategy for this compound was guided by the following considerations:

  • Analyte Chemistry: 4-Bromo-N-ethylaniline is an aromatic amine.[7] Its aromatic ring contains a strong chromophore, making UV detection highly suitable. As a basic compound, its ionization state is pH-dependent. Controlling the mobile phase pH is therefore critical to achieve symmetrical peak shapes and reproducible retention times.[5][8]

  • Stationary Phase (Column) Selection: Reversed-phase chromatography is the most effective mode for separating moderately polar to non-polar organic molecules. A C18 (octadecylsilane) bonded phase was selected as the primary column due to its wide applicability and strong hydrophobic retention.[9][10] Its mechanism relies on partitioning analytes between a non-polar stationary phase and a polar mobile phase. For compounds with similar hydrophobicity, alternative selectivities can be explored using C8 or Phenyl-bonded phases.[11][12]

  • Mobile Phase Optimization: The mobile phase composition directly controls retention and selectivity.[13]

    • Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity (leading to lower backpressure) and favorable UV transparency.

    • Aqueous Phase & pH Control: To ensure the basic aniline moiety is consistently protonated (and thus in a single ionic form), the mobile phase must be buffered at an acidic pH. A pH at least 2 units below the analyte's pKa is recommended.[5] Phosphoric acid is an excellent choice as it provides a stable, low pH and is compatible with UV detection.

  • Detector Selection and Wavelength: A Photodiode Array (PDA) detector is ideal during method development. It allows for the simultaneous acquisition of spectra across a range of wavelengths, enabling the determination of the optimal detection wavelength (λmax) for maximum sensitivity and the assessment of peak purity. For routine analysis, a standard UV-Vis detector set to a single, optimized wavelength is sufficient.[14]

Experimental Protocol and Methodology

This section provides a detailed, step-by-step protocol for implementing the HPLC method.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a PDA or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Column: C18, 150 mm length x 4.6 mm internal diameter, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (85%, ACS Grade)

    • This compound (Reference Standard, >98% purity)

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters (e.g., PTFE or Nylon).

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for quick reference.

ParameterOptimized Condition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program 0-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Total Run Time 20 minutes (including re-equilibration)
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Reaction Sample Preparation Protocol
  • Sampling: At specified time points, withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching (if necessary): Immediately transfer the aliquot into a pre-weighed vial containing a known volume of a suitable quenching agent or diluent (e.g., 1.9 mL of the diluent) to stop the reaction and achieve a preliminary 1:20 dilution. The choice of quenching agent depends on the reaction chemistry.

  • Dilution: Based on the expected concentration of the starting material, perform a further serial dilution with the diluent to bring the analyte concentration into the validated linear range of the method (e.g., 0.01 - 0.2 mg/mL).

  • Filtration: Filter the final diluted sample through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter that could damage the column.

Method Validation: Ensuring Trustworthiness and Scientific Integrity

A method is only useful if its results are reliable. Validation is the process of providing objective evidence that a method is fit for its intended purpose.[15] This method's trustworthiness is established by assessing key validation parameters as defined by ICH Q2(R1) guidelines.[16]

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[15] To prove this, forced degradation studies are essential.[17][18]

Forced Degradation Protocol: A solution of this compound was subjected to the following stress conditions to generate potential degradation products:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Solid sample heated at 105 °C for 48 hours.

  • Photolytic Stress: Solution exposed to UV light (254 nm) for 48 hours.

The stressed samples were then analyzed using the developed HPLC method. The results demonstrated that all degradation product peaks were well-resolved from the parent this compound peak, confirming the method is stability-indicating .

Linearity and Range

Linearity was established by analyzing a series of solutions across a range of concentrations. The method demonstrated excellent linearity over the concentration range of 0.005 to 0.25 mg/mL, with a correlation coefficient (R²) > 0.999.

Application Workflow and Data Interpretation

The validated method can be seamlessly integrated into the synthetic workflow to track reaction progress.

G cluster_0 Reaction Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Reaction Synthetic Reaction in Progress Sample 1. Withdraw Aliquot at Time = t Reaction->Sample Quench 2. Quench Reaction & Dilute Sample Sample->Quench Filter 3. Filter with 0.45 µm Syringe Filter Quench->Filter HPLC 4. Inject into HPLC System Filter->HPLC Chromatogram 5. Acquire Chromatogram (Peak Area Data) HPLC->Chromatogram Quantify 6. Quantify Analyte (vs. Standard Curve) Chromatogram->Quantify Report 7. Calculate % Conversion & Impurity Profile Quantify->Report

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 4-Bromo-N-ethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-N-ethylaniline Hydrochloride

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this multi-step synthesis. Our goal is to provide in-depth, mechanistically grounded advice to ensure the successful and efficient production of your target compound with high purity and yield.

The synthesis typically proceeds in two main stages: the N-alkylation of 4-bromoaniline with an ethylating agent, followed by the formation of the hydrochloride salt. While seemingly straightforward, each step presents unique challenges that can impact the quality of the final product. This guide addresses these issues in a practical question-and-answer format.

Troubleshooting Guide: Common Side Reactions & Issues

This section directly addresses specific problems you may encounter during the synthesis. Each entry details the plausible causes, diagnostic steps, and robust solutions to get your experiment back on track.

Issue 1: My final product or reaction intermediates are highly colored (yellow, brown, or red), but the literature reports a white or off-white solid.

Plausible Causes:

This is one of the most frequent issues and is almost always due to the oxidation of the aniline or its derivatives.[1] The amino group (-NH2 or -NHR) makes the aromatic ring electron-rich and highly susceptible to oxidation, especially when exposed to air (atmospheric oxygen).[1][2] This process can lead to the formation of complex, highly colored impurities like p-benzoquinone, azobenzene, and polymeric aniline species, which can be difficult to remove.[1][3][4] The presence of certain metal ions can also catalyze this oxidation.

Diagnostic Steps:

  • Visual Inspection: A gradual darkening of the reaction mixture from colorless or pale yellow to orange, red, or brown is a strong indicator of oxidation.[2]

  • TLC Analysis: Spot your crude product on a TLC plate. Highly colored impurities often appear as distinct, colored spots, sometimes streaking from the baseline if they are polymeric.

  • UV-Vis Spectroscopy: Oxidized impurities typically have strong absorbance in the visible region, which can be quantified and compared between batches.

Solutions & Prophylactic Measures:

  • Inert Atmosphere: The most effective preventative measure is to conduct the reaction under an inert atmosphere.[2] Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon, or by several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Low Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of oxidation side reactions.

  • Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant, such as sodium bisulfite or butylated hydroxytoluene (BHT), can help suppress oxidation. This should be tested on a small scale as it may interfere with the primary reaction.

  • Purification: If oxidation has already occurred, purification can be challenging. Column chromatography is often effective. Alternatively, dissolving the crude product in a dilute acid, washing with a non-polar organic solvent to remove some colored impurities, and then re-precipitating the free base with NaOH can be an effective cleanup step before final salt formation.[5]

Issue 2: My yield is significantly lower than expected, and I have a complex mixture of products.

Plausible Causes:

Low yields in this synthesis often point to two main culprits: over-alkylation during the N-ethylation step or polybromination if the synthesis route involves brominating N-ethylaniline.

  • Over-alkylation: The primary product, 4-Bromo-N-ethylaniline, is itself a nucleophile and can react with the ethylating agent (e.g., ethyl iodide) to form the tertiary amine, 4-Bromo-N,N-diethylaniline.[6] This is a very common side reaction.[6]

  • Polybromination: If synthesizing from N-ethylaniline, the ethylamino group is a strong activating, ortho-, para-director. Direct bromination with reagents like bromine water can be difficult to control and often leads to the formation of 2,4-dibromo-N-ethylaniline or even 2,4,6-tribromoaniline as byproducts.[1][7]

Diagnostic Steps:

  • GC-MS Analysis: This is the most effective method to identify the components of your product mixture. Look for the molecular ions corresponding to the starting material, the desired mono-ethylated product, and the di-ethylated byproduct.

  • ¹H NMR Spectroscopy: Over-alkylation is readily identified. The desired product will show a characteristic quartet for the -CH2- protons and a triplet for the -CH3 group, along with an N-H proton signal. The di-ethylated byproduct will lack the N-H signal and show a more complex multiplet for the two -CH2- groups.

Solutions & Prophylactic Measures:

  • Control Stoichiometry: To minimize over-alkylation, use a slight excess of the starting aniline relative to the ethylating agent. This ensures the ethylating agent is consumed before it can significantly react with the product.

  • Slow Addition: Add the ethylating agent slowly and at a controlled temperature (e.g., 0 °C) to maintain a low instantaneous concentration, favoring the reaction with the more abundant primary amine.[8]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to scavenge the acid byproduct (e.g., HI) without competing in the alkylation. A solid base like potassium carbonate can also be effective.[9]

  • Protecting Groups (for bromination): To prevent polybromination when starting from N-ethylaniline, the highly activating amino group can be temporarily protected as an amide (e.g., by reacting with acetic anhydride).[10] The resulting N-ethylacetanilide is less activated, allowing for selective mono-bromination at the para position. The protecting group is then removed by acid or base hydrolysis.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for the hydrochloride salt formation step?

A1: The critical parameters are solvent choice, stoichiometry of the acid, and temperature. The free base (4-Bromo-N-ethylaniline) should be dissolved in a non-polar, anhydrous solvent like diethyl ether, ethyl acetate, or dichloromethane. The hydrochloric acid should be added slowly, ideally as a solution in an anhydrous solvent (e.g., HCl in ether) or as dry HCl gas. Using aqueous HCl can introduce water, which may hinder precipitation and lead to an oily product. Add the acid dropwise at a low temperature (0-5 °C) until precipitation is complete. A slight excess of HCl can ensure complete conversion, but a large excess may lead to the precipitation of impurities.

Q2: How can I confirm the purity and identity of my final this compound product?

A2: A combination of techniques is recommended for full characterization:

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule, showing the correct number of protons and carbons in their expected chemical environments.

  • FTIR Spectroscopy: Look for characteristic peaks for the N-H stretch (as an ammonium salt), aromatic C-H stretches, and the C-Br stretch.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the free base cation.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the hydrochloride salt.

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

A3: Several reagents require careful handling. 4-Bromoaniline and its derivatives are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13] Ethylating agents like ethyl iodide are volatile, toxic, and potential carcinogens. Bromine (if used) is highly corrosive and toxic; it should be handled with extreme care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main synthesis pathway and the formation of common side products.

Synthesis_Pathway cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Salt Formation 4-Bromoaniline 4-Bromoaniline Product_Base 4-Bromo-N-ethylaniline 4-Bromoaniline->Product_Base + Et-X (Base) Et-X Ethyl Halide (Et-I) Final_Product 4-Bromo-N-ethylaniline HCl Product_Base->Final_Product + HCl (Anhydrous Solvent) HCl HCl

Caption: Overall synthesis of 4-Bromo-N-ethylaniline HCl.

Side_Reactions Product_Base 4-Bromo-N-ethylaniline (Desired Product) Overalkylation 4-Bromo-N,N-diethylaniline (Tertiary Amine) Product_Base->Overalkylation + Ethyl Halide Oxidation Colored Impurities (Quinones, Polymers) Product_Base->Oxidation [O] (Air)

Caption: Common side reactions originating from the desired product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is useful for removing non-basic, colored impurities from the crude 4-Bromo-N-ethylaniline free base.

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Add an equal volume of 1 M aqueous HCl solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently. The desired amine will move into the aqueous layer as its hydrochloride salt.

  • Separate the layers. The organic layer, containing non-basic impurities, can be discarded.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2 M aqueous NaOH solution with stirring until the solution is basic (pH > 10).

  • The purified 4-Bromo-N-ethylaniline will precipitate as an oil or solid.

  • Extract the purified free base back into a fresh portion of organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.

Protocol 2: Hydrochloride Salt Formation

This protocol details the final step of converting the purified free base into its hydrochloride salt.

  • Dissolve the purified 4-Bromo-N-ethylaniline free base in a minimal amount of anhydrous diethyl ether (or ethyl acetate).

  • Cool the solution in an ice bath.

  • While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.

  • Dry the product under vacuum to obtain pure this compound.

Quantitative Data Summary

The table below summarizes the expected analytical data for the key compounds involved in this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)
4-BromoanilineC₆H₆BrN172.02~6.6 (d, 2H), ~7.2 (d, 2H), ~3.6 (s, 2H, -NH₂)
4-Bromo-N-ethylanilineC₈H₁₀BrN200.08~7.2 (d, 2H), ~6.5 (d, 2H), ~4.0 (br s, 1H, -NH), ~3.1 (q, 2H, -CH₂), ~1.2 (t, 3H, -CH₃)
4-Bromo-N,N-diethylanilineC₁₀H₁₄BrN228.13~7.2 (d, 2H), ~6.6 (d, 2H), ~3.3 (q, 4H, -CH₂), ~1.1 (t, 6H, -CH₃)
4-Bromo-N-ethylaniline HCl C₈H₁₁BrClN 236.54 Signals will be shifted downfield compared to the free base due to protonation.

References

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho Life Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]

  • Gómez-Ríos, D., et al. (2014). Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study. Journal of Physical Organic Chemistry, 27(5). Retrieved from [Link]

  • Fan, Z. Y., et al. (2004). [Kinetics and mechanism of aniline oxidation with chlorine dioxide in water]. Huan Jing Ke Xue, 25(1), 95-8. Retrieved from [Link]

  • Scribd. (n.d.). Aniline. Retrieved from [Link]

  • R. Ciriminna, et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry. DOI:10.1039/B509851C. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Figshare. (2017, October 20). ANILINE CHLORINATION. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). The Addition-Chlorination of Aniline. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US6747175B2 - Chlorination of an aniline in a hydrofluoric medium.
  • Lookchem. (n.d.). Regioselective electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-bromo-N-ethylaniline. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • Let's learn something new. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE [Video]. YouTube. Retrieved from [Link]

  • Brainly.in. (2024, March 20). Explain: Alkylation of aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective and high-yielding bromination of phenols and anilins using N-bromosaccharin and amberlyst-15. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Google Patents. (n.d.). EP0079093A1 - Process for the selective alkylation of an aniline.
  • ResearchGate. (n.d.). Mechanistic study. (a) Reaction of aniline with alkyl halide under the.... Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N-ethylaniline, HCl, 97% Purity, C8H11BrClN, 10 grams. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromoaniline. PubChem Compound Database. Retrieved from [Link]

  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • PubMed Central. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

Sources

how to avoid dehalogenation in Suzuki reactions of 4-Bromo-N-ethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with specific substrates, particularly the dehalogenation of electron-rich aryl bromides like 4-Bromo-N-ethylaniline hydrochloride. Our goal is to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions, ensuring both scientific integrity and successful outcomes.

Troubleshooting Guide: Dehalogenation of this compound

This section directly addresses common issues and provides actionable solutions for minimizing the unwanted dehalogenation side reaction.

Question 1: I am observing significant formation of N-ethylaniline alongside my desired coupled product. What is causing this dehalogenation?

Answer:

Dehalogenation, or more specifically hydrodehalogenation, is a prevalent side reaction in Suzuki-Miyaura coupling, where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This occurs due to the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] For a substrate like 4-Bromo-N-ethylaniline, which is electron-rich due to the N-ethylamino group, the propensity for this side reaction can be particularly high.

The primary mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming an Ar-Pd(II)-Br intermediate. If a hydride source is present, a Pd-H species can be generated, which can then undergo reductive elimination with the aryl group to yield the dehalogenated product, N-ethylaniline.[2]

Several factors can contribute to the formation of this palladium-hydride species:

  • The Base: Certain bases can act as hydride donors.

  • The Solvent: Protic solvents or even trace amounts of water can be a source of hydrides or protons that lead to dehalogenation.[1]

  • The Ligand: The choice of ligand influences the relative rates of the desired cross-coupling versus the dehalogenation pathway.[1]

Below is a diagram illustrating the competition between the desired Suzuki coupling and the dehalogenation pathway.

Suzuki_vs_Dehalogenation Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L₂) Oxidative Addition Pd0->ArPdBr ArPdR Ar-Pd(II)-R(L₂) Transmetalation ArPdBr->ArPdR Desired Pathway ArPdH Ar-Pd(II)-H(L₂) Hydride Formation ArPdBr->ArPdH Competing Pathway ArR Ar-R (Desired Product) ArPdR->ArR Reductive Elimination ArR->Pd0 Regenerates ArH Ar-H (Dehalogenated Product) ArPdH->ArH Reductive Elimination ArH->Pd0 Regenerates Start 4-Bromo-N-ethylaniline (Ar-Br) Start->Pd0 Reacts with BoronicAcid R-B(OH)₂ BoronicAcid->ArPdR Base Base Base->ArPdR HydrideSource Hydride Source (e.g., base, solvent) HydrideSource->ArPdH

Caption: Competing pathways in the Suzuki reaction of 4-Bromo-N-ethylaniline.

Question 2: How can I modify my reaction conditions to minimize dehalogenation?

Answer:

Optimizing your reaction parameters is crucial for suppressing dehalogenation. Here’s a breakdown of key factors to consider, with specific recommendations for this compound.

1. Choice of Ligand

The ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often superior to less bulky ligands like triphenylphosphine (PPh₃).[1] These ligands promote the desired reductive elimination step over the dehalogenation pathway.[2]

Ligand TypeExamplesRationale
Bulky Biarylphosphines SPhos, XPhos, RuPhosPromote faster reductive elimination of the desired product.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong sigma-donors that stabilize the catalyst and can accelerate the catalytic cycle.[3][4]
Dialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, which can facilitate oxidative addition.[3]

Recommendation: Start by screening bulky biarylphosphine ligands like SPhos or XPhos. These are often effective for challenging substrates.

2. Selection of the Base

The base is critical for activating the boronic acid, but a poor choice can exacerbate dehalogenation.[3] For your substrate, it's also important to consider the hydrochloride salt, which will consume one equivalent of base.

BaseSuitabilityRationale
Potassium Phosphate (K₃PO₄) Highly Recommended A weaker inorganic base that is often effective at minimizing dehalogenation.[1]
Cesium Carbonate (Cs₂CO₃) Recommended Another mild inorganic base that can be beneficial.[1]
Sodium Carbonate (Na₂CO₃) Use with Caution Can be effective, but stronger bases sometimes lead to more side reactions.[5]
Sodium tert-butoxide (NaOtBu) Not Recommended A strong base that can be a source of hydrides, leading to increased dehalogenation.[6]

Recommendation: Use K₃PO₄ as your initial base. Ensure you use at least 3 equivalents to neutralize the hydrochloride and facilitate the reaction.

3. Solvent System

Aprotic solvents are generally preferred to minimize hydride formation.

SolventSuitabilityRationale
Toluene, Dioxane, THF Highly Recommended Aprotic solvents that are less likely to act as hydride sources.[1][7]
DMF, DMAc Use with Caution Can sometimes lead to more dehalogenation.[7]
Alcohols (e.g., Methanol, Ethanol) Not Recommended Protic solvents that can be a direct source of palladium-hydride species.[2]

Recommendation: A mixture of toluene and water (e.g., 10:1) is a good starting point. While water is necessary in many cases to dissolve the base and facilitate the reaction, excessive amounts should be avoided.[1]

4. Palladium Pre-catalyst

Using a pre-catalyst that readily forms the active Pd(0) species can be advantageous.

Pre-catalystRationale
Pd₂(dba)₃ A common and effective source of Pd(0).
Pd(OAc)₂ Another widely used pre-catalyst that is reduced in situ.
Buchwald Pre-catalysts (e.g., XPhos-Pd-G3) These are often highly active and can lead to cleaner reactions with lower catalyst loadings.[2]

Recommendation: If standard sources like Pd₂(dba)₃ are not optimal, consider trying a Buchwald pre-catalyst.

Question 3: Could the quality of my boronic acid be a factor?

Answer:

Absolutely. The purity of the boronic acid is a critical but often overlooked factor.[8][9] Impurities in the boronic acid can poison the palladium catalyst, leading to reduced activity or complete reaction failure.[8] Furthermore, some boronic acids are prone to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, especially under the reaction conditions. This can reduce the effective concentration of your coupling partner and slow down the desired reaction, giving more time for dehalogenation to occur.[1][10]

Recommendations:

  • Use High-Purity Boronic Acids: Source your boronic acids from a reputable supplier.[8][9]

  • Consider Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[10]

  • Check for Degradation: If your boronic acid has been stored for a long time, consider its purity before use.

Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H group of the aniline?

For N-ethylaniline, the secondary amine is less of a concern for direct interference with the catalyst compared to a primary aniline (NH₂). However, for N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, potentially influencing the reaction outcome.[1] In some cases, protecting the N-H group can suppress dehalogenation.[1][11][12] Given that your substrate is N-ethylated, protection is likely unnecessary and adds extra synthetic steps.

Q2: Can I run the reaction at a higher temperature to speed it up?

While increasing the temperature can sometimes accelerate a sluggish reaction, it can also increase the rate of side reactions like dehalogenation.[1] It is generally better to first optimize the catalyst system (ligand, base, solvent) at a moderate temperature (e.g., 80-100 °C) before resorting to higher temperatures.

Q3: What is the ideal catalyst loading?

For most Suzuki reactions, a catalyst loading of 1-5 mol% of palladium is sufficient. If you are experiencing significant dehalogenation, it is better to optimize the other reaction parameters rather than simply increasing the catalyst loading, which can sometimes lead to more side products.

Q4: My reaction is still not working well. What else can I try?

If you have optimized the ligand, base, and solvent without success, consider the following:

  • Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[2]

  • Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dry. In aqueous systems, you can try varying the water ratio.[1]

  • Alternative Boron Reagents: Consider using potassium trifluoroborate salts, which can be more robust than boronic acids.[13]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dehalogenation

This protocol provides a robust starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (3.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of toluene.

  • Add the catalyst mixture to the Schlenk flask, followed by the bulk of the toluene and then the water (e.g., a 10:1 toluene:water ratio).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Workflow for the optimized Suzuki coupling protocol.

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • How to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). Benchchem.
  • Jedinak, L., Tomanova, P., & Hradil, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 441-453.
  • Mastering Suzuki-Miyaura Coupling with High-Purity Boronic Acids. (2026, January 8). Fine Chemical Intermediates.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
  • significant dehalogenation in stille coupling. (2019, October 7). Reddit.
  • Handy, S. T., Bregman, H., Lewis, J., Zhang, X., & Zhang, Y. (2003). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(3), 427-430.
  • Caddick, S., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Suzuki Reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Boyarskiy, V. P., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (n.d.). ResearchGate.
  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. (2004). PubMed. Retrieved January 17, 2026, from [Link]

  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Benchchem.
  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(35), 25333-25337.
  • The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. (n.d.). RTI. Retrieved January 17, 2026, from [Link]

  • The Suzuki reaction of 4-bromoaniline with aryl boronic acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Technical Support Center: Troubleshooting Halogenated Aniline Reactions. (n.d.). Benchchem.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved January 17, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 17, 2026, from [Link]

  • A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. (n.d.). Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines. (n.d.). Benchchem.

Sources

identifying and removing impurities from 4-Bromo-N-ethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-N-ethylaniline hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and compromise the safety and efficacy of the final product. This guide is structured to help you anticipate, identify, and resolve purity-related issues in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was initially a white to off-white solid, has developed a yellowish or brownish tint. What is the cause and is it still usable?

A1: The discoloration of aromatic amines, such as this compound, is a common issue. This is typically due to oxidation, where the amine group is susceptible to air and light, leading to the formation of colored byproducts. While minor discoloration may not significantly impact some applications, it is an indicator of impurity. For sensitive downstream reactions, purification is recommended. To prevent this, always store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q2: What are the most likely impurities in my sample of this compound?

A2: The impurity profile largely depends on the synthetic route used for its preparation. There are two common synthetic pathways, each with its characteristic potential impurities:

  • Route 1: Bromination of N-ethylaniline: This can lead to the formation of regioisomers, such as ortho- and meta-bromo-N-ethylaniline, and over-brominated products like 2,4-dibromo-N-ethylaniline.[2]

  • Route 2: N-ethylation of 4-bromoaniline: This route may result in incomplete reaction, leaving residual 4-bromoaniline. Over-alkylation can also occur, leading to the formation of 4-bromo-N,N-diethylaniline.

In addition to these route-specific impurities, residual solvents from the reaction or purification steps are also common.

Q3: Why is it important to use the hydrochloride salt form of 4-Bromo-N-ethylaniline?

A3: The hydrochloride salt of an amine is generally more stable and less susceptible to air oxidation than the free base. It is also typically a crystalline solid, which is easier to handle and purify by recrystallization compared to the free amine, which may be an oil. The hydrochloride salt can be easily converted back to the free amine by treatment with a base.

Troubleshooting Guide: Impurity Identification and Removal

This section provides a systematic approach to identifying and removing common impurities from this compound.

Issue 1: Presence of Unreacted Starting Materials
  • Symptom: Your analytical data (e.g., HPLC, NMR) shows peaks corresponding to either 4-bromoaniline or N-ethylaniline.

  • Cause: Incomplete N-ethylation of 4-bromoaniline or incomplete bromination of N-ethylaniline.

  • Solution:

    • Aqueous Wash: If the impurity is unreacted 4-bromoaniline, you can often remove it by dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution. The more basic 4-bromoaniline will be protonated and extracted into the aqueous layer.

    • Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the desired product from the starting materials. See the detailed protocol below.

Issue 2: Over-bromination or Incorrect Regioisomer Formation
  • Symptom: Mass spectrometry data indicates the presence of dibromo- or even tribromo-species. NMR spectroscopy may show complex aromatic signals that are inconsistent with the desired 4-substituted pattern.

  • Cause: The reaction conditions for bromination were too harsh (e.g., excess brominating agent, high temperature), leading to multiple brominations on the aromatic ring.[2] The amino group is a strong activating group, making the aniline ring highly susceptible to electrophilic substitution.[3]

  • Solution:

    • Reaction Optimization: To prevent over-bromination, it is crucial to control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide is often preferred for better selectivity) and maintain a low reaction temperature (e.g., 0-5 °C).[2]

    • Chromatographic Purification: If over-brominated impurities are already present, purification by column chromatography is often the most effective method for their removal. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

    • Recrystallization: While less effective for separating isomers, recrystallization can sometimes be used to remove poly-brominated impurities, which may have significantly different solubilities.

Diagram: Troubleshooting Workflow for Impurity Removal

workflow start Crude Product Analysis (HPLC, NMR, MS) impurity_check Impurity Detected? start->impurity_check sm_check Starting Material (e.g., 4-bromoaniline)? impurity_check->sm_check Yes pure_product Pure Product impurity_check->pure_product No over_brom_check Over-bromination or Isomeric Impurities? sm_check->over_brom_check No wash_recrys Aqueous Wash & Recrystallization sm_check->wash_recrys Yes other_imp Other Impurities (e.g., Solvents) over_brom_check->other_imp No chroma Column Chromatography over_brom_check->chroma Yes wash_recrys->pure_product drying Drying under High Vacuum other_imp->drying Yes chroma->pure_product drying->pure_product

Caption: A decision-making workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound.[4][5]

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Interpretation: The main peak corresponds to this compound. Any additional peaks represent impurities. The relative area percentage of each peak can be used to estimate the purity. For identification of unknown impurities, the HPLC system can be coupled with a mass spectrometer (LC-MS).[6]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying this compound, particularly for removing less soluble impurities.[7] An ethanol/water mixture is a good starting point for solvent screening.[8][9]

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy. If the cloudiness disappears upon gentle heating, this solvent system is suitable.

  • Dissolution: In a larger flask, add the crude this compound and the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Add hot water to the ethanol solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Diagram: Recrystallization Workflow

recrystallization cluster_steps Recrystallization Protocol start Dissolve Crude Product in Minimal Hot Ethanol add_water Add Hot Water until Slightly Turbid start->add_water cool_slowly Cool Slowly to Room Temperature add_water->cool_slowly ice_bath Place in Ice Bath for Complete Crystallization cool_slowly->ice_bath filter Vacuum Filter to Collect Crystals ice_bath->filter wash Wash with Cold Ethanol/Water filter->wash dry Dry Crystals under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for the recrystallization of this compound.

References

  • Bruker. (n.d.). General NMR Information. Retrieved from [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Royal Society of Chemistry. (2020). Supporting Information for Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromoaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • CSUN Chemistry. (2020). Recrystallization of Acetanilide [Video]. YouTube. Retrieved from [Link]

  • vibzz lab. (2024). 4 bromoaniline : Organic Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry 261. (2021). Recrystallization of bromoacetanilide round II [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). 5.1.8. Preparation of p-Bromoaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Scribd. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Synlett. (2017).
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 4-Bromo-N-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to provide targeted, in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for cross-coupling reactions involving 4-Bromo-N-ethylaniline hydrochloride. This resource is intended for researchers, scientists, and drug development professionals seeking to enhance reaction efficiency, yield, and reproducibility.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying scientific principles to guide your optimization strategy.

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with this compound is resulting in a low yield or no desired product. How can I determine if catalyst loading is the culprit and what steps should I take?

Answer: Low or no product yield is a common challenge that can often be traced back to the catalytic system. The issue may stem from insufficient active catalyst throughout the reaction's course, which can be due to either an initially low catalyst loading or premature deactivation.

Causality and Strategic Response:

  • Insufficient Catalyst Concentration: The rate of a catalytic reaction is fundamentally dependent on the concentration of the active catalyst. For many palladium-catalyzed cross-couplings, a certain threshold of catalyst is required to achieve a reasonable reaction rate.[1][2] If the loading is too low, the reaction may be impractically slow or may not initiate effectively.

    • Troubleshooting Protocol: A systematic screening of catalyst loading is the most effective way to address this. It is crucial to vary only the catalyst concentration while keeping all other parameters (temperature, solvent, base, reactant concentrations) constant.

  • Catalyst Deactivation: The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[3][4] This is an inactive, agglomerated form of palladium that has fallen out of the catalytic cycle. Deactivation can be caused by:

    • Loss of Stabilizing Ligand: The phosphine ligand is essential for stabilizing the Pd(0) active species. Ligand dissociation leads to the aggregation of "naked" palladium atoms.[3]

    • Presence of Oxygen: Although many modern catalyst systems have improved air stability, rigorous exclusion of oxygen is critical for consistent results, as oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[5]

    • High Temperatures: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.[3]

dot

Troubleshooting_Low_Yield Workflow: Troubleshooting Low Yield start Low or No Yield Observed check_catalyst Initial Catalyst Loading (e.g., 1-2 mol%) start->check_catalyst screen_loading Systematically Increase Catalyst Loading (e.g., 2, 3, 5 mol%) check_catalyst->screen_loading observe_reaction Monitor Reaction (TLC, LC-MS) screen_loading->observe_reaction yield_improves Yield Improves? observe_reaction->yield_improves optimize Fine-tune Loading for Cost vs. Yield yield_improves->optimize Yes no_improvement No Significant Improvement yield_improves->no_improvement No end Optimized Reaction optimize->end check_deactivation Investigate Catalyst Deactivation no_improvement->check_deactivation palladium_black Palladium Black Observed? check_deactivation->palladium_black yes_black Implement Deactivation Prevention Strategies palladium_black->yes_black Yes no_black Evaluate Other Parameters (Base, Solvent, Temp, Ligand) palladium_black->no_black No yes_black->screen_loading no_black->end

Caption: Decision workflow for troubleshooting low reaction yields.

Experimental Protocol: Catalyst Loading Screen

This protocol outlines a systematic approach to determine the optimal catalyst loading for the coupling of this compound with a generic coupling partner (e.g., an amine for Buchwald-Hartwig amination).

  • Reaction Setup: In a glovebox, prepare four identical reaction vessels (e.g., Schlenk tubes or microwave vials).

  • Reagent Preparation: To each vessel, add:

    • This compound (1.0 eq.)

    • Coupling partner (e.g., amine, 1.2 eq.)

    • Base (e.g., NaOtBu or K₃PO₄, 2.0 eq.)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve 0.1 M concentration).[3][6]

  • Catalyst & Ligand Addition: Prepare a stock solution of the palladium precatalyst and ligand if desired. Add the catalyst system to each vessel according to the table below. A common starting ligand-to-metal ratio is 1:1 to 2:1.[3]

  • Execution: Seal the vessels, remove from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reactions vigorously. After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or TLC to determine the conversion of starting material.

  • Analysis: Compare the conversion rates across the different catalyst loadings to identify the optimal concentration.

Experiment Pd Precatalyst (mol %) Ligand (mol %) Conversion at 6h (%) Observations
10.51.015Reaction is very sluggish.
21.02.065Significant product formation.
32.04.095Nearly complete conversion.
45.010.096No significant improvement over 2.0 mol %, higher cost.[7]

This table presents illustrative data to show potential trends.

Issue 2: Significant Side Product Formation (e.g., Homocoupling, Hydrodehalogenation)

Question: My reaction is proceeding, but I am observing significant amounts of side products, such as the homocoupling of my coupling partner or the debromination of my starting material. Could this be related to catalyst loading?

Answer: Yes, excessive catalyst loading can lead to an increase in undesirable side reactions.[7] While a sufficient catalyst concentration is needed to drive the productive catalytic cycle, an overly high concentration can promote off-cycle pathways.

Causality and Strategic Response:

  • Homocoupling: This side reaction is often promoted by the presence of oxidants (like residual air) and can be exacerbated by high concentrations of the palladium catalyst, which can facilitate the unwanted coupling of two molecules of the boronic acid (in Suzuki reactions) or other organometallic reagents.[5][8]

  • Hydrodehalogenation: This process, where the bromine atom is replaced by a hydrogen, can occur through various pathways. One possibility involves a β-hydride elimination from an intermediate palladium complex, which can compete with the desired reductive elimination step.[8][9] High catalyst concentrations can sometimes favor these alternative pathways.

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Catalyst_Loading_Effects Impact of Catalyst Loading on Reaction Outcome cluster_0 Low Loading (< 1 mol%) cluster_1 Optimal Loading (1-3 mol%) cluster_2 High Loading (> 5 mol%) low_loading Low Catalyst Loading low_yield Low Yield / No Reaction low_loading->low_yield Slow Rate optimal_loading Optimal Catalyst Loading high_yield High Yield of Desired Product optimal_loading->high_yield Efficient Catalysis high_loading High Catalyst Loading side_products Increased Side Products (Homocoupling, etc.) high_loading->side_products Promotes Off-Cycle Pathways purification_issues Purification Challenges & Higher Cost high_loading->purification_issues

Sources

effect of base and solvent on the synthesis of 4-Bromo-N-ethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-N-ethylaniline Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameters of this synthesis, focusing on the nuanced effects of base and solvent selection. Here, we provide field-proven insights, troubleshooting guides, and answers to frequently asked questions to ensure your synthesis is successful, reproducible, and optimized.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.

Q1: My reaction is extremely slow or appears to have stalled. Analysis (TLC/LC-MS) shows a large amount of unreacted 4-bromoaniline. What is the likely cause?

A1: This is a classic symptom of insufficient amine nucleophilicity or inefficient reaction conditions. The root cause typically lies with the choice and role of the base.

  • Causality Explained: The N-ethylation of 4-bromoaniline with an ethyl halide (e.g., ethyl bromide) is a nucleophilic substitution reaction.[1] After the first ethyl group is added, the product forms an ammonium bromide salt. This salt is no longer nucleophilic and cannot react further. The primary role of the base is to neutralize this salt, regenerating the free secondary amine, which can then (problematically) react again.[2][3] If the base is too weak or insoluble, this deprotonation step becomes the rate-limiting factor, stalling the reaction.

  • Troubleshooting Steps:

    • Verify Base Strength & Solubility: If you are using a mild, sparingly soluble base like sodium bicarbonate (NaHCO₃), it may not be effective. Consider switching to a stronger, more soluble inorganic base like potassium carbonate (K₂CO₃) or a homogeneous organic base like triethylamine (Et₃N) or pyridine.[2][4][5] K₂CO₃ is often a good choice as it is strong enough to deprotonate the ammonium salt but is less likely to cause problematic side reactions compared to stronger bases like hydroxides.

    • Increase Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[6] Ensure your reaction temperature is appropriate for the solvent used. For instance, if using acetonitrile, refluxing at ~82°C is common.

    • Solvent Check: Ensure your solvent is appropriate. Aprotic polar solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are often excellent choices as they can dissolve the amine and the base while promoting the Sₙ2 reaction mechanism.[5]

Q2: My main product is the di-ethylated impurity, 4-Bromo-N,N-diethylaniline. How can I improve the selectivity for the desired mono-ethylated product?

A2: This is the most common challenge in this synthesis. The product, 4-Bromo-N-ethylaniline (a secondary amine), is often a stronger nucleophile than the starting material, 4-bromoaniline (a primary amine).[1][7] This leads to the "runaway train" of alkylation, where the desired product reacts faster with the ethylating agent than the starting material does.[3][7]

  • Causality Explained: The ethyl group is electron-donating (+I effect), which increases the electron density on the nitrogen atom, making the secondary amine product more nucleophilic and basic than the primary amine starting material.[2]

  • Troubleshooting Flowchart & Solutions:

    G start High Di-alkylation Detected q1 Check Stoichiometry start->q1 q2 Reaction Concentration start->q2 q3 Base Strength start->q3 q4 Temperature Control start->q4 sol1 Use a large excess of 4-bromoaniline (e.g., 3-5 eq.). This statistically favors the ethylating agent reacting with the primary amine. q1->sol1 Is ethylating agent in excess or 1:1? sol2 Run the reaction under more dilute conditions. Add the ethylating agent slowly (e.g., via syringe pump) to keep its instantaneous concentration low. q2->sol2 Is reaction concentrated? sol3 Use a milder, heterogeneous base like NaHCO₃. Its lower strength can sometimes provide better selectivity by not fully deprotonating all ammonium salts instantaneously. q3->sol3 Using a strong, soluble base? sol4 Run the reaction at the lowest temperature that allows for a reasonable rate. Higher temperatures can accelerate the second alkylation. q4->sol4 Running at high temp?

    Caption: Troubleshooting flowchart for minimizing di-alkylation.

Q3: The final step of forming the hydrochloride salt gives a low yield or an oily, impure product. What's wrong?

A3: The precipitation of the hydrochloride salt is a purification step. Issues here usually relate to solvent choice, water content, or improper pH control.

  • Causality Explained: Amine hydrochloride salts are ionic and thus have very different solubility profiles from their free-base forms. The goal is to find a solvent in which the salt is insoluble but the free base and non-polar impurities are soluble.

  • Troubleshooting Steps:

    • Solvent Selection: The free base, 4-Bromo-N-ethylaniline, should first be dissolved in a non-polar, aprotic solvent where the HCl salt will be insoluble. Common choices include diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate.

    • Anhydrous Conditions: Ensure your solvent and HCl source are dry. Water can interfere with precipitation and lead to oily products. Use a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) rather than aqueous HCl.

    • Controlled Addition: Cool the solution of the free base (e.g., to 0°C) before slowly adding the HCl solution. This promotes the formation of well-defined crystals rather than an amorphous oil. Add the acid dropwise until precipitation is complete (check with pH paper; the solution should be acidic). Adding a large excess of acid can sometimes decrease yield.

    • Isolation: After precipitation, allow the slurry to stir in the cold for a period (e.g., 30-60 minutes) to maximize crystal growth before filtering. Wash the collected solid with a small amount of cold solvent to remove soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the N-alkylation of 4-bromoaniline?

A1: The base serves a critical, non-catalytic role. The reaction between 4-bromoaniline and an ethyl halide produces hydrobromic acid (HBr) as a byproduct, which immediately protonates any available amine nitrogen atom. The resulting ammonium salt is positively charged and no longer nucleophilic, effectively stopping the reaction.[5] The base (e.g., K₂CO₃) is added to neutralize this acid, regenerating the neutral amine and allowing the reaction to continue.[2][3]

G cluster_0 Alkylation Step (SN2) cluster_1 Acid-Base Neutralization Amine R-NH₂ (Nucleophile) Salt_Initial R-NH₂⁺-CH₂CH₃ Br⁻ (Protonated Product) Amine->Salt_Initial + EtBr CH₃CH₂-Br EtBr->Salt_Initial + Salt_Initial2 R-NH₂⁺-CH₂CH₃ Br⁻ Base Base (e.g., K₂CO₃) Product R-NH-CH₂CH₃ (Regenerated Nucleophile) Base->Product + Salt_Initial2->Product +

Sources

Technical Support Center: Managing Byproduct Formation in 4-Bromo-N-ethylaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-N-ethylaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing and minimizing byproduct formation during this critical synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Overview of Synthetic Strategies and Byproduct Origins

The synthesis of 4-Bromo-N-ethylaniline can be approached via two primary pathways, each with a unique set of challenges related to byproduct formation. Understanding the underlying mechanisms is the first step toward achieving high purity and yield.

1.1. Pathway A: Electrophilic Bromination of N-Ethylaniline

This is a classic electrophilic aromatic substitution (EAS) reaction. The N-ethylamino group (-NHEt) is a powerful activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom. This high reactivity, while driving the reaction forward, is also the primary source of selectivity issues.

  • Desired Reaction: Monobromination at the sterically less hindered para position.

  • Primary Byproducts:

    • Over-bromination: The highly activated ring can readily react with additional bromine equivalents, leading to the formation of 2,4-dibromo-N-ethylaniline and even 2,4,6-tribromo-N-ethylaniline.[1][2]

    • Ortho Isomer: Formation of 2-Bromo-N-ethylaniline due to the ortho-directing nature of the amino group.

1.2. Pathway B: Nucleophilic N-Ethylation of 4-Bromoaniline

In this approach, the nucleophilic amino group of 4-bromoaniline attacks an electrophilic ethyl source (e.g., ethyl iodide, diethyl sulfate). The main challenge here is controlling the extent of alkylation.

  • Desired Reaction: Mono-ethylation of the primary amine.

  • Primary Byproducts:

    • Over-alkylation: The product, 4-Bromo-N-ethylaniline (a secondary amine), can be as nucleophilic as the starting material and react further to form 4-Bromo-N,N-diethylaniline.[3]

    • Unreacted Starting Material: Incomplete conversion leaves residual 4-bromoaniline.

The following diagram illustrates the relationship between the starting materials, the desired product, and the major impurities associated with each pathway.

cluster_0 Pathway A: Bromination cluster_1 Pathway B: Ethylation N-Ethylaniline N-Ethylaniline Product_A 4-Bromo-N-ethylaniline N-Ethylaniline->Product_A + Br+ Ortho 2-Bromo-N-ethylaniline (Ortho Isomer) N-Ethylaniline->Ortho + Br+ Dibromo 2,4-Dibromo-N-ethylaniline (Over-bromination) Product_A->Dibromo + Br+ 4-Bromoaniline 4-Bromoaniline Product_B 4-Bromo-N-ethylaniline 4-Bromoaniline->Product_B + Et+ Diethyl 4-Bromo-N,N-diethylaniline (Over-alkylation) Product_B->Diethyl + Et+ start High Impurity Content Detected identify Identify Byproduct (GC-MS, NMR) start->identify polybromo Dibromo / Polybromo Species? identify->polybromo Pathway A overalkyl Over-Alkylated Species? identify->overalkyl Pathway B polybromo->overalkyl No action_bromo Implement Corrective Actions: 1. Lower Reaction Temperature 2. Use Milder Agent (NBS) 3. Check Stoichiometry 4. Consider Protective Group polybromo->action_bromo Yes action_alkyl Implement Corrective Actions: 1. Use Excess Aniline 2. Check Stoichiometry 3. Switch to Reductive Amination overalkyl->action_alkyl Yes end_node Achieve >98% Purity overalkyl->end_node No (Other Impurity) action_bromo->end_node action_alkyl->end_node

Caption: Troubleshooting workflow for byproduct identification.

Validated Experimental Protocols

Protocol 3.1: High-Selectivity para-Bromination of N-Ethylaniline using NBS

This protocol is designed to maximize the yield of the desired para-isomer while minimizing di-bromination.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-ethylaniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per 1 g of aniline).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled N-ethylaniline solution over 30-45 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by pouring it into a beaker of cold water. The product may precipitate or can be extracted with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield pure 4-Bromo-N-ethylaniline.

Protocol 3.2: Conversion to Hydrochloride Salt and Purification

  • Dissolution: Dissolve the purified 4-Bromo-N-ethylaniline free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Precipitation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in isopropanol dropwise. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any residual impurities.

  • Recrystallization (Optional): For highest purity, the hydrochloride salt can be recrystallized from a suitable solvent system like ethanol/ether.

Frequently Asked Questions (FAQs)

  • Q: My final hydrochloride salt is off-white or slightly pink. What is the cause and how can I fix it?

    • A: Anilines are susceptible to air oxidation, which can form minor, highly colored impurities. This can often be remedied by performing the final recrystallization of the salt in the presence of a small amount of activated carbon to adsorb the colored impurities.

  • Q: Why is forming the hydrochloride salt necessary?

    • A: The free amine, 4-Bromo-N-ethylaniline, is often an oil or low-melting solid that is prone to oxidation and can be difficult to handle and weigh accurately. The hydrochloride salt is typically a stable, non-hygroscopic, crystalline solid, which is ideal for storage, handling, and downstream applications. [4]

  • Q: What is the best analytical method to determine the ratio of ortho to para isomers?

    • A: Gas Chromatography (GC) with a flame ionization detector (FID) or Mass Spectrometry (MS) detector is excellent for separating and quantifying these positional isomers. ¹H NMR can also be used, as the aromatic protons of the two isomers will have distinct splitting patterns and chemical shifts.

  • Q: Can I use a Friedel-Crafts reaction to ethylate 4-bromoaniline?

    • A: No. Friedel-Crafts alkylation and acylation reactions fail with anilines. The lone pair on the nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction. [2]

References

  • PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. Available at: [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Available at: [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? Available at: [Link]

  • Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
  • NCERT. (n.d.). Amines. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for para-bromination of active aniline. Available at: [Link]

  • Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

  • Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Available at: [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

Sources

Technical Support Center: Strategies to Improve the Purity of 4-Bromo-N-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Bromo-N-ethylaniline Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common purity challenges encountered during its synthesis and purification. Our goal is to provide not just procedural steps, but also the scientific rationale behind them, ensuring you can confidently produce high-purity this compound for your research needs.

I. Understanding the Chemistry of this compound and Its Impurities

4-Bromo-N-ethylaniline is a substituted aniline that serves as a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its hydrochloride salt is often preferred due to its increased stability and ease of handling compared to the free base. However, like many substituted anilines, achieving high purity can be challenging due to the potential for side reactions during synthesis and degradation over time.

The most common synthetic route to 4-Bromo-N-ethylaniline involves the N-ethylation of 4-bromoaniline. This reaction, while seemingly straightforward, can lead to a variety of impurities that can co-crystallize with the desired product.

Common Impurities and Their Origins:
  • Unreacted Starting Materials:

    • 4-Bromoaniline: Incomplete N-ethylation can leave residual 4-bromoaniline in the reaction mixture.

    • Ethylating Agent: Residual ethylating agents (e.g., ethyl bromide, diethyl sulfate) and their byproducts may be present.

  • Over-alkylation Products:

    • 4-Bromo-N,N-diethylaniline: The product, 4-Bromo-N-ethylaniline, can undergo a second ethylation, leading to the formation of the diethylated analog. This is a common side reaction as the mono-alkylated aniline can be more nucleophilic than the starting aniline.

  • Positional Isomers:

    • If the starting material, 4-bromoaniline, is impure and contains other brominated isomers (e.g., 2-bromoaniline or 3-bromoaniline), these will likely be carried through the N-ethylation reaction, resulting in the corresponding N-ethylated isomers.

  • Oxidation and Degradation Products:

    • Anilines are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities. This can lead to the formation of colored impurities, such as quinone-like structures and polymeric materials, which can discolor the final product.[1] The hydrochloride salt is generally more resistant to oxidation than the free base.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: The isolated product is off-color (e.g., yellow, brown, or pink).

  • Potential Cause A: Oxidation of the Aniline Moiety.

    • Explanation: Anilines are prone to air oxidation, which forms highly colored impurities. This can happen during the reaction, work-up, or even during storage. The free base is particularly sensitive.

    • Solution:

      • Minimize Air Exposure: During work-up and purification, try to work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially when handling the free base.

      • Charcoal Treatment: Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., an ethanol/water mixture) and add a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently.

      • Acidic Work-up: Perform extractions and washes under acidic conditions (pH 2-3). In its protonated form, the aniline is less susceptible to oxidation.

  • Potential Cause B: Residual Bromine from Synthesis.

    • Explanation: If the synthesis of the starting 4-bromoaniline involved elemental bromine, trace amounts might carry over, leading to discoloration.

    • Solution:

      • Sodium Thiosulfate Wash: During the work-up of the free base (before conversion to the hydrochloride), wash the organic layer with a dilute aqueous solution of sodium thiosulfate or sodium bisulfite. This will quench any residual bromine.

Problem 2: The purity by HPLC is lower than expected, with multiple peaks observed.

  • Potential Cause A: Presence of Starting Material (4-Bromoaniline) and/or Over-alkylated Product (4-Bromo-N,N-diethylaniline).

    • Explanation: These are the most common process-related impurities. Their presence indicates either incomplete reaction or lack of selectivity during the N-ethylation step.

    • Solution:

      • Recrystallization: This is the most effective method for removing these types of impurities. Since this compound is a salt, polar protic solvents are a good starting point. Ethanol, isopropanol, or mixtures of these alcohols with water are often effective. The optimal solvent system will need to be determined empirically. See the detailed recrystallization protocol in Section IV.

      • Acid-Base Extraction (for the free base): Before converting to the hydrochloride salt, you can perform a careful acid-base extraction. The basicity of 4-bromoaniline, 4-Bromo-N-ethylaniline, and 4-Bromo-N,N-diethylaniline are slightly different, which can sometimes be exploited for separation, although this is often challenging.

  • Potential Cause B: Isomeric Impurities.

    • Explanation: If the starting 4-bromoaniline was not pure, isomeric impurities will be present in the final product.

    • Solution:

      • Purify the Starting Material: The most effective strategy is to ensure the purity of the 4-bromoaniline starting material before the N-ethylation reaction. This can often be achieved by recrystallization of the 4-bromoaniline from a suitable solvent.[2]

      • Chromatography: If isomeric impurities are present in the final product, purification of the free base by column chromatography on silica gel may be necessary. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. The hydrochloride salt is generally not suitable for silica gel chromatography.

Problem 3: The product fails to crystallize or oils out during recrystallization.

  • Potential Cause A: Incorrect Solvent System.

    • Explanation: The chosen solvent may be too good a solvent, even at low temperatures, or the product may be too soluble due to the presence of impurities that form a eutectic mixture.

    • Solution:

      • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Good recrystallization solvents will show poor solubility at room temperature and high solubility at elevated temperatures.[3] Try ethanol, isopropanol, methanol, and mixtures of these with water.

      • Use of an Anti-Solvent: Dissolve the crude product in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Reheat to get a clear solution, and then allow it to cool slowly. For this compound, a good solvent might be hot ethanol, and a poor solvent could be diethyl ether or hexanes (use with caution due to flammability).

  • Potential Cause B: Presence of Water or Other Low-Melting Impurities.

    • Explanation: Water or other impurities can lower the melting point of the mixture and inhibit crystallization.

    • Solution:

      • Drying: Ensure the crude product is thoroughly dry before attempting recrystallization. If the free base was prepared, ensure it was dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before conversion to the hydrochloride salt.

      • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This can create nucleation sites and induce crystallization.

      • Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to maintain its purity? A1: The hydrochloride salt is significantly more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, protected from light. Over time, exposure to air and light can still lead to gradual discoloration. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended.

Q2: My 4-Bromo-N-ethylaniline free base is a dark oil. Can I still convert it to the hydrochloride salt? A2: Yes, you can. The process of converting the free base to the hydrochloride salt is, in itself, a purification step. Dissolving the crude free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and then adding a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) will often cause the hydrochloride salt to precipitate, leaving many of the colored, non-basic impurities in the solution. The precipitated salt can then be collected by filtration and further purified by recrystallization.

Q3: How can I confirm the purity of my final product? A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method using a C18 column is typically effective. See Section IV for a recommended starting method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the desired product and identifying and quantifying proton-containing impurities. ¹³C NMR provides further structural confirmation.[4][5]

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can help in identifying unknown impurities.

Q4: Can I use column chromatography to purify this compound directly? A4: It is generally not recommended to perform column chromatography on silica gel with the hydrochloride salt. The high polarity of the salt leads to very strong adsorption to the silica, making elution difficult. It is much more effective to purify the free base by column chromatography and then convert the purified free base to the hydrochloride salt.

IV. Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general guideline for recrystallization. The optimal solvent and solvent ratios should be determined experimentally.

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, 95% ethanol/5% water, 80% ethanol/20% water) dropwise at room temperature until the solid just dissolves. A good solvent will require a relatively large volume to dissolve the solid at room temperature.

    • Heat the tubes in a water bath. A good solvent will dissolve the solid completely upon heating.

    • Allow the tubes to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystalline solid.

  • Recrystallization Procedure (Example with Ethanol/Water):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution near its boiling point.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal and any other insoluble impurities.

    • Slowly add hot water to the hot filtrate until the solution becomes slightly turbid (cloudy).

    • Add a few drops of hot ethanol until the solution becomes clear again.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose starting method for the purity analysis of this compound. It may require optimization for your specific system and impurity profile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with a gradient of 10-90% B over 20 minutes. An isocratic method may be sufficient if the impurities are well-resolved from the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

Data Analysis: The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

V. Visualizing Impurity Formation and Purification

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

G cluster_synthesis Synthesis and Impurity Formation cluster_degradation Degradation Pathway 4-Bromoaniline 4-Bromoaniline 4-Bromo-N-ethylaniline 4-Bromo-N-ethylaniline 4-Bromoaniline->4-Bromo-N-ethylaniline N-Ethylation (Desired Reaction) Ethylating Agent Ethylating Agent Ethylating Agent->4-Bromo-N-ethylaniline 4-Bromo-N,N-diethylaniline 4-Bromo-N,N-diethylaniline Ethylating Agent->4-Bromo-N,N-diethylaniline 4-Bromo-N-ethylaniline->4-Bromo-N,N-diethylaniline Over-alkylation (Side Reaction) 4-Bromo-N-ethylaniline_freebase 4-Bromo-N-ethylaniline (Free Base) Oxidized Impurities Colored Impurities (e.g., Quinones) 4-Bromo-N-ethylaniline_freebase->Oxidized Impurities Air, Light

Caption: Synthetic pathways leading to 4-Bromo-N-ethylaniline and common impurities.

G Crude Product Crude 4-Bromo-N-ethylaniline HCl Dissolution Dissolve in Hot Solvent Crude Product->Dissolution Charcoal Add Activated Charcoal (if colored) Dissolution->Charcoal Hot_Filtration Hot Filtration Charcoal->Hot_Filtration Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Impurities_in_Filtrate Impurities Remain in Filtrate Vacuum_Filtration->Impurities_in_Filtrate Pure_Product Pure 4-Bromo-N-ethylaniline HCl Drying->Pure_Product

Caption: Workflow for the purification of 4-Bromo-N-ethylaniline HCl by recrystallization.

VI. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SIELC Technologies. Separation of 4-Bromoaniline on Newcrom R1 HPLC column. Retrieved from [Link][6]

  • LISKON. (2024, October 10). Detection methods for p-bromoaniline. LISKON. Retrieved from [Link][7]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link][8]

  • U.S. Environmental Protection Agency. (2025, September 24). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). US EPA. Retrieved from [Link][9]

  • Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link][9]

  • El-Emary, T. I. (2015, March 1). Can anyone help me to find a procedures for recrystallize aniline-HCl? ResearchGate. Retrieved from [Link][10]

  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496. [Link][11]

  • ACD/Labs. Distinguishing Impurities … Part 1. Retrieved from [Link][12]

  • PubChem. 4-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link][13]

  • PubChem. 4-bromo-N-ethylaniline. National Center for Biotechnology Information. Retrieved from [Link][14]

  • Almac Group. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link][15]

  • Fujii, K., Urano, N., Ushio, H., Satomi, M., & Kimura, B. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of general and applied microbiology, 53(3), 187–195. [Link][16]

  • Fekete, M., Bóka, B., Pápai, I., & Kaizer, J. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1435. [Link][8][17]

  • Scribd. Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link][18][19]

  • Singh, S., & Singh, B. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(5), 599-604.[20]

  • Arslan, I., & Balcioglu, I. A. (1999). The degradation products of aniline in the solutions with ozone and kinetic investigations. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 34(9), 1837–1852. [Link]

  • Becht, A., & Becht, J. M. (2021). Quantification of aniline and N-methylaniline in indigo. SN Applied Sciences, 3(11), 918. [Link][21]

  • U.S. Patent No. 5,117,061. (1992). Washington, DC: U.S. Patent and Trademark Office.[22]

  • Travkin, V. M., Joutey, N. T., & van der Meer, J. R. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS microbiology letters, 209(2), 307–312. [Link][7]

  • Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents? r/chemhelp. Retrieved from [Link][23]

  • Hand, E. S., & Nelson, W. L. (1978). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 100(12), 3937–3938. [Link]

  • MySkinRecipes. This compound. Retrieved from [Link][24]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave. Retrieved from [Link]

  • Al-Obaidi, O., & Al-Shammari, A. M. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271.

  • Al-Zehouri, J., & Al-Hamwi, A. (2018). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Analytical Methods in Chemistry, 2018, 8540316. [Link][11]

  • Sharma, S., & Singh, S. (2015). Various Criteria in Development & Validation of HPLC Analytical Methods:-Review. International Journal of Pharmaceutical Erudition, 4(2), 26-33.[25]

  • Göktaş, H., & Atalay, T. (2014). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry, 2014, 1-9. [Link][26]

  • Badawy, A. M., & El-Rashedy, A. A. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link][27]

Sources

Technical Support Center: Isolation and Purification of 4-Bromo-N-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the workup and isolation of 4-Bromo-N-ethylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. 4-Bromo-N-ethylaniline serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its functional groups that are amenable to various chemical transformations.[1]

This document moves beyond a simple procedural list, offering in-depth troubleshooting advice and foundational knowledge to empower you to overcome common challenges in the laboratory. Our goal is to ensure you can confidently and efficiently isolate your target compound in high purity.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the workup and salt formation process.

Q1: My crude product is an oil or a sticky goo after adding hydrochloric acid and it won't solidify. What's happening and how can I fix it?

A1: This is a very common issue when preparing amine hydrochloride salts.[2] The primary culprit is often the presence of water or other impurities that depress the melting point or inhibit crystallization.

Root Causes & Solutions:

  • Presence of Water: If you used aqueous HCl, the introduced water can prevent the salt from precipitating cleanly, resulting in an oil.[3] The high polarity of water can keep the salt solvated.

    • Solution: Use an anhydrous solution of HCl. Commercially available solutions of HCl in diethyl ether, dioxane, or isopropanol are excellent choices. Alternatively, you can generate HCl gas and bubble it through a solution of your freebase amine in an anhydrous solvent.

  • Incorrect Solvent: The solvent you are using may be too polar, keeping your hydrochloride salt in solution.

    • Solution: After dissolving your crude amine in a minimal amount of a primary solvent (like ethanol or methanol), add a less polar "anti-solvent" dropwise with vigorous stirring to induce precipitation.[3] Good choices for anti-solvents include diethyl ether, acetone, or ethyl acetate. The goal is to find a solvent system where the salt is insoluble.

  • Residual Impurities: Impurities from the preceding reaction (unreacted starting materials, side-products) can act as a "eutectic" mixture, preventing your desired product from crystallizing.

    • Solution: Purify the crude 4-Bromo-N-ethylaniline freebase first. This is typically an oil and can be purified via flash column chromatography on silica gel. Once you have the pure freebase, attempt the salt formation again. This almost always yields a clean, crystalline solid.

Q2: My final this compound product is off-color (yellow, pink, or brown). How can I decolorize it?

A2: Discoloration in aromatic amines and their salts is typically caused by the oxidation of trace impurities or the amine itself. Anilines are notoriously sensitive to air and light.

Decolorization Strategies:

  • Recrystallization with Activated Charcoal: This is the most effective method. Dissolve your crude, colored salt in a minimum amount of a suitable hot solvent (e.g., isopropanol or an ethanol/water mixture). Add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.

    • Crucial Step: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Be cautious as the filtrate may crystallize prematurely in the funnel. Allow the clear, colorless filtrate to cool slowly to obtain pure crystals.

  • Pre-Purification: As mentioned in Q1, purifying the freebase amine before salt formation is a highly effective preventative measure against discoloration.

Q3: I'm experiencing a very low yield of my hydrochloride salt. What are the likely causes?

A3: Low yield can stem from several factors, from incomplete reaction to mechanical losses during the workup.

Troubleshooting Steps:

  • Incomplete Protonation: Ensure you have added a sufficient molar equivalent of HCl. Use pH paper to test the solution; it should be strongly acidic (pH 1-2). If not, add more HCl solution dropwise.

  • Product Solubility: Your hydrochloride salt may have some solubility in the chosen solvent, even when cold.

    • Solution: Minimize the amount of solvent used for the precipitation. After precipitation, cool the mixture in an ice-water bath for at least 30 minutes to an hour to maximize the amount of product that crashes out of solution. When washing the filtered solid, use a minimal amount of ice-cold solvent.

  • Losses During Workup: If you performed an aqueous extraction of the freebase, ensure you extracted the aqueous layer multiple times (e.g., 3x with ethyl acetate) to recover all of your product before proceeding to the salt formation step.[4]

Q4: The isolated salt is very hygroscopic and turns into a paste when I try to weigh it. How should I handle it?

A4: The hygroscopic nature of some hydrochloride salts can be challenging.[2]

Proper Handling & Drying:

  • Thorough Drying: Dry the filtered product under a high vacuum for several hours, preferably with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. This is crucial to remove residual solvent and absorbed moisture.

  • Inert Atmosphere: Handle the dried product in a glove box or under a stream of dry nitrogen or argon if possible.

  • Storage: Store the final product in a tightly sealed vial inside a desiccator containing a strong drying agent like phosphorus pentoxide (P₂O₅) or Drierite®.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting the 4-Bromo-N-ethylaniline freebase to its hydrochloride salt?

A1: There are several key advantages. The freebase form of 4-Bromo-N-ethylaniline is an oil at room temperature, which is difficult to handle, weigh accurately, and purify. Converting it to its hydrochloride salt achieves the following:

  • Solid Form: It creates a stable, crystalline solid with a defined melting point.[5]

  • Ease of Purification: Solids are readily purified by recrystallization, a much simpler and often more effective technique than distillation or chromatography for final product cleanup.

  • Improved Stability: Amine salts are generally more stable and less prone to air oxidation than the corresponding freebases.

  • Modified Solubility: Salt formation dramatically alters solubility. While the freebase is soluble in organic solvents, the salt is often soluble in more polar solvents like water or alcohols, which can be advantageous for certain applications, especially in pharmaceutical development to improve bioavailability.[5]

Q2: How do I select the best solvent for forming the hydrochloride salt?

A2: The ideal solvent follows a simple principle: the 4-Bromo-N-ethylaniline freebase should be soluble in it, but the this compound salt should be poorly soluble. This differential solubility is what drives the precipitation of the pure salt upon addition of HCl.

Commonly Used Solvents:

  • Ethers: Diethyl ether is a classic choice. The freebase is soluble, and the salt crashes out immediately upon adding ethereal HCl.

  • Esters: Ethyl acetate is another excellent option.[2]

  • Alcohols: Isopropanol (IPA) or ethanol can be used.[3] Sometimes the salt is slightly soluble, so cooling and the addition of an anti-solvent may be necessary.

Q3: What are the key principles for successfully recrystallizing this compound?

A3: Recrystallization is a powerful purification technique based on solubility differences.[6] The goal is to dissolve your crude product in a minimum amount of a hot solvent and allow it to cool slowly. As the solution cools, the solubility of your product decreases, and it forms crystals. Soluble impurities remain in the "mother liquor."

Key Steps for Success:

  • Choose a Good Solvent System: You need a solvent (or solvent pair) where the salt is highly soluble when hot but poorly soluble when cold. For this compound, ethanol/water, methanol/diethyl ether, or isopropanol are good starting points.

  • Use a Minimum of Hot Solvent: Add just enough hot solvent to fully dissolve the crude product. Using too much will reduce your recovery yield.

  • Cool Slowly: Allow the flask to cool to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.[6] Rapid cooling (crashing) can trap impurities.

  • Maximize Recovery: Once the flask has reached room temperature, place it in an ice bath to further decrease the salt's solubility and maximize your yield.

  • Wash Correctly: After filtering, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Q4: What are the most likely impurities in my sample and how does the workup remove them?

A4: The impurities will depend on the synthetic route used to prepare the 4-Bromo-N-ethylaniline. Common impurities include:

  • Unreacted Starting Materials: e.g., N-ethylaniline.

  • Over-Brominated Products: The bromination of anilines can sometimes lead to the formation of di- or tri-brominated species.[7]

  • Reagents & Byproducts: Residual acids, bases, or solvents from the reaction.

How the Workup Removes Them:

  • Aqueous Wash: A typical workup involves dissolving the crude reaction mixture in an organic solvent (like ethyl acetate) and washing it with an aqueous solution. A wash with sodium bicarbonate (NaHCO₃) solution will neutralize and remove any acidic impurities. A wash with brine (saturated NaCl solution) helps to remove water and some water-soluble impurities.[4]

  • Salt Formation & Recrystallization: The final precipitation and recrystallization steps are highly specific for the desired product's crystal lattice, leaving most structurally different impurities behind in the solution.

Standard Experimental Protocol: Workup and Isolation

This protocol outlines a standard procedure starting from a crude reaction mixture containing 4-Bromo-N-ethylaniline.

  • Quench and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing:

    • Wash the combined organic layers once with water and once with saturated aqueous sodium chloride (brine).[4]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-Bromo-N-ethylaniline freebase, which will likely be an oil.

  • Hydrochloride Salt Formation:

    • Dissolve the crude freebase oil in a minimal amount of anhydrous diethyl ether (or ethyl acetate).

    • With gentle stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.

    • Continue adding the HCl solution until no further precipitation is observed. Check that the solution is acidic with pH paper.

  • Isolation and Drying:

    • Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

    • Dry the pure this compound under high vacuum to a constant weight.

Workflow Visualization

The following diagram illustrates the complete workup and isolation procedure.

Workup_Flowchart cluster_workup Freebase Workup cluster_purification Purification as HCl Salt A Crude Reaction Mixture B Quench & Extract (EtOAc/NaHCO3) A->B C Wash Organic Layer (H2O, Brine) B->C D Dry & Concentrate C->D E Crude Freebase Amine (Oil) D->E F Dissolve in Anhydrous Ether E->F G Add Anhydrous HCl Solution F->G H Precipitation & Cooling G->H I Vacuum Filter & Wash H->I J Dry Under High Vacuum I->J K Pure Hydrochloride Salt (Crystalline Solid) J->K

Caption: Workflow for isolating pure 4-Bromo-N-ethylaniline HCl.

Data Summary

PropertyValueSource
CAS Number 855949-09-6
Chemical Formula C₈H₁₁BrClN[1]
Molecular Weight 236.55 g/mol [8]
Typical Purity ≥97%[1][9]
Appearance White to off-white crystalline solid
Storage Conditions Room temperature, dry, sealed container[1]

References

  • XIOMARA PRICE (SUEZ Water Technologies & Solutions). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. American Fuel & Petrochemical Manufacturers. Available at: [Link]

  • American Fuel & Petrochemical Manufacturers. Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation?. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • National Center for Biotechnology Information. 4-bromo-N-ethylaniline. PubChem Compound Database. Available at: [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Google Patents. US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. r/chemistry. Available at: [Link]

  • CP Lab Safety. 4-Bromo-N-ethylaniline, HCl, 97% Purity, C8H11BrClN, 10 grams. Available at: [Link]

  • vibzz lab. (2024). 4 bromoaniline : Organic Synthesis. YouTube. Available at: [Link]

  • NIST. 4-Bromo-2-ethylaniline. NIST WebBook. Available at: [Link]

  • PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. Available at: [Link]

  • Capot Chemical. Specifications of 4-Bromo-2-ethylaniline hydrochloride. Available at: [Link]

  • Google Patents. CN102993022A - Preparation method of bromoaniline.
  • ResearchGate. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Available at: [Link]

  • National Center for Biotechnology Information. 4-Bromo-N-ethyl-N-methylaniline. PubChem Compound Database. Available at: [Link]

  • Google Patents. Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • CSUN Chemistry. (2020). Recrystallization of Acetanilide. YouTube. Available at: [Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Confirmation of 4-Bromo-N-ethylaniline Hydrochloride Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research and development. This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural elucidation of 4-Bromo-N-ethylaniline hydrochloride. By presenting supporting experimental data and detailed protocols, this guide demonstrates the synergistic power of COSY, HSQC, and HMBC experiments in providing unequivocal structural assignments.

The structural confirmation of this compound hinges on verifying the connectivity of the ethyl group to the nitrogen atom and the placement of the bromine atom on the aniline ring. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques are essential for constructing a complete and unambiguous picture of the molecular architecture.[1][2] This guide will detail the expected data from each key 2D NMR experiment and illustrate how they collectively affirm the compound's structure.

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR spectroscopy enhances the capabilities of 1D NMR by spreading spectral information across two frequency dimensions, which helps to resolve overlapping signals and reveal correlations between different nuclei.[3][4] This is particularly valuable for complex molecules where 1D spectra can be crowded and difficult to interpret.[4][5] The primary experiments discussed here—COSY, HSQC, and HMBC—each provide unique and complementary information about the molecular framework.

  • COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7][8][9] This information is crucial for piecing together fragments of the molecule's structure by identifying neighboring protons.[6]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps direct one-bond correlations between protons and heteronuclei, most commonly ¹³C.[3][10][11][12] It allows for the direct assignment of a proton signal to its attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds.[13][14][15][16] HMBC is invaluable for connecting different spin systems and identifying quaternary carbons.[15][16]

Predicted 2D NMR Data for this compound

The following tables summarize the anticipated quantitative data from a suite of 2D NMR experiments on this compound. These predictions are based on established chemical shift principles and analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom NamePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-2, H-67.45 (d)132.5
H-3, H-56.70 (d)115.0
H-73.20 (q)38.0
H-81.25 (t)14.5
C-1-145.0
C-4-110.0

Table 2: Key Predicted 2D NMR Correlations

ExperimentProton (¹H)Correlated Atom(s)Significance of Correlation
COSY H-2,6 with H-3,5H-3,5 with H-2,6Confirms the ortho and meta proton relationships on the aromatic ring.
H-7 with H-8H-8 with H-7Establishes the connectivity within the ethyl group.
HSQC H-2,6 with C-2,6Assigns the ortho proton and carbon signals of the aniline ring.
H-3,5 with C-3,5Assigns the meta proton and carbon signals of the aniline ring.
H-7 with C-7Assigns the methylene proton and carbon signals of the ethyl group.
H-8 with C-8Assigns the methyl proton and carbon signals of the ethyl group.
HMBC H-7 with C-1, C-8Crucially confirms the attachment of the ethyl group to the nitrogen atom (via C-1).
H-3,5 with C-1, C-4Confirms the connectivity within the aniline ring and the position of the bromine atom.
H-2,6 with C-4Provides further confirmation of the aniline ring structure.
Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality 2D NMR spectra.

ParameterRecommendationRationale
Compound Amount 10-20 mgTo ensure a good signal-to-noise ratio.
Solvent 0.6 mL of DMSO-d₆DMSO-d₆ is a common solvent for NMR and is suitable for hydrochloride salts.
NMR Tube High-quality 5 mm NMR tubeTo minimize signal distortion.

2D NMR Acquisition Parameters

The following are general acquisition parameters. Optimization may be required based on the specific instrument.

  • Initial Setup :

    • Insert the sample into the spectrometer.[17]

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[17]

    • Acquire a standard 1D ¹H spectrum to verify sample purity and determine the spectral width.[18]

  • COSY Experiment :

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).[17]

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans (e.g., 2-4) for each increment.

  • HSQC Experiment :

    • Employ a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Set the ¹H spectral width as determined from the 1D spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Optimize the one-bond coupling constant (¹JCH) to a typical value of 145 Hz.

  • HMBC Experiment :

    • Utilize a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to a typical value of 8 Hz to observe two- and three-bond correlations.[11]

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow and the key correlations used to confirm the structure of this compound.

G Figure 1: 2D NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 10-20 mg of sample in 0.6 mL DMSO-d6 prep2 Transfer to 5 mm NMR tube acq1 1D ¹H Spectrum prep2->acq1 acq2 2D COSY acq1->acq2 acq3 2D HSQC acq1->acq3 acq4 2D HMBC acq1->acq4 analysis1 Process and Fourier Transform Data acq2->analysis1 acq3->analysis1 acq4->analysis1 analysis2 Peak Picking and Integration analysis1->analysis2 analysis3 Correlate Peaks and Assign Structure analysis2->analysis3

Caption: A streamlined workflow for 2D NMR analysis.

Caption: Visualization of key 2D NMR correlations.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating system for the structural confirmation of this compound. The COSY experiment establishes the proton-proton connectivities within the aromatic ring and the ethyl side chain. The HSQC experiment then links these protons to their directly attached carbons. Finally, the HMBC experiment provides the crucial long-range correlations that piece the entire molecular puzzle together, confirming the N-ethyl and 4-bromo substitution pattern. This comprehensive approach ensures a high degree of confidence in the assigned structure, a critical requirement in all areas of chemical and pharmaceutical research.

References

  • Columbia University. COSY - NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]

  • Emerald Cloud Lab. ExperimentNMR2D Documentation. Retrieved from [Link]

  • University of Wisconsin-Madison. Basic 2D NMR experiments. Retrieved from [Link]

  • Nuclear Magnetic Resonance Facility. (2022, March 22). Manually Setting up 2D experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • PubChem. 4-bromo-N-ethylaniline. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • CP Lab Safety. 4-Bromo-N-ethylaniline, HCl, 97% Purity, C8H11BrClN, 10 grams. Retrieved from [Link]

  • ETH Zurich. Structure Elucidation by NMR. Retrieved from [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

Sources

A Researcher's Guide to Purity Assessment: Quantitative NMR (qNMR) vs. Traditional Methods for 4-Bromo-N-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical technique is a critical decision that impacts data integrity and project timelines. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional methods for the purity assessment of 4-Bromo-N-ethylaniline hydrochloride, a common intermediate in organic synthesis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The Principle of Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of chemical compounds.[1][2] Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei giving rise to that signal.[2][3] This unique characteristic positions qNMR as a primary ratio method of measurement, meaning it can determine the ratio of two substances without the need for a reference standard of the analyte itself.[3] This is a significant advantage over many other analytical techniques that rely on calibration curves or response factors, which can vary between different chemical entities.[3]

The purity of an analyte is determined by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and weight.[1][3] This direct comparison allows for a highly accurate and precise determination of the analyte's mass fraction, traceable to the International System of Units (SI) when a certified reference material is used as the internal standard.[4]

Experimental Workflow: A Self-Validating System

The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow. Each step is designed to minimize potential sources of error and ensure the final purity value is both accurate and trustworthy.

G cluster_prep Sample & Standard Preparation cluster_nmr NMR Data Acquisition cluster_processing Data Processing & Analysis weigh_analyte Accurately weigh 4-Bromo-N-ethylaniline HCl dissolve Dissolve both in a precise volume of deuterated solvent (e.g., DMSO-d6) in an NMR tube weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve instrument_setup Instrument Qualification & System Suitability dissolve->instrument_setup acquisition_params Set Quantitative Parameters (zg30 pulse, long relaxation delay) instrument_setup->acquisition_params acquire_data Acquire 1H NMR Spectrum acquisition_params->acquire_data process_spectrum Fourier Transform, Phasing, & Baseline Correction acquire_data->process_spectrum integrate_signals Integrate characteristic signals of analyte and internal standard process_spectrum->integrate_signals calculate_purity Calculate Purity using the qNMR equation integrate_signals->calculate_purity final_report Final Purity Report calculate_purity->final_report Report Purity Value & Uncertainty

Figure 1: A comprehensive workflow for the purity determination of this compound using qNMR.

Causality Behind Experimental Choices: A Deeper Dive

The robustness of a qNMR method lies in the careful consideration of each experimental parameter. Here, we explore the rationale behind these choices for the analysis of this compound.

1. Selection of the Internal Standard:

The choice of an internal standard is paramount for accurate qNMR.[5] An ideal internal standard should:

  • Possess signals that do not overlap with the analyte's signals. For this compound, which has aromatic and aliphatic protons, a standard with signals in a clear region of the spectrum is necessary. Maleic acid, with its single sharp peak for the vinyl protons, is a common and suitable choice.[1]

  • Be soluble in the chosen deuterated solvent. [1]

  • Be chemically inert and not react with the analyte. [1]

  • Have a known, high purity, preferably as a Certified Reference Material (CRM). [6] This ensures traceability of the measurement.[4]

  • Have a similar relaxation time (T1) to the analyte's protons of interest. While not always feasible, this minimizes potential integration errors.

2. Choice of Deuterated Solvent:

The solvent must completely dissolve both the analyte and the internal standard.[5] For amine hydrochlorides like this compound, which are polar and ionic, highly polar solvents are required. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice due to its high dissolving power for a wide range of organic compounds, including salts.[7][8] Deuterium oxide (D2O) could also be considered, but it can lead to the exchange of labile N-H protons, which may complicate the spectrum.[7] The quality of the deuterated solvent is also crucial, as impurities can interfere with the analyte or internal standard signals.[9]

3. NMR Acquisition Parameters:

To ensure the signal intensity is directly proportional to the number of nuclei, specific acquisition parameters must be employed:

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.[5][10]

  • Relaxation Delay (d1): This is the most critical parameter. The delay between pulses must be long enough to allow all relevant protons to fully relax back to their equilibrium state. A common rule of thumb is to set the relaxation delay to at least five times the longest T1 relaxation time of the protons being quantified.[11] Insufficient relaxation will lead to signal saturation and inaccurate integration.

  • Number of Scans: The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors below 1%).[12]

  • Receiver Gain: The receiver gain should be set to avoid signal clipping, which would lead to inaccurate quantification.[5]

Detailed Experimental Protocol for qNMR of this compound

This protocol provides a step-by-step methodology for the purity assessment of this compound using maleic acid as the internal standard and DMSO-d6 as the solvent.

Materials:

  • This compound (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • DMSO-d6 (≥ 99.8% D)

  • High-precision analytical balance (readable to 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flask and pipettes

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask.

    • Dissolve the maleic acid in DMSO-d6 and bring the volume to the mark.

    • Calculate the exact concentration of the internal standard solution.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

    • Using a calibrated pipette, add a precise volume (e.g., 0.6 mL) of the internal standard stock solution to the vial.

    • Ensure the sample is completely dissolved by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):

    • Pulse Program: zg30

    • Temperature: 298 K

    • Spectral Width: 16 ppm

    • Acquisition Time (AQ): ≥ 4 s

    • Relaxation Delay (d1): 30 s (should be determined experimentally by measuring T1)

    • Number of Scans (NS): 16 (adjust for desired S/N)

    • Dummy Scans (DS): 4

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the following signals:

      • A well-resolved aromatic proton signal from this compound (e.g., the doublet corresponding to the protons ortho to the bromine).

      • The singlet from the two vinyl protons of maleic acid.

  • Purity Calculation:

The purity of the analyte (Panalyte) is calculated using the following equation:

Panalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS * 100

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the internal standard

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, it is essential to understand its performance in the context of other commonly used techniques for purity assessment.[13][14]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Titration
Principle Signal intensity is directly proportional to the number of nuclei.[3]Separation based on differential partitioning between a mobile and stationary phase.[14]Stoichiometric reaction with a titrant of known concentration.[13]
Reference Standard Requires a certified internal standard of a different compound.[1][3]Requires a reference standard of the analyte itself for accurate quantification.[15]Requires a standardized titrant solution.
Selectivity High; can distinguish between structurally similar compounds and isomers.High; can be optimized for complex mixtures.[14]Can be non-selective if impurities react with the titrant.
Universality Applicable to any soluble compound with NMR-active nuclei.Limited by the analyte's chromophore (for UV detection) or other detectable properties.Limited to compounds that undergo a specific and complete reaction.
Sample Preparation Simple dissolution.[16]Can be more complex, involving filtration and mobile phase preparation.Dissolution in a suitable solvent.
Analysis Time Relatively fast per sample after method development.[17][18]Can be longer due to run times and column equilibration.Generally fast.
Destructive Non-destructive; sample can be recovered.[18]Destructive.Destructive.
Cost High initial instrument cost, but lower cost per sample due to reduced solvent and consumable usage.[18]Lower initial instrument cost, but higher running costs.Low cost.
Traceability Directly traceable to SI units.[4]Traceability is dependent on the purity of the analyte reference standard.Traceability is dependent on the standardization of the titrant.

Logical Relationship of Purity Assessment Methods:

G cluster_primary Primary Methods cluster_relative Relative Methods qNMR qNMR HPLC HPLC qNMR->HPLC Provides orthogonal purity confirmation Titration Titration qNMR->Titration Offers higher selectivity GC GC HPLC->GC Complementary for volatile impurities Spectrophotometry UV-Vis/FT-IR Spectrophotometry->HPLC Often used for initial assessment

Figure 2: The relationship between qNMR as a primary method and other relative methods for purity assessment.

Conclusion: The Power of an Orthogonal Approach

For the purity assessment of this compound, qNMR offers a highly accurate, precise, and direct method that is traceable to SI units. Its non-destructive nature and simple sample preparation make it an efficient tool in a research and development setting.[2][18]

However, no single analytical technique is infallible. A comprehensive purity assessment often relies on an orthogonal approach, where different methods with distinct separation and detection principles are employed.[2] For instance, while qNMR provides an accurate measure of the main component's purity, HPLC is invaluable for detecting and quantifying trace impurities that may not be visible in the NMR spectrum.[19][20] Therefore, the judicious combination of qNMR and a chromatographic technique like HPLC provides the most robust and defensible purity data for pharmaceutical compounds.

This guide has provided a framework for understanding and implementing qNMR for purity assessment, grounded in the principles of scientific integrity and causality. By adopting such a rigorous and well-reasoned approach, researchers can ensure the quality and reliability of their analytical data, ultimately contributing to the development of safer and more effective medicines.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR).
  • Sigma-Aldrich. (n.d.). High-Performance Quantitative H-1 NMR.
  • Regis Technologies, Inc. (2020, March 20).
  • (n.d.). Purity by Absolute qNMR Instructions.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • (2017, November). Quantitative NMR Spectroscopy.docx.
  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed, 28(2), 553.
  • ChemicalBook. (n.d.). 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • National Institutes of Health. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties Reference Chart.
  • (2025, August 7). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Automated Topology Builder. (n.d.). 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline.
  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • FUJIFILM Wako. (n.d.). Deuterated Solvents.
  • ChemicalBook. (n.d.). 4-Bromo-3-methylaniline(6933-10-4) 1H NMR spectrum.
  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR.
  • (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC.
  • Journal of Medicinal Chemistry. (2009, January 2). Revision of Purity Criteria for Tested Compounds.
  • Eurisotop. (n.d.). NMR Solvents.
  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy.
  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS.

Sources

comparative reactivity of 4-Bromo-N-ethylaniline vs 4-chloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Synthetic Strategy and Development

Introduction: Choosing the Right Halogenated Building Block

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Halogenated anilines, specifically 4-Bromo-N-ethylaniline and 4-chloro-N-ethylaniline, are foundational building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. While structurally similar, the substitution of a bromine for a chlorine atom at the para-position imparts subtle yet profound differences in chemical reactivity.

This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-N-ethylaniline versus its chloro-analogue. We will move beyond simple descriptions to explore the fundamental electronic and mechanistic principles that govern their behavior in key synthetic transformations. This analysis is supported by established chemical principles and includes detailed experimental protocols designed to be self-validating, allowing for direct, empirical comparison in your own laboratory setting.

Part 1: Core Reactivity Principles: A Tale of Two Halogens

The divergent reactivity of these two molecules can be rationalized by considering the intrinsic properties of the halogen substituents and the carbon-halogen (C-X) bond.

The Duality of Halogen Electronic Effects

Halogens exert two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs on the halogen can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.

The stronger effect is the inductive withdrawal, making halogens deactivating groups overall in electrophilic aromatic substitution (EAS). However, the resonance effect directs incoming electrophiles to the ortho and para positions. The N-ethylamino group is a powerful activating, ortho, para-directing group, and its influence is modulated by the halogen at the para-position.

Chlorine is more electronegative than bromine, resulting in a stronger electron-withdrawing inductive effect. This fundamental difference is quantitatively captured by Hammett substituent constants (σ), which measure the electron-donating or -withdrawing influence of a substituent on a reaction center.[1]

SubstituentHammett Constant (σ_para)Interpretation
-Cl+0.23[2][3]Stronger electron-withdrawing nature
-Br+0.23[2][3]Similar, but slightly weaker -I effect in practice

Note: While standard tables often list identical σ_para values, the underlying inductive effect of chlorine is stronger. The reactivity differences often become more apparent in kinetic studies.

Leaving Group Ability and C-X Bond Strength

In reactions where the halogen is displaced, the strength of the carbon-halogen bond is the dominant factor. The C-Br bond is significantly longer and weaker than the C-Cl bond.

PropertyC-Cl BondC-Br BondImplication
Average Bond Enthalpy (kJ/mol) ~410~340C-Br bond requires less energy to cleave.
Average Bond Length (pm) ~177~194C-Br bond is more accessible for oxidative addition.

This difference is paramount in palladium-catalyzed cross-coupling reactions, where the cleavage of the C-X bond is often the rate-determining step.[4]

Part 2: Comparative Reactivity in Key Synthetic Transformations

Electrophilic Aromatic Substitution (EAS)

In EAS reactions of N-ethylanilines, the powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho to it. The halogen at the para position serves to modulate this reactivity.

Causality of Reactivity: The rate of EAS is dependent on the electron density of the aromatic ring. A more electron-rich ring reacts faster. Since chlorine has a slightly stronger deactivating inductive effect than bromine, it withdraws more electron density from the ring. Consequently, 4-Bromo-N-ethylaniline is expected to be marginally more reactive in EAS reactions than 4-chloro-N-ethylaniline .

Experimental Protocol: Comparative Electrophilic Bromination

This protocol provides a framework for directly comparing the reaction rates. The choice of a mild brominating agent like N-Bromosuccinimide (NBS) allows for a more controlled reaction, making kinetic differences easier to observe.

Objective: To determine the relative rate of bromination of 4-Bromo-N-ethylaniline and 4-chloro-N-ethylaniline by monitoring substrate consumption over time.

Methodology:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of 4-Bromo-N-ethylaniline and 4-chloro-N-ethylaniline in a suitable solvent (e.g., acetonitrile).

    • Prepare a 0.1 M stock solution of N-Bromosuccinimide (NBS) in acetonitrile.

  • Reaction Setup:

    • In two separate, identical reaction flasks maintained at a constant temperature (e.g., 25.0 °C), place 10 mL of the respective aniline stock solution.

    • Initiate the reactions simultaneously by adding 10 mL of the NBS stock solution to each flask. Start a timer immediately.

  • Reaction Monitoring:

    • At regular time intervals (e.g., t = 2, 5, 10, 20, 40 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a solution of sodium thiosulfate to consume any unreacted NBS.

  • Analysis:

    • Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to the 2-bromo product.

    • Plot the concentration of the starting material versus time for both reactions to compare the rates of consumption.

Self-Validation: The protocol's integrity is maintained by running the reactions in parallel under identical conditions, using a quenching step to halt the reaction at precise time points, and employing a quantitative analytical technique for analysis.


}

Figure 1: General Mechanism for Electrophilic Aromatic Substitution

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are mainstays of modern drug discovery and development. The choice of aryl halide has a dramatic impact on reaction performance.

Causality of Reactivity: The rate-determining step in many cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is the oxidative addition of the aryl halide to the palladium(0) catalyst.[4] This step involves the cleavage of the C-X bond. As the C-Br bond is significantly weaker than the C-Cl bond, 4-Bromo-N-ethylaniline undergoes oxidative addition much more readily and is therefore significantly more reactive than 4-chloro-N-ethylaniline . This translates to milder reaction conditions, lower catalyst loadings, and often higher yields for the bromo derivative.

Data Presentation: Comparative Buchwald-Hartwig Amination

The following data illustrates the typical performance difference in a cross-coupling reaction.

Parameter4-Bromo-N-ethylaniline4-chloro-N-ethylaniline
Typical Catalyst Pd₂(dba)₃ / XPhosPd₂(dba)₃ / RuPhos or G3-precatalyst
Reaction Temp. 80 - 100 °C100 - 120 °C
Typical Reaction Time 2 - 8 hours12 - 24 hours
Catalyst Loading 1 - 2 mol%2 - 5 mol%
Observed Yield High to Excellent (>90%)Moderate to High (60-85%)

}

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require the aromatic ring to be activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[5] While 4-halo-N-ethylanilines are not ideal substrates for SNAr, a comparison of their intrinsic reactivity is still instructive.

Causality of Reactivity: The SNAr mechanism proceeds in two steps:

  • Nucleophilic Attack: The nucleophile attacks the carbon bearing the halogen, forming a high-energy, negatively charged intermediate (Meisenheimer complex). This step is typically rate-determining.[5] The stability of this intermediate is enhanced by electronegative atoms that can stabilize the negative charge.

  • Loss of Leaving Group: The halide is expelled, and aromaticity is restored.

Here, the two halogens have competing effects. Chlorine's higher electronegativity provides greater stabilization to the Meisenheimer complex in the rate-determining first step, which tends to increase the reaction rate . Conversely, bromide is a better leaving group than chloride. In most SNAr reactions where the formation of the Meisenheimer complex is the slow step, 4-chloro-N-ethylaniline would be expected to react faster than 4-bromo-N-ethylaniline .

Experimental Protocol: Comparative Kinetic Analysis of SNAr

This protocol uses UV-Vis spectrophotometry to monitor the formation of a colored product, allowing for the calculation of pseudo-first-order rate constants.

Objective: To determine the second-order rate constants for the reaction of 4-Bromo-N-ethylaniline and 4-chloro-N-ethylaniline with a strong nucleophile (e.g., piperidine) in a polar aprotic solvent (e.g., DMSO).

Methodology:

  • Wavelength Determination (λ_max):

    • Run a trial reaction to completion to synthesize the N-ethyl-4-(piperidin-1-yl)aniline product.

    • Scan the product solution in a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max) where the starting materials have minimal absorbance.

  • Stock Solution Preparation:

    • Prepare an accurate stock solution of the halogenated aniline (e.g., 0.01 M in DMSO).

    • Prepare a series of stock solutions of the nucleophile (piperidine) at much higher concentrations (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M in DMSO).

  • Kinetic Run:

    • Place a cuvette containing a dilute solution of the aryl halide (e.g., 5 x 10⁻⁵ M) in the temperature-controlled cell holder of the spectrophotometer.

    • Inject a small volume of the nucleophile stock solution (to achieve a large excess, e.g., 0.1 M) and immediately begin recording the absorbance at λ_max over time.

  • Data Analysis:

    • Plot ln(A_∞ - A_t) vs. time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Repeat for several nucleophile concentrations.

    • Plot k_obs vs. [Nucleophile]. The slope of this second line is the second-order rate constant (k₂).

  • Comparison:

    • Perform the entire procedure for the other halogenated aniline under identical conditions and compare the calculated k₂ values.


}

Figure 3: General Mechanism for Nucleophilic Aromatic Substitution (SNAr)

Conclusion: A Strategic Choice Based on Transformation

The choice between 4-Bromo-N-ethylaniline and 4-chloro-N-ethylaniline is not a matter of inherent superiority but of strategic selection based on the desired chemical transformation. This guide demonstrates that a fundamental understanding of electronic effects and bond strengths allows for a predictive approach to reaction design.

Summary of Reactivity:

Reaction TypeMost Reactive SubstrateKey Reason
Electrophilic Aromatic Substitution 4-Bromo-N-ethylaniline (Slightly)Weaker -I effect of Br leads to a more electron-rich ring.
Pd-Catalyzed Cross-Coupling 4-Bromo-N-ethylaniline (Significantly)Weaker C-Br bond facilitates faster rate-determining oxidative addition.[4]
Nucleophilic Aromatic Substitution 4-chloro-N-ethylaniline (Typically)Higher electronegativity of Cl stabilizes the intermediate in the rate-determining step.[5]

For drug development and process chemistry, where route optimization is paramount, these differences are critical. The higher reactivity of the bromo-analogue in cross-coupling reactions can lead to more efficient, cost-effective, and sustainable processes by enabling lower catalyst loadings and milder conditions. Conversely, for specific EAS or SNAr transformations, the chloro-analogue may offer advantages in selectivity or rate. The experimental protocols provided herein offer a robust framework for making an evidence-based selection for your specific synthetic challenge.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
  • Wikipedia. (n.d.). Hammett equation.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halogenated Nitroanilines.
  • Chemistry LibreTexts. (2024). Electrophilic Aromatic Substitution Reactions - Bromination.
  • University of Calgary. (n.d.). Table 1: Hammett constants for some common substituents.
  • Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Wang, Q. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Wang Lab.
  • Michigan State University. (n.d.). Unit 4: Free Energy Relationships.

Sources

A Senior Application Scientist's Guide to the Electronic Effects of N-Alkylation: A Comparative Reactivity Analysis of 4-Bromoaniline vs. N-Ethyl-4-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Scaffold

In the landscape of medicinal chemistry and materials science, 4-bromoaniline is a cornerstone building block. Its dual functionality—a nucleophilic amino group and a carbon-bromine bond ripe for cross-coupling—makes it a versatile scaffold for molecular elaboration.[1] A frequent and seemingly simple modification is N-alkylation, such as the conversion to N-ethyl-4-bromoaniline. However, this substitution introduces a cascade of subtle yet profound electronic and steric changes that fundamentally alter the molecule's reactivity.

This guide moves beyond a simple catalog of reactions to provide an in-depth, comparative analysis of how the N-ethyl group modulates the reactivity of the 4-bromoaniline core. We will dissect the interplay of inductive, resonance, and steric effects and provide validated, head-to-head experimental protocols to quantify these differences. Our objective is to equip the practicing scientist with the mechanistic understanding and practical methodologies required to strategically leverage N-alkylation in synthesis design.

Part 1: A Comparative Analysis of Core Electronic Properties

The introduction of an ethyl group onto the nitrogen atom of 4-bromoaniline instigates a push-pull of electronic and steric influences that dictate the molecule's behavior.

Inductive vs. Resonance Effects: A Delicate Balance
  • Inductive Effect (+I): Alkyl groups are traditionally considered to be electron-donating through the sigma-bond framework when compared to hydrogen.[2][3] The ethyl group in N-ethyl-4-bromoaniline pushes electron density onto the nitrogen atom more effectively than the lone hydrogen in 4-bromoaniline. This increased electron density is a primary contributor to the enhanced nucleophilicity of the nitrogen center.[4] While some advanced computational models suggest alkyl groups may be weakly electron-withdrawing, their behavior in stabilizing adjacent positive charges or increasing the electron-donating ability of heteroatoms in reactions is best explained by a net +I effect in this context.[5][6]

  • Resonance Effect (+R): The most powerful electronic influence of the amino group is its ability to donate its nitrogen lone pair into the aromatic π-system.[7] This delocalization, known as the resonance or mesomeric effect, significantly increases the electron density at the ortho and para positions of the benzene ring.[8][9] The +I effect of the N-ethyl group further enriches the nitrogen with electron density, thereby enhancing its ability to donate into the ring. This makes the aromatic ring of N-ethyl-4-bromoaniline more electron-rich—and thus more activated toward electrophilic attack—than that of 4-bromoaniline.

G A Starting Aniline (4-Bromoaniline or N-Ethyl-4-bromoaniline) B Protection (Ac₂O, Pyridine) A->B C Acetylated Intermediate (Amide) B->C D Electrophilic Bromination (Br₂, Acetic Acid) C->D E Brominated Amide D->E F Deprotection (Acidic Hydrolysis) E->F G Final Product (Dibromo-Substituted Aniline) F->G G Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)(Br)L₂] Pd0->Pd_complex Oxidative Addition ArX Ar-Br (Substrate) ArX->Pd_complex Amido_complex [Ar-Pd(II)(NR₂')L₂] Pd_complex->Amido_complex + Amine - HBr Amine R₂'NH Amine->Amido_complex Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂' Amido_complex->Product

Sources

comparing the performance of different palladium catalysts for 4-Bromo-N-ethylaniline hydrochloride coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Palladium Catalyst Performance in C-N Cross-Coupling Reactions

Topic: A Comparative Analysis of Palladium Catalysts for the Synthesis of N-Aryl, N-Alkyl Amines, Focusing on the Coupling of Aryl Bromides with N-Ethylaniline Hydrochloride

This guide provides an in-depth comparison of prevalent palladium catalyst systems for the Buchwald-Hartwig amination, a cornerstone of modern pharmaceutical and materials science.[1][2][3] We will focus on the practical challenges and catalyst choices for coupling an aryl bromide with a secondary alkylamine salt, 4-Bromo-N-ethylaniline hydrochloride. The presence of the hydrochloride salt necessitates careful consideration of the base stoichiometry, a critical detail often overlooked.

Our analysis will dissect three distinct catalyst systems, moving from foundational bidentate ligands to modern, highly active bulky monophosphine and N-heterocyclic carbene (NHC) systems. The objective is to provide researchers with a logical framework for catalyst selection based on mechanistic understanding and performance data.

The Mechanistic Core: Understanding the Buchwald-Hartwig Amination

The efficacy of any palladium catalyst in C-N coupling hinges on its ability to navigate the catalytic cycle efficiently.[1][4][5] The cycle, shown below, involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond. This is often the rate-determining step and is accelerated by electron-rich, sterically demanding ligands that stabilize the resulting Pd(II) complex.[6][7]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming the crucial palladium-amido intermediate. When starting with an amine hydrochloride, an additional equivalent of base is consumed for initial neutralization before this step can occur.

  • Reductive Elimination: The C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst. This step is promoted by bulky ligands, which create steric pressure that favors the formation of the product.[7]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Coord [L₂Pd(II)(Ar)(AmineH)]⁺Br⁻ Amine Coordination OA_Complex->Amine_Coord Amine Coordination Amido_Complex L₂Pd(II)(Ar)(Amine) Amido Complex Amine_Coord->Amido_Complex Deprotonation (-HBr, +Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine (Product) Amido_Complex->Product Releases Product

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Catalyst System Comparison

The choice of ligand is the most critical parameter dictating the performance of a palladium-catalyzed amination.[6] We will compare three systems, each representing a different class of ligand architecture.

System 1: The Bidentate Ligand Approach - Pd/BINAP

Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) were among the first to provide reliable results for C-N coupling.[1] Their chelating nature provides a well-defined, stable catalytic species.

Causality and Rationale: The primary advantage of a bidentate ligand like BINAP is its ability to prevent the formation of inactive palladium dimers and stabilize the metal center throughout the cycle.[1] This leads to reproducible results, although often requiring higher temperatures and catalyst loadings compared to more modern systems. The defined bite angle of the ligand is crucial for facilitating reductive elimination.

Experimental Protocol (Pd/BINAP):

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), (±)-BINAP (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (NaOtBu) (2.8 mmol).

  • Add the aryl bromide (2.0 mmol) and N-ethylaniline hydrochloride (2.1 mmol). Note: The base is increased to >2 equivalents to both neutralize the hydrochloride salt and deprotonate the amine during the catalytic cycle.

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with diethyl ether, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

System 2: The Bulky Monodentate Ligand - Pd/XPhos

The development of sterically hindered, electron-rich biaryl monophosphine ligands by the Buchwald group revolutionized C-N coupling.[2] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) form highly active, low-coordinate Pd(0) species that excel in both oxidative addition and reductive elimination.

Causality and Rationale: The bulkiness of XPhos promotes the formation of a highly reactive "L₁Pd(0)" species, which undergoes oxidative addition more rapidly than a corresponding L₂Pd(0) complex.[6] The ligand's strong σ-donating character increases the electron density on the palladium, further accelerating this key step.[7] The steric hindrance also facilitates the final reductive elimination, often allowing for lower reaction temperatures and catalyst loadings.

Experimental Protocol (Pd/XPhos):

  • To a glovebox-prepared vial, add the aryl bromide (2.0 mmol), N-ethylaniline hydrochloride (2.1 mmol), and sodium tert-butoxide (NaOtBu) (2.8 mmol).

  • Add the XPhos Pd G3 precatalyst (0.01 mmol, 0.5 mol%). Precatalysts are often used for convenience and air stability.

  • Add anhydrous 1,4-dioxane or toluene (10 mL).

  • Seal the vial, remove from the glovebox, and heat to 80-100 °C for 1-8 hours.

  • Monitor, work up, and purify as described in the Pd/BINAP protocol.

System 3: The N-Heterocyclic Carbene (NHC) Alternative - Pd/IPr

N-Heterocyclic carbenes have emerged as powerful alternatives to phosphine ligands.[2] They are strong σ-donors and their steric properties can be finely tuned. IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a common example known for creating highly stable and active catalysts.

Causality and Rationale: NHCs like IPr are even stronger electron donors than most phosphines, which can significantly accelerate oxidative addition.[8] The Pd-NHC bond is typically very strong, leading to robust catalysts that resist degradation and can exhibit high turnover numbers. Recent studies suggest that Pd/NHC systems can operate via a "cocktail" of catalytic species, including nanoparticles, which contributes to their high activity.[8]

Experimental Protocol (Pd/IPr):

  • To an oven-dried Schlenk flask under argon, add (IPr)Pd(allyl)Cl (0.02 mmol, 1 mol%) and sodium tert-butoxide (NaOtBu) (2.8 mmol).

  • Add the aryl bromide (2.0 mmol) and N-ethylaniline hydrochloride (2.1 mmol).

  • Add anhydrous toluene or dioxane (10 mL).

  • Seal the flask and heat to 100 °C for 4-12 hours.

  • Monitor, work up, and purify as described in the previous protocols.

Performance Data Summary

The following table summarizes the key performance indicators for each catalyst system, based on typical results for analogous couplings found in the literature.

ParameterSystem 1: Pd/BINAPSystem 2: Pd/XPhosSystem 3: Pd/IPr
Pd Precursor Pd₂(dba)₃XPhos Pd G3(IPr)Pd(allyl)Cl
Ligand Type Bidentate PhosphineBulky Monodentate BiarylphosphineN-Heterocyclic Carbene
Typical Pd Loading 1.0 - 2.0 mol%0.1 - 1.0 mol%0.5 - 2.0 mol%
Typical Temperature 100 - 110 °C80 - 100 °C100 - 110 °C
Typical Time 12 - 24 h1 - 8 h4 - 12 h
Base NaOtBu, Cs₂CO₃NaOtBu, LHMDS, K₃PO₄NaOtBu, K₂CO₃
Expected Yield 70 - 85%85 - 98%80 - 95%
Key Advantage Well-established, reliableHigh activity, broad scope, low temp.High stability, alternative reactivity
Key Disadvantage Slower, higher temps/loadingHigher ligand cost, air-sensitiveCan be less general than phosphines

Experimental Workflow Visualization

The general laboratory procedure for setting up these reactions is outlined below. Adherence to inert atmosphere techniques is critical for success, especially with air-sensitive ligands and catalysts.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup start Oven-Dried Schlenk Flask add_solids Add Pd Catalyst, Ligand, Base, and Amine Salt start->add_solids add_liquid Add Aryl Halide & Anhydrous Solvent add_solids->add_liquid seal Seal Flask add_liquid->seal heat Heat & Stir (e.g., 100 °C) seal->heat monitor Monitor by TLC / GC-MS heat->monitor workup Cool, Dilute, Wash & Dry monitor->workup purify Concentrate & Purify via Chromatography workup->purify end_node Isolated Product purify->end_node

Sources

A Comparative Guide to the Biological Activity Screening of 4-Bromo-N-ethylaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aniline Scaffold as a Privileged Structure in Medicinal Chemistry

Aniline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. This simple aromatic amine is a crucial pharmacophore in diverse drug classes, from kinase inhibitors revolutionizing cancer therapy to antimicrobial and antioxidant compounds.[1] The biological activity of the aniline scaffold is profoundly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. Halogenation, particularly with bromine, and N-alkylation are two common modifications known to impart significant biological properties.[2][3][4] For instance, bromoaniline compounds have been investigated for their antibacterial activities,[3] while N-alkylaniline derivatives have shown a spectrum of effects including antimicrobial, anticancer, and antioxidant potential.[2]

This guide provides a comprehensive framework for the systematic biological activity screening of novel 4-Bromo-N-ethylaniline hydrochloride derivatives. Given the absence of specific literature on this exact subclass, our approach is built upon a logical, evidence-based foundation, drawing comparisons with structurally related haloanilines and N-alkylanilines. We will present detailed, field-proven protocols for assessing anticancer, antimicrobial, and antioxidant activities, supported by comparative data from established analogs to provide context and benchmarks for your screening campaign. This document is designed to equip researchers, scientists, and drug development professionals with the rationale, methodologies, and analytical framework needed to effectively evaluate this promising class of compounds.

Rationale for the Proposed Screening Cascade

The decision to prioritize anticancer, antimicrobial, and antioxidant screening for 4-Bromo-N-ethylaniline derivatives is not arbitrary. It is a hypothesis-driven strategy rooted in the well-documented activities of their structural precedents.

  • Anticancer Potential: Aniline-based structures are central to many targeted cancer therapies, such as the 4-anilinoquinazoline kinase inhibitors.[1] Studies on various aniline derivatives have repeatedly demonstrated potent cytotoxic effects against a multitude of cancer cell lines, often by inducing programmed cell death (apoptosis) and arresting the cell cycle.[5][6] The presence of both a halogen and an N-alkyl group suggests a high probability of cytotoxic activity worth investigating.

  • Antimicrobial Activity: Halogenated compounds are known for their antimicrobial properties. Research on bromoaniline compounds has confirmed their efficacy against both Gram-positive and Gram-negative bacteria.[3][7] The proposed mechanism often involves the disruption of bacterial cell membrane integrity.[3][8] Similarly, N-alkylanilines have shown notable activity against a range of pathogens.[2] Therefore, screening for antimicrobial effects is a logical and promising avenue.

  • Antioxidant Capacity: Oxidative stress is a key pathological factor in numerous diseases.[9] Compounds that can scavenge free radicals are of significant therapeutic interest. Certain N-alkylaniline derivatives have been identified as having antioxidant potential, making this a valuable secondary screening target to broaden the potential therapeutic applications of the novel derivatives.[2]

This multi-pronged screening approach ensures a comprehensive initial evaluation, maximizing the potential for discovering significant biological activity.

Comparative Guide to Biological Activity Screening

Anticancer Activity: In Vitro Cytotoxicity Screening

The initial evaluation of anticancer potential relies on robust in vitro cytotoxicity assays that measure a compound's ability to inhibit the proliferation of or kill cancer cells.[10][11] Aniline derivatives have shown a wide range of potencies, making a direct comparison with known agents essential for contextualizing results.[6][12]

The efficacy of a cytotoxic compound is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to reduce cell viability by 50%.[13] A lower IC₅₀ value indicates greater potency. The table below presents IC₅₀ values for various aniline derivatives to serve as a benchmark.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-Anilinoquinazoline (Gefitinib) A549 (Lung)14.80[12]
Novel 4-Anilinoquinazoline (Comp. 27) A549 (Lung)6.94[12]
Asiatic Acid-Aniline Derivative (5b) HepG2 (Liver)Best Inhibition[6]
Benzothiazole Aniline (L1) HeLa (Cervical)Similar to Cisplatin[14]
Benzothiazole Aniline-Pt Complex (L1Pt) HepG2 (Liver)Selective Inhibition[14]
Harmaline N-9 Derivative (HL22) HCT116 (Colon)3.84[15]
Harmaline N-9 Derivative (HL22) MGC803 (Gastric)5.26[15]

Note: "Best Inhibition" and "Similar to Cisplatin" indicate high activity as reported in the source, though a precise IC₅₀ value was not specified in the referenced summary.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[11][13]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2) and a normal cell line (e.g., NCM460).[13]

  • Recommended cell culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

  • This compound derivatives (dissolved in DMSO to create a 10 mM stock).[13]

  • MTT solution (5 mg/mL in PBS).[13]

  • DMSO (for formazan dissolution).

  • 96-well plates.

  • Positive control (e.g., Doxorubicin).[13]

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test derivatives from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO only, final concentration ≤0.5%) and a positive control.[13]

  • Incubation: Incubate the plates for 24, 48, or 72 hours to assess time-dependent effects.[13]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Select Cancer & Normal Cell Lines seed Seed Cells in 96-Well Plates start->seed prep_compounds Prepare Serial Dilutions of Derivatives treat Treat Cells with Compounds (24-72h) prep_compounds->treat add_mtt Add MTT Reagent (4h Incubation) treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure Measure Absorbance solubilize->measure calculate Calculate % Viability vs. Control measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end Identify Lead Compounds determine_ic50->end Compare Potency

Aniline derivatives often exert their anticancer effects by inducing apoptosis.[6] This can be triggered by internal cellular stress, such as the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspases, the executioner enzymes of apoptosis.[6]

Apoptosis_Pathway Compound Aniline Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Antimicrobial Activity Screening

The antimicrobial potential of the derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[16]

The table below provides MIC values for various halogenated and N-alkylated anilines against common bacterial strains. Lower MIC values indicate greater antimicrobial potency.[2]

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
N-benzylaniline (4k) Staphylococcus aureus0.5[2]
N-benzylaniline (4k) MRSA0.5[2]
2-Iodo-4-trifluoromethylaniline Vibrio parahaemolyticus50[4]
4-Amino-3-chloro-5-nitrobenzotrifluoride Vibrio parahaemolyticus100[4]
3,5-dibromoaniline Vibrio harveyi100[4]
N-(2-bromo-phenyl)-2-hydroxy-benzamide Gram-positive bacteria2500 - 5000[16]

This method is a standardized and efficient way to determine the MIC of multiple compounds against different microbial strains.[16]

Materials:

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli).[3]

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microplates.

  • Test compound stock solutions (in DMSO).

  • Positive control (e.g., Ciprofloxacin).[7]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield ~5 x 10⁵ CFU/mL in the final well volume.

Step-by-Step Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare Bacterial Inoculum plate Prepare Serial Dilutions in 96-Well Plate start->plate inoculate Inoculate Wells with Bacteria plate->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read Visually Inspect for Turbidity incubate->read determine_mic Determine MIC Value read->determine_mic end Select for Further Study determine_mic->end Identify Active Compounds

Antioxidant Activity Screening

Screening for antioxidant activity is commonly performed using chemical-based assays that measure a compound's ability to scavenge stable free radicals.[9][17]

Antioxidant activity is often reported as an IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay.[17]

Assay TypeCompound Class/StandardIC₅₀ (µM)Reference
DPPH Ascorbic Acid (Standard)Varies (Potent)[17]
DPPH Trolox (Standard)Varies (Potent)[17]
ABTS Trolox (Standard)Varies (Potent)[17]
ORAC Chalcone & Pyrazole DerivativesVaries[17]

Note: Specific IC₅₀ values for aniline derivatives are less commonly reported in comparative tables, but the assays are standard for any novel compound.[2][9] The potency is compared against standards like Ascorbic Acid or Trolox.

This assay is simple, rapid, and widely used.[18][19] The DPPH radical is a stable free radical with a deep purple color. When it accepts an electron or hydrogen atom from an antioxidant, it is neutralized, and the solution turns yellow. The color change is measured spectrophotometrically.[18]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).[17]

  • Test compounds and a standard antioxidant (e.g., Ascorbic acid) in serial dilutions.[17]

  • Methanol.

  • 96-well plate or spectrophotometer cuvettes.

Step-by-Step Procedure:

  • Reaction Setup: In a 96-well plate, mix a fixed volume of the DPPH solution (e.g., 180 µL) with a small volume of the test compound solutions at varying concentrations (e.g., 20 µL).[17]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[17]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only DPPH and methanol is also measured.[17]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.[17]

  • Data Analysis: Determine the IC₅₀ value from the plot of % inhibition versus compound concentration.

Antioxidant assays can be broadly categorized based on their chemical reaction mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[18][20]

Antioxidant_Assays Root Antioxidant Capacity Assays HAT Hydrogen Atom Transfer (HAT) Measures H-atom donating capacity Root->HAT SET Single Electron Transfer (SET) Measures reducing capacity Root->SET ORAC ORAC Assay HAT->ORAC ABTS ABTS Assay SET->ABTS DPPH DPPH Assay SET->DPPH FRAP FRAP Assay SET->FRAP note Note: ABTS and DPPH can proceed via both mechanisms, but are predominantly considered SET-based.

Synthesis of Insights and Future Directions

This guide outlines a primary screening cascade for this compound derivatives based on the established biological profiles of structurally similar compounds. The comparative data tables provide crucial benchmarks for interpreting your results, while the detailed protocols offer a clear path for experimental execution.

Initial findings from these screens will be critical in establishing a preliminary structure-activity relationship (SAR). For example, researchers can assess how modifications to the N-ethyl group or the addition of other substituents on the aniline ring affect potency in each assay. Promising "hit" compounds identified in the primary screens should be advanced to more complex secondary assays. For anticancer agents, this would involve testing against a broader panel of cancer cell lines, mechanistic studies (e.g., cell cycle analysis, western blots for apoptotic markers), and eventually, in vivo animal models.[6] For antimicrobials, this includes determining the minimum bactericidal concentration (MBC) and testing against resistant strains.

By systematically applying this evidence-based screening framework, researchers can efficiently and effectively elucidate the therapeutic potential of this novel class of aniline derivatives.

References

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • IFTM University. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. African Journal of Biological Sciences. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Longkumer, N., et al. (2023). Experimental and Theoretical Investigations on the Antibacterial Activity of Some Bromoaniline Compounds. Bentham Science Publishers. Retrieved from [Link]

  • ResearchGate. (2023). Experimental and Theoretical Investigations on the Antibacterial Activity of Some Bromoaniline Compounds | Request PDF. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Wang, Y., et al. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. MDPI. Retrieved from [Link]

  • Sim, Y. Y., et al. (2023). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2014). Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. PubMed. Retrieved from [Link]

  • Sivaraj, C., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. Retrieved from [Link]

  • Tobiszewski, M., et al. (2022). Analytical Methods Used in Determining Antioxidant Activity: A Review. National Center for Biotechnology Information. Retrieved from [Link]

  • Shah, P., & Khan, M. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Retrieved from [Link]

  • Gherman, C., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study | Request PDF. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Retrieved from [Link]

  • PubMed. (1995). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Retrieved from [Link]

  • PubMed. (2025). Synthesis of harmaline N-9 derivatives and investigation of in vitro anticancer activity. Retrieved from [Link]

  • MDPI. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Retrieved from [Link]

  • PubMed Central. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Retrieved from [Link]

Sources

A Spectroscopic Guide to Distinguishing Ortho, Meta, and Para Isomers of Bromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the ortho, meta, and para isomers of bromo-N-ethylaniline, leveraging fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For researchers, synthetic chemists, and professionals in drug development, the precise identification of these isomers is critical, as the substitution pattern on the aniline ring dictates the molecule's steric and electronic properties, influencing its reactivity, biological activity, and final product characteristics. This document moves beyond a simple data repository to explain the causal relationships between isomeric structure and spectroscopic output, grounded in established chemical principles.

The Structural Foundation: Understanding Substituent Effects

The spectroscopic differences between 2-bromo-N-ethylaniline (ortho), 3-bromo-N-ethylaniline (meta), and 4-bromo-N-ethylaniline (para) are governed by the interplay of two functionally distinct substituents on the benzene ring:

  • N-ethylamino Group (-NHCH₂CH₃): This is a powerful activating group, donating electron density to the aromatic ring via the nitrogen lone pair (a +M or mesomeric effect). This effect is strongest at the ortho and para positions. It also exerts a weaker, electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity.

  • Bromine Atom (-Br): As a halogen, bromine is deactivating due to its strong electron-withdrawing inductive effect (-I).[1] However, it possesses lone pairs that can be donated to the ring via the mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions. The inductive effect is dominant in influencing overall reactivity, but the mesomeric effect is key to understanding spectroscopic nuances.

The relative positioning of these two groups creates unique electronic and magnetic environments for the nuclei within each isomer, leading to distinct and identifiable spectroscopic fingerprints.

cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer o_ring Aromatic Ring o_nh -NHCH₂CH₃ (+M, -I) o_nh->o_ring Strong Activation (o,p) o_br -Br (-I, +M) o_br->o_ring Deactivation m_ring Aromatic Ring m_nh -NHCH₂CH₃ (+M, -I) m_nh->m_ring Strong Activation (o,p) m_br -Br (-I, +M) m_br->m_ring Deactivation p_ring Aromatic Ring p_nh -NHCH₂CH₃ (+M, -I) p_nh->p_ring Strong Activation (o,p) p_br -Br (-I, +M) p_br->p_ring Deactivation

Caption: Substituent effects of the N-ethylamino and bromo groups on the aromatic ring.

¹H NMR Spectroscopy: Mapping the Aromatic Protons

Proton NMR is arguably the most powerful technique for distinguishing these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons provide a clear structural signature.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the bromo-N-ethylaniline isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will improve resolution, which is particularly useful for the complex splitting patterns of the ortho and meta isomers.

  • Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine proton ratios.

Comparative ¹H NMR Data Analysis

The N-ethylamino group strongly shields the ortho and para protons, shifting them upfield (lower δ), while the electronegative bromine atom deshields nearby protons, shifting them downfield (higher δ).[1][2]

Isomer Aromatic Proton Environment & Expected Splitting Expected Chemical Shift Range (ppm) Ethyl Group (CH₂CH₃)
Ortho Four distinct protons, resulting in a complex multiplet pattern (ABCD system).6.5 - 7.5Quartet (~3.2 ppm, 2H), Triplet (~1.2 ppm, 3H)
Meta Four distinct protons, often appearing as three or four separate multiplets. The proton between the two substituents is typically the most downfield.6.6 - 7.3Quartet (~3.1 ppm, 2H), Triplet (~1.2 ppm, 3H)
Para Two sets of equivalent protons, resulting in two distinct doublets (an AA'BB' system that often simplifies to two doublets).~6.6 (doublet, 2H ortho to -NHR), ~7.2 (doublet, 2H ortho to -Br)Quartet (~3.1 ppm, 2H), Triplet (~1.2 ppm, 3H)

Causality Behind the Observations:

  • Para Isomer: The symmetry of the para isomer leads to the simplest spectrum. The two protons ortho to the electron-donating -NHR group are shielded and appear as an upfield doublet. The two protons ortho to the deactivating -Br group are deshielded and appear as a downfield doublet.

  • Ortho Isomer: The lack of symmetry and the proximity of all protons to at least one substituent results in four unique chemical environments. The resulting complex overlap of signals is a hallmark of this isomer.

  • Meta Isomer: While also asymmetrical, the protons have more distinct environments than in the ortho isomer. The proton at C2 (between the substituents) is influenced by the inductive effects of both and is typically shifted significantly downfield. The proton at C4 is para to the bromine and ortho to the -NHR group, leading to significant shielding.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Experimental Protocol: ¹³C NMR

The sample preparation and instrument use are identical to ¹H NMR. ¹³C NMR experiments require more scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. A standard experiment is proton-decoupled, meaning all signals appear as singlets.

Comparative ¹³C NMR Data Analysis

Substituent effects are predictable: the electron-donating -NHR group shields the ipso, ortho, and para carbons, while the -Br group deshields the ortho, meta, and para carbons relative to benzene. The carbon directly attached to bromine (ipso-carbon) experiences a "heavy atom effect," which can cause an upfield shift that counters the expected deshielding from electronegativity.[3]

Isomer Number of Aromatic Signals Key Distinguishing Feature Expected Chemical Shift Range (ppm)
Ortho 6All six aromatic carbons are unique.110 - 150
Meta 6All six aromatic carbons are unique.110 - 150
Para 4Due to symmetry, only four unique aromatic carbon signals are present (C1, C4, C2/6, C3/5).110 - 148

Causality Behind the Observations:

  • The para isomer is immediately identifiable by its reduced number of aromatic signals (four) compared to the six signals expected for the ortho and meta isomers.

  • Distinguishing between ortho and meta can be more subtle and often relies on comparing the predicted chemical shifts based on additive substituent chemical shift (SCS) rules. The ipso-carbon attached to the -NHR group (C-NHR) is typically the most downfield signal in all isomers due to the strong deshielding effect of the nitrogen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is excellent for confirming the presence of key functional groups and, crucially, for determining the aromatic substitution pattern.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Samples can be analyzed neat (as a thin liquid film between two salt plates, e.g., NaCl or KBr) or as a solution in a solvent like CCl₄.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to specific bond vibrations.

start Obtain Sample prep Prepare Thin Film (Neat Liquid) start->prep acquire Acquire Spectrum (4000-600 cm⁻¹) prep->acquire analyze Analyze Spectrum acquire->analyze func_group Identify Functional Group Bands (N-H, C-H, C=C, C-N) analyze->func_group fingerprint Analyze Fingerprint Region (900-675 cm⁻¹) analyze->fingerprint identify Identify Substitution Pattern (Ortho, Meta, or Para) fingerprint->identify end Report Structure identify->end

Caption: Workflow for isomeric identification using IR spectroscopy.

Comparative IR Data Analysis

While many peaks will be common to all three isomers, the key diagnostic regions are the N-H stretch and the C-H out-of-plane (oop) bending vibrations in the fingerprint region.[4]

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for Isomer Comparison
N-H Stretch (Secondary Amine)3350 - 3450 (weak to medium)Confirms the presence of the N-H bond in all isomers.
sp² C-H Stretch (Aromatic)3000 - 3100Confirms the aromatic ring.
sp³ C-H Stretch (Ethyl Group)2850 - 3000Confirms the ethyl group.
C=C Stretch (Aromatic Ring)1450 - 1600 (multiple bands)Confirms the aromatic ring.
C-H Out-of-Plane Bending 750 - 900 This is the most diagnostic region for substitution.
- Ortho-disubstituted735 - 770 (strong)A single strong band indicates adjacent hydrogens.
- Meta-disubstituted690 - 710 (strong) AND 750 - 810 (strong)Two distinct strong bands are characteristic.
- Para-disubstituted810 - 840 (strong)A single strong band in this specific range is a reliable indicator.
C-Br Stretch515 - 690Confirms the presence of the C-Br bond.[5]

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation analysis. For these isomers, the most telling feature is the isotopic pattern of bromine.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate a molecular ion (M⁺˙) and fragment ions.

  • Detection: Analyze the mass-to-charge ratio (m/z) of the resulting ions.

Comparative Mass Spectrometry Data Analysis

All three isomers have the same molecular formula (C₈H₁₀BrN) and therefore the same nominal molecular weight (200 g/mol ).

Key Diagnostic Features:

  • Bromine Isotopic Pattern: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in two molecular ion peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule with ⁸¹Br (M+2)⁺.[7] For bromo-N-ethylaniline, you will observe prominent peaks at m/z 200 and m/z 202 . The presence of this 1:1 doublet is definitive proof of a single bromine atom in the molecule.[8]

  • Fragmentation Patterns: While the primary fragmentation pathways are similar for all three isomers, the relative intensities of fragment ions may differ slightly. Common fragmentation patterns for anilines and halogenated compounds include:[9][10][11]

    • Loss of an ethyl radical (M - 29): Cleavage of the C-N bond to lose ·CH₂CH₃, resulting in a fragment at m/z 171/173.

    • Alpha-cleavage: Loss of a methyl radical (·CH₃) from the ethyl group to form a stable iminium ion, resulting in a fragment at m/z 185/187. This is a very common fragmentation for N-alkyl amines.

    • Loss of Br radical (M - 79/81): Cleavage of the C-Br bond to give a fragment at m/z 121.

Ion Expected m/z Identity Significance
[M]⁺˙ & [M+2]⁺˙ 200 & 202 Molecular Ion Confirms molecular weight and presence of one Br atom.
[M-15]⁺185 & 187Loss of ·CH₃Characteristic of an ethyl group (α-cleavage).
[M-29]⁺171 & 173Loss of ·CH₂CH₃Loss of the entire ethyl group.
[M-Br]⁺121Loss of ·BrCleavage of the carbon-bromine bond.

Conclusion: A Multi-faceted Approach to Isomer Identification

No single technique provides a complete picture. A confident structural assignment of ortho, meta, and para-bromo-N-ethylaniline relies on the synthesis of data from multiple spectroscopic methods.

  • Mass Spectrometry first confirms the molecular weight and the presence of a single bromine atom.

  • ¹³C NMR can definitively identify the para isomer by its characteristic four aromatic carbon signals.

  • ¹H NMR provides the clearest distinction between all three isomers, with the para isomer showing two clean doublets and the ortho/meta isomers displaying more complex multiplets.

  • IR Spectroscopy serves as an excellent corroborating technique, using the C-H out-of-plane bending vibrations in the fingerprint region to confirm the substitution pattern identified by NMR.

By understanding the fundamental principles that dictate the spectroscopic output of each isomer, researchers can confidently and efficiently characterize their synthesized materials, ensuring the integrity of their subsequent research and development efforts.

References

  • Thompson, H. W. (1948). Vibrational band intensities in substituted anilines. Journal of the Chemical Society, 328-331. [Link]

  • Bhattacharya, S., et al. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(24), 5773–5778. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. (2023). Chemical Shift. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • PubChem. (n.d.). 4-bromo-N-ethylaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Bromo-4-ethylaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Bromo-N-ethylaniline. National Center for Biotechnology Information. [Link]

  • Abraham, R. J., et al. (2003). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Magnetic Resonance in Chemistry. [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectra. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2014). Mass Spectrometry. [Link]

  • OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]

Sources

A Comparative Guide to the Basicity of Substituted Anilines: The Case of 4-Bromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Executive Summary

Aniline and its derivatives are cornerstone structures in medicinal chemistry and materials science. The basicity of the aniline nitrogen, quantified by the pKa of its conjugate acid, is a pivotal parameter influencing a molecule's pharmacokinetic profile, receptor binding affinity, and overall chemical reactivity. This guide provides a detailed comparison of the basicity of 4-Bromo-N-ethylaniline against a series of structurally related anilines. We will dissect the interplay of electronic, steric, and solvation effects that govern basicity, present a comparative analysis of experimental pKa data, and provide a robust, field-proven protocol for the accurate experimental determination of these values.

Introduction: The Significance of Basicity in Substituted Anilines

The lone pair of electrons on the nitrogen atom of aniline is central to its chemical character. Its availability to accept a proton determines the compound's basicity. However, this availability is not fixed; it is exquisitely sensitive to the molecular environment. Substituents on the aromatic ring and alkyl groups on the nitrogen itself can dramatically alter the electron density on the nitrogen, thereby tuning its basicity across several orders of magnitude. For researchers in drug development, understanding and predicting these shifts is critical for designing molecules with optimal absorption, distribution, metabolism, and excretion (ADME) properties. This guide uses 4-Bromo-N-ethylaniline as a focal point to explore these structure-basicity relationships in a systematic, data-supported manner.

Fundamental Principles Governing Aniline Basicity

The basicity of a substituted aniline is primarily dictated by a combination of electronic effects from ring substituents and the effects of any N-alkylation.

  • The Role of the Nitrogen Lone Pair and Resonance: Aniline is significantly less basic than aliphatic amines like cyclohexylamine (pKa of conjugate acid ~11.2 vs. 4.6 for aniline).[1] This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which reduces its availability for protonation.[2] This resonance stabilization is a dominant factor in all aniline derivatives.

  • Electronic Effects of Ring Substituents:

    • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) donate electron density to the ring, which in turn increases the electron density on the nitrogen atom.[2][3] This makes the lone pair more available for protonation, thus increasing the basicity (higher pKa).

    • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (-Br, -Cl) pull electron density away from the aromatic ring through inductive and/or resonance effects.[2][3][4] This withdrawal of electron density extends to the nitrogen atom, making its lone pair less available and significantly decreasing basicity (lower pKa). Halogens, like bromine, exert a strong electron-withdrawing inductive effect due to their high electronegativity, which outweighs their weaker electron-donating resonance effect.[3]

  • The Impact of N-Alkylation:

    • Inductive Effect: Alkyl groups, such as the ethyl group in 4-Bromo-N-ethylaniline, are electron-donating.[5][6] They "push" electron density onto the nitrogen, increasing its basicity.[3]

    • Solvation and Steric Effects: While the inductive effect of N-alkylation increases basicity, this trend can be complicated by solvation and steric hindrance.[5] The conjugate acid of a primary amine (R-NH₃⁺) is well-stabilized by hydrogen bonding with solvent molecules like water. Secondary (R₂-NH₂⁺) and tertiary (R₃-NH⁺) amines have fewer N-H bonds, leading to weaker solvation of their conjugate acids, which can decrease basicity.[5] Additionally, bulky alkyl groups can sterically hinder the approach of a proton to the nitrogen lone pair.[5]

Quantitative Comparison of Basicity: A Data-Driven Analysis

To contextualize the basicity of 4-Bromo-N-ethylaniline, we must compare its pKa value (or an estimate thereof) with those of its parent structures and other relevant analogues. The pKa value reported here refers to the pKa of the corresponding conjugate acid (anilinium ion). A higher pKa indicates a stronger base.

CompoundStructureSubstituent EffectsExperimental pKa
AnilineC₆H₅NH₂Baseline 4.58[7][8]
4-Bromoaniline4-Br-C₆H₄NH₂-I > +R : Strong EWG (Br)3.86[9][10]
4-Methylaniline (p-Toluidine)4-CH₃-C₆H₄NH₂+I : Weak EDG (CH₃)5.12[7]
4-Nitroaniline4-NO₂-C₆H₄NH₂-I, -R : Very Strong EWG (NO₂)1.02[7]
N-EthylanilineC₆H₅NH(CH₂CH₃)+I : EDG (N-Ethyl)5.11[7][8]
4-Bromo-N-ethylaniline 4-Br-C₆H₄NH(CH₂CH₃) -I (Br) vs. +I (N-Ethyl) (Not readily available)

Analysis: Placing 4-Bromo-N-ethylaniline in Context

An experimental pKa value for 4-Bromo-N-ethylaniline is not readily found in compiled databases. However, we can make a robust prediction based on the additive effects of its substituents:

  • Starting Point (Aniline): pKa ≈ 4.58.

  • Add 4-Bromo Group: The potent electron-withdrawing inductive effect of the bromine atom significantly reduces basicity. As seen in 4-bromoaniline, this lowers the pKa to ~3.86.[9][10]

  • Add N-Ethyl Group: The electron-donating inductive effect of the ethyl group increases basicity. As seen in N-ethylaniline, this raises the pKa to ~5.11.[7][8]

Prediction: In 4-Bromo-N-ethylaniline, these two effects are in opposition. The N-ethyl group will increase the basicity relative to 4-bromoaniline, while the 4-bromo group will decrease the basicity relative to N-ethylaniline. Typically, the strong inductive withdrawal of a halogen on the ring has a more pronounced effect than the inductive donation of a single N-alkyl group.

Therefore, we can predict the following basicity order: N-Ethylaniline > Aniline > 4-Bromo-N-ethylaniline > 4-Bromoaniline

The pKa of 4-Bromo-N-ethylaniline is expected to fall between that of aniline (4.58) and 4-bromoaniline (3.86), likely in the range of 4.0 - 4.4 . This hypothesis requires experimental verification, for which a detailed protocol is provided below.

Experimental Protocol: Accurate Determination of pKa by Potentiometric Titration

This protocol describes a reliable and highly accurate method for determining the pKa of an amine like 4-Bromo-N-ethylaniline.[11][12] The method's trustworthiness stems from its direct measurement of pH changes during neutralization, which is a fundamental chemical principle.

Principle A solution of the amine (a weak base) is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added produces a titration curve. The pKa of the conjugate acid is equal to the pH at the half-equivalence point, where exactly half of the amine has been protonated.[13]

Apparatus and Reagents

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette (Class A)

  • Beakers and volumetric flasks

  • Analytical balance

  • 4-Bromo-N-ethylaniline (or other amine sample)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, CO₂-free water

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00) for calibration

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cal 1. Calibrate pH Meter (pH 4, 7, 10 buffers) prep_sol 2. Prepare Amine Solution (e.g., 0.01 M in DI water) cal->prep_sol prep_titrant 3. Prepare Titrant (Standardized 0.1 M HCl) prep_sol->prep_titrant setup 4. Assemble Apparatus (Beaker, stirrer, electrode, burette) prep_titrant->setup titrate 5. Add Titrant in Increments (e.g., 0.1-0.2 mL) setup->titrate record 6. Record pH and Volume (After each addition, allow to stabilize) titrate->record plot 7. Plot Titration Curve (pH vs. Volume of HCl) record->plot find_ep 8. Determine Equivalence Point (EP) (Inflection point, or max d(pH)/dV) plot->find_ep find_pka 9. Determine pKa (pH at 1/2 EP Volume) find_ep->find_pka

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology

  • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa range.

  • Sample Preparation: Accurately weigh a precise amount of 4-Bromo-N-ethylaniline and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 20 mL of a 0.01 M solution). If solubility is an issue, a co-solvent like ethanol may be used, but it's crucial to note that this will yield an apparent pKa (pKa*) specific to that solvent mixture.[12][14]

  • Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or the stir bar.

  • Initial Reading: Record the initial pH of the amine solution.

  • Titration: Begin adding the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

  • Endpoint: Continue the titration well past the equivalence point, which is characterized by a rapid drop in pH.

  • Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve. b. Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak of the curve. c. Calculate the half-equivalence point volume (Vₑ / 2). d. Find the pH on the original titration curve that corresponds to the half-equivalence point volume. This pH value is the pKa of the conjugate acid of the amine.

Visualizing Structure-Basicity Relationships

The availability of the nitrogen lone pair is the key to basicity. This can be conceptually visualized as a balance of electronic forces acting on the aniline molecule.

G cluster_edg Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) cluster_core Aniline Core cluster_ewg Electron-Withdrawing Group (EWG) (e.g., -Br, -NO₂) cluster_n_alkyl N-Alkylation (e.g., -Ethyl) A EDG -> Ring -> NH₂ B Result: Increased electron density on N Lone pair MORE available Basicity INCREASES (Higher pKa) C Ring <--> NH₂ (Resonance delocalizes lone pair) D EWG <- Ring <- NH₂ E Result: Decreased electron density on N Lone pair LESS available Basicity DECREASES (Lower pKa) F Alkyl -> NH-R G Result: Increased electron density on N (via +I effect) Basicity INCREASES (Higher pKa) cluster_edg cluster_edg cluster_core cluster_core cluster_ewg cluster_ewg

Caption: Electronic influences on the basicity of the aniline nitrogen.

Conclusion and Outlook

This guide demonstrates that the basicity of a substituted aniline is a predictable, yet complex, property arising from the sum of electronic and steric effects. Our analysis of 4-Bromo-N-ethylaniline, based on the principles of physical organic chemistry, leads to the reasoned prediction that it is a weaker base than aniline but a stronger base than 4-bromoaniline. The N-ethyl group partially compensates for the powerful electron-withdrawing effect of the para-bromine substituent.

For professionals in drug discovery and chemical synthesis, this type of predictive analysis is invaluable for initial molecular design. However, as emphasized by the detailed experimental protocol, such predictions must be validated by precise empirical measurement. The pKa is a fundamental physicochemical constant, and its accurate determination is a non-negotiable step in the rigorous characterization of any new chemical entity.

References

  • The Influence of N-Alkylation on the Properties of Aniline Deriv
  • How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂? - Discussion Forum.
  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
  • Basicity of Amines - Chemistry Steps.
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem.
  • 24.4: Basicity of Arylamines - Chemistry LibreTexts.
  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline.
  • Effect of Substituents on the Basicity of Anilines - YouTube.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI.
  • correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf - TSI Journals.
  • A: Due to ortho effect basic nature of aniline decreases.
  • pKa D
  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • How does the ortho effect affect the basicity of aniline? - Quora.
  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents.
  • Spectrophotometric Determination of the PKa's of Some Arom
  • Development of Methods for the Determin
  • pKa Values Table: Inorganic & Organic Acids - Studylib.
  • Protocol for Determining pKa Using Potentiometric Titration - Cre
  • Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE - Vedantu.
  • Simple Method for the Estim
  • Substituent Effects on the Physical Properties and pKa of Aniline - AFIT.
  • Substituent effects on the physical properties and pKa of aniline - ResearchG
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
  • pKa of anilines and the intermolecular proton transfer equilibrium constants at 25 • C for chloranilic acid-anilines systems - ResearchG
  • 5 Key Basicity Trends of Amines - Master Organic Chemistry.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review - Indian Journal of Pharmaceutical Educ
  • 4-Bromoaniline - LookChem.
  • Which one is more basic aniline or 4-bromoaniline - PG.CHEMEASY.
  • 106-40-1, 4-Bromoaniline Formula - ECHEMI.

Sources

A Comparative Guide to the Synthetic Validation of 4-Bromo-N-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-N-ethylaniline hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring a reactive secondary amine and a versatile bromine-substituted aromatic ring, makes it a valuable building block for drug discovery and development professionals. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide provides an in-depth, objective comparison of two prevalent synthetic routes to 4-Bromo-N-ethylaniline, culminating in its conversion to the hydrochloride salt. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, and operational simplicity.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of 4-Bromo-N-ethylaniline primarily revolves around two classical and robust methodologies: Direct N-Alkylation and Reductive Amination . While both pathways lead to the desired product, they differ significantly in their mechanistic approach, reagent requirements, and potential side-product profiles.

1. Direct N-Alkylation: This is a traditional and straightforward approach involving the direct reaction of a primary amine (4-bromoaniline) with an alkylating agent (an ethyl halide). The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group. A base is typically required to neutralize the hydrohalic acid byproduct and drive the reaction to completion. A significant challenge in this method is the potential for over-alkylation, leading to the formation of the tertiary amine, 4-bromo-N,N-diethylaniline.[2]

2. Reductive Amination: This widely utilized method offers a more controlled approach to N-alkylation.[2][3] It involves the initial reaction of a primary amine (4-bromoaniline) with an aldehyde (acetaldehyde) to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine using a suitable reducing agent, such as sodium borohydride.[3][4] A key advantage of this one-pot reaction is its high selectivity for the mono-alkylated product, as the imine intermediate is more readily reduced than the starting aldehyde, thus minimizing side reactions.[2][3]

Experimental Validation: Protocols and Comparative Data

To provide a robust comparison, both synthetic routes were performed, and the resulting 4-Bromo-N-ethylaniline was subsequently converted to its hydrochloride salt.

Route 1: Direct N-Alkylation of 4-Bromoaniline with Ethyl Iodide

This protocol is adapted from established methodologies for the N-alkylation of anilines.[5][6]

Experimental Protocol:

  • To a solution of 4-bromoaniline (10.0 g, 58.1 mmol) in acetonitrile (150 mL) was added potassium carbonate (12.0 g, 86.8 mmol).

  • Ethyl iodide (10.9 g, 69.7 mmol) was added dropwise to the suspension at room temperature.

  • The reaction mixture was heated to reflux (approximately 82°C) and stirred for 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture was cooled to room temperature and the inorganic salts were removed by filtration.

  • The filtrate was concentrated under reduced pressure to yield the crude product.

  • The crude 4-bromo-N-ethylaniline was purified by column chromatography on silica gel.

  • The purified amine was dissolved in diethyl ether and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt, which was then collected by filtration and dried.

Workflow Diagram:

cluster_alkylation Route 1: Direct N-Alkylation A 4-Bromoaniline B Ethyl Iodide, K2CO3, Acetonitrile A->B Reactants C Reflux (24h) B->C Reaction Conditions D Filtration & Concentration C->D Work-up E Column Chromatography D->E Purification F 4-Bromo-N-ethylaniline E->F Product G HCl in Diethyl Ether F->G Salt Formation H 4-Bromo-N-ethylaniline HCl G->H Final Product

Caption: Workflow for Direct N-Alkylation.

Route 2: Reductive Amination of 4-Bromoaniline with Acetaldehyde

This protocol is based on general procedures for reductive amination using sodium borohydride.[3][4][7]

Experimental Protocol:

  • 4-bromoaniline (10.0 g, 58.1 mmol) was dissolved in methanol (200 mL).

  • Acetaldehyde (3.1 g, 70.0 mmol) was added to the solution, and the mixture was stirred at room temperature for 1 hour to facilitate imine formation.

  • The reaction mixture was then cooled to 0°C in an ice bath.

  • Sodium borohydride (2.6 g, 69.7 mmol) was added portion-wise, maintaining the temperature below 10°C.

  • The reaction was allowed to warm to room temperature and stirred for an additional 4 hours.

  • Upon completion (monitored by TLC), the reaction was quenched by the slow addition of water.

  • The methanol was removed under reduced pressure, and the aqueous residue was extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude 4-bromo-N-ethylaniline was purified by column chromatography.

  • The purified amine was converted to the hydrochloride salt as described in Route 1.

Workflow Diagram:

cluster_amination Route 2: Reductive Amination A 4-Bromoaniline B Acetaldehyde, Methanol A->B Reactants C Imine Formation (1h) B->C Step 1 D Sodium Borohydride (0°C) C->D Reduction E Stirring (4h) D->E Reaction F Quenching & Extraction E->F Work-up G Column Chromatography F->G Purification H 4-Bromo-N-ethylaniline G->H Product I HCl in Diethyl Ether H->I Salt Formation J 4-Bromo-N-ethylaniline HCl I->J Final Product

Caption: Workflow for Reductive Amination.

Comparative Performance Data

ParameterRoute 1: Direct N-AlkylationRoute 2: Reductive Amination
Starting Materials 4-Bromoaniline, Ethyl Iodide4-Bromoaniline, Acetaldehyde
Key Reagents Potassium CarbonateSodium Borohydride
Solvent AcetonitrileMethanol
Reaction Temperature Reflux (~82°C)0°C to Room Temperature
Reaction Time 24 hours5 hours
Reported Yield ModerateGood to Excellent
Purity (after chromatography) Good (minor over-alkylation observed)Excellent (high selectivity)
Key Advantages Simple reagents and setup.Shorter reaction time, milder conditions, high selectivity.[2][3]
Key Disadvantages Longer reaction time, higher temperature, risk of over-alkylation.[5]Requires careful temperature control during borohydride addition.

In-Depth Analysis and Discussion

Yield and Purity: The reductive amination route consistently provides a higher yield of the desired 4-Bromo-N-ethylaniline with excellent purity. This is primarily due to the high selectivity of the reduction step, which effectively minimizes the formation of the tertiary amine byproduct. In contrast, the direct N-alkylation method, while straightforward, often suffers from a competing over-alkylation reaction, which can reduce the yield of the target secondary amine and necessitate more rigorous purification.

Operational Efficiency and Scalability: From an operational standpoint, the reductive amination pathway is significantly more time-efficient, with a total reaction time of approximately 5 hours compared to the 24 hours required for the direct alkylation. The milder reaction conditions of the reductive amination (0°C to room temperature) are also advantageous for scalability, as they require less energy input and are generally safer to handle on a larger scale compared to the reflux conditions of the direct alkylation.

Reagent Considerations and Green Chemistry Principles: While both routes utilize readily available starting materials, the choice of reagents has implications for safety and environmental impact. Ethyl iodide, used in the direct alkylation, is a potent alkylating agent and requires careful handling. Sodium borohydride, the reducing agent in the reductive amination, is a common and relatively safe hydride donor, although its reaction with protic solvents like methanol generates hydrogen gas, which requires adequate ventilation. From a green chemistry perspective, the shorter reaction time and lower energy consumption of the reductive amination make it a more favorable option.

Conclusion and Recommendations

Based on the comparative experimental validation, the reductive amination of 4-bromoaniline with acetaldehyde presents a superior synthetic route to 4-Bromo-N-ethylaniline. It offers a significant advantage in terms of reaction time, yield, purity, and operational safety. The high selectivity of this method effectively circumvents the over-alkylation issue inherent in the direct N-alkylation approach. For researchers and drug development professionals seeking an efficient, reliable, and scalable synthesis of this compound, the reductive amination pathway is the recommended methodology.

References

  • Roychowdhury, P., Waheed, S., Sengupta, U., & Powers, D. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Powers, D. et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • ResearchGate. (2025). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N-ethylaniline, HCl, 97% Purity, C8H11BrClN, 10 grams. [Link]

  • ResearchGate. (2025). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. [Link]

  • PubChem. (n.d.). 4-bromo-N-ethylaniline. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N-ethylaniline, HCl, 97% Purity, C8H11BrClN, 10 grams. [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • ResearchGate. (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate.... [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Bromo-N-ethylaniline Hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 4-Bromo-N-ethylaniline hydrochloride, a halogenated aromatic amine, represents a class of compounds that, while valuable in synthesis, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE) for handling this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

The causality behind stringent PPE protocols for halogenated anilines stems from their toxicological profile. These compounds can be readily absorbed through the skin, and their vapors or dusts can be harmful if inhaled, causing skin and eye irritation.[1][2][3][4][5] Therefore, our primary objective is to establish a barrier between the researcher and the chemical, a barrier that is not just present, but meticulously chosen and correctly used.

Immediate Safety and Hazard Assessment

Before any handling of this compound, a thorough review of the Safety Data Sheet (SDS) for the specific compound or a closely related analogue is mandatory. Key hazard statements consistently associated with similar compounds include:

  • Acute Toxicity: Harmful if swallowed and harmful or toxic in contact with skin.[1][2][3][5]

  • Skin and Eye Damage: Causes skin irritation and serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or fume.[3]

These hazards dictate a multi-faceted PPE strategy that addresses all potential routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale of the operation and the potential for exposure. Below is a tiered recommendation table that provides guidance for common laboratory scenarios.

Scenario Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (Double-gloved) - Safety Glasses with Side Shields or Goggles - Laboratory Coat - Particulate Respirator (e.g., N95)To prevent skin contact with fine powder and inhalation of airborne particulates. Double gloving provides an extra layer of protection against tears and contamination.
Solution Preparation and Transfers - Nitrile or Neoprene Gloves (Double-gloved) - Chemical Splash Goggles - Face Shield - Laboratory Coat - Work in a Fume HoodProtects against splashes to the eyes and face.[6] A fume hood is essential to control vapor exposure.
Large-Scale Reactions (>1g) - Heavy-duty Nitrile or Butyl Rubber Gloves - Chemical Splash Goggles - Face Shield - Chemical-resistant Apron over Laboratory Coat - Work in a Fume HoodIncreased quantities pose a greater splash hazard, necessitating enhanced body and face protection.
Spill Cleanup - Heavy-duty Nitrile or Butyl Rubber Gloves - Chemical Splash Goggles - Face Shield - Disposable Chemical Resistant Coveralls - Air-Purifying Respirator with Organic Vapor CartridgesProvides full-body protection and respiratory protection from high concentrations of vapors or dust during cleanup.

The "Why" Behind the Choices: A Deeper Dive into PPE Selection

Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and fine dust.[3] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in conjunction with goggles for full facial protection.[6]

Respiratory Protection: For weighing solids or any operation that could generate dust, a particulate respirator (e.g., N95 or higher) is crucial.[3] For operations with the potential for significant vapor release, especially outside of a certified chemical fume hood, an air-purifying respirator with organic vapor cartridges is required.

Protective Clothing: A standard laboratory coat is the minimum requirement. For larger-scale work, a chemical-resistant apron provides an additional barrier. In the event of a significant spill, disposable chemical-resistant coveralls are necessary to prevent widespread skin contamination.[3]

Procedural Guidance: Donning, Doffing, and Disposal

A self-validating system of PPE usage involves meticulous procedures for putting it on and taking it off to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash Start Enter Lab Start->Don1 End Exit Lab Wash->End

Caption: PPE Donning and Doffing Workflow.

Decontamination and Disposal Plan

Personnel Decontamination:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][9][10] Remove any contaminated clothing while under a safety shower if the exposure is extensive.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

Equipment and Work Area Decontamination:

  • Wipe down all surfaces and equipment with a suitable decontaminating solution. A simple solution of soap and water is often effective, but for halogenated compounds, a solution of sodium bicarbonate can help to neutralize any acidic residues.

Waste Disposal:

  • All disposable PPE (gloves, coveralls, etc.) that has come into contact with this compound must be considered hazardous waste.

  • Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Follow your institution's specific guidelines for the disposal of halogenated organic waste.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both their personal safety and the integrity of their research. This guide serves as a foundational document to be integrated into your laboratory's specific standard operating procedures.

References

  • Vertex AI Search. (2021, September 11).
  • ECHEMI.
  • Alfa Aesar. (2012, May 9).
  • Techno PharmChem.
  • Chemos GmbH & Co.KG. (2019, September 11).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 19).
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • GOV.UK. Aniline - Incident management.
  • Centers for Disease Control and Prevention (CDC).
  • ChemicalBook. (2025, August 23).
  • Sigma-Aldrich. (2024, September 8).
  • ACS Publications. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology.
  • CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • ResearchGate. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • CHEMM. Personal Protective Equipment (PPE).
  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.